Product packaging for 5-Propargylfurfuryl alcohol(Cat. No.:CAS No. 3311-29-3)

5-Propargylfurfuryl alcohol

Cat. No.: B15211462
CAS No.: 3311-29-3
M. Wt: 136.15 g/mol
InChI Key: HWQXAFSXJJLSHA-UHFFFAOYSA-N
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Description

5-Propargylfurfuryl alcohol is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B15211462 5-Propargylfurfuryl alcohol CAS No. 3311-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-prop-2-ynylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-3-7-4-5-8(6-9)10-7/h1,4-5,9H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXAFSXJJLSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186776
Record name 2-Furanmethanol, 5-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3311-29-3
Record name 2-Furanmethanol, 5-(2-propynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003311293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, 5-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed synthetic pathway for 5-propargylfurfuryl alcohol, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document provides a theoretically sound and experimentally viable multi-step synthesis based on established organic chemistry principles, such as the Sonogashira coupling.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process commencing with a halogenated furan derivative. The key strategic step involves the formation of a carbon-carbon bond between the furan ring and the propargyl group via a palladium-catalyzed Sonogashira coupling reaction. The final step involves the reduction of an aldehyde to the target alcohol.

The proposed reaction pathway is as follows:

  • Halogenation of Furfural: Synthesis of a 5-halofurfural (e.g., 5-iodofurfural) as a precursor for the coupling reaction.

  • Sonogashira Coupling: Reaction of the 5-halofurfural with propyne to yield 5-propargylfurfural.

  • Reduction: Selective reduction of the formyl group of 5-propargylfurfural to afford the final product, this compound.

Reaction_Pathway 5-Iodofurfural 5-Iodofurfural 5-Propargylfurfural 5-Propargylfurfural 5-Iodofurfural->5-Propargylfurfural Sonogashira Coupling (Pd/Cu catalyst, base) Propyne Propyne Propyne->5-Propargylfurfural 5-Propargylfurfuryl_alcohol 5-Propargylfurfuryl_alcohol 5-Propargylfurfural->5-Propargylfurfuryl_alcohol Reduction (NaBH4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Iodofurfural

A common method for the halogenation of furans at the 5-position is electrophilic substitution. This protocol is adapted from known procedures for the iodination of furan derivatives.

Materials:

  • Furfural

  • Iodine (I₂)

  • Mercuric oxide (HgO)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1 equivalent) in dichloromethane.

  • Add mercuric oxide (1.1 equivalents) to the solution.

  • Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the mercury salts.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-iodofurfural.

Step 2: Synthesis of 5-Propargylfurfural via Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl or vinyl halides.[1]

Materials:

  • 5-Iodofurfural

  • Propyne (gas or a solution in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodofurfural (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-3 mol%).

  • Add the anhydrous solvent and the base.

  • Introduce propyne into the reaction mixture. This can be done by bubbling propyne gas through the solution or by adding a solution of propyne in the reaction solvent.[2]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-propargylfurfural by column chromatography.

Step 3: Synthesis of this compound

The final step involves the selective reduction of the aldehyde functionality. Sodium borohydride is a mild and effective reagent for this transformation.

Materials:

  • 5-Propargylfurfural

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 5-propargylfurfural (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

The following tables summarize the expected quantitative data for each synthetic step, based on typical yields and purities for analogous reactions found in the chemical literature.

Table 1: Synthesis of 5-Iodofurfural

ParameterValue
Starting Material Furfural
Key Reagents I₂, HgO
Solvent Dichloromethane
Reaction Time 12-24 hours
Temperature Room Temperature
Yield 70-85%
Purity (post-chromatography) >98%

Table 2: Synthesis of 5-Propargylfurfural

ParameterValue
Starting Material 5-Iodofurfural
Key Reagents Propyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Solvent Tetrahydrofuran
Reaction Time 4-8 hours
Temperature Room Temperature to 50°C
Yield 65-80%
Purity (post-chromatography) >97%

Table 3: Synthesis of this compound

ParameterValue
Starting Material 5-Propargylfurfural
Key Reagents Sodium borohydride
Solvent Methanol
Reaction Time 1-2 hours
Temperature 0°C to Room Temperature
Yield 90-98%
Purity (post-purification) >99%

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Reduction s1_reaction Reaction Setup: Furfural, I₂, HgO in CH₂Cl₂ s1_stir Stir at RT (12-24h) s1_reaction->s1_stir s1_workup Workup: Filtration, Na₂S₂O₃ wash, Extraction s1_stir->s1_workup s1_purify Purification: Column Chromatography s1_workup->s1_purify s1_product Product: 5-Iodofurfural s1_purify->s1_product s2_reaction Reaction Setup: 5-Iodofurfural, Propyne, Pd/Cu catalyst, Base in THF s1_product->s2_reaction Use as starting material s2_stir Stir at RT-50°C (4-8h) s2_reaction->s2_stir s2_workup Workup: Quench, Extraction s2_stir->s2_workup s2_purify Purification: Column Chromatography s2_workup->s2_purify s2_product Product: 5-Propargylfurfural s2_purify->s2_product s3_reaction Reaction Setup: 5-Propargylfurfural, NaBH₄ in Methanol s2_product->s3_reaction Use as starting material s3_stir Stir at 0°C to RT (1-2h) s3_reaction->s3_stir s3_workup Workup: Quench, Extraction s3_stir->s3_workup s3_purify Purification: Concentration (optional chromatography) s3_workup->s3_purify s3_product Final Product: This compound s3_purify->s3_product

Caption: A step-by-step experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the furan ring protons, the methylene protons of the furfuryl group, the hydroxyl proton, the methylene protons of the propargyl group, and the acetylenic proton.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A sharp peak around 3300 cm⁻¹ for the acetylenic C-H stretch.

    • A peak in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

    • Characteristic peaks for the furan ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₈O₂).

Conclusion

This technical guide provides a comprehensive and plausible synthetic route for this compound. The proposed pathway utilizes well-established and high-yielding reactions, making it a practical approach for researchers in organic synthesis and drug development. The detailed protocols, expected data, and visual workflows offer a solid foundation for the successful synthesis and characterization of this target molecule.

References

An In-depth Technical Guide to 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Propargylfurfuryl alcohol, also known by its IUPAC name (5-(prop-2-yn-1-yl)furan-2-yl)methanol, is a specialty chemical for research and development purposes. As of the compilation of this guide, a specific CAS number has not been assigned to this compound in major chemical databases. The information presented herein is a consolidation of data from structurally related compounds, predictive models, and general principles of organic chemistry. All personnel handling this substance should exercise caution and adhere to strict laboratory safety protocols.

Introduction

This compound is a unique bifunctional organic molecule that incorporates both a furan ring, a common scaffold in medicinal chemistry, and a terminal alkyne group, which is highly versatile for further chemical modifications. The furan moiety is an electron-rich aromatic heterocycle present in numerous biologically active compounds, contributing to a range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The propargyl group provides a reactive handle for various coupling reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions, making it an invaluable building block in the synthesis of complex molecules and pharmaceutical intermediates.

This technical guide provides a comprehensive overview of this compound, including its estimated physicochemical properties, a detailed experimental protocol for its synthesis, and safety considerations based on its structural components. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and organic synthesis.

Physicochemical Properties

Due to the absence of a dedicated CAS number and extensive experimental data for this compound, its properties are estimated based on the well-characterized analogous compounds: furfuryl alcohol and propargyl alcohol.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale and Notes
IUPAC Name (5-(prop-2-yn-1-yl)furan-2-yl)methanol-
PubChem CID 3014190-
Molecular Formula C₈H₈O₂-
Molecular Weight 136.15 g/mol -
Appearance Colorless to pale yellow liquidBased on furfuryl alcohol, which is a colorless liquid that can darken with age or exposure to light.[6][7][8][9]
Boiling Point > 170 °CExpected to be higher than furfuryl alcohol (170 °C) due to increased molecular weight.[7]
Melting Point < -29 °CLikely to be a liquid at room temperature, similar to furfuryl alcohol (-29 °C) and propargyl alcohol (-51 to -48 °C).[7][10]
Solubility Miscible with water and common organic solventsThe hydroxyl group and furan oxygen are expected to confer good solubility in polar solvents.[7][10]
Density ~1.1 g/cm³Expected to be slightly less dense than furfuryl alcohol (1.128 g/cm³) but denser than propargyl alcohol (0.9715 g/cm³).[7][10]

Table 2: Comparative Physicochemical Properties of Analogous Compounds

PropertyFurfuryl AlcoholPropargyl Alcohol
CAS Number 98-00-0107-19-7
Molecular Formula C₅H₆O₂C₃H₄O
Molecular Weight 98.10 g/mol 56.06 g/mol
Boiling Point 170 °C114-115 °C[10]
Melting Point -29 °C-51 to -48 °C[10]
Flash Point 65 °C33 °C
Density 1.128 g/cm³0.9715 g/cm³[10]
Solubility in Water MiscibleMiscible[10]

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound involves the propargylation of a suitable 5-substituted furan derivative. A common starting material for the synthesis of 5-substituted furfuryl alcohols is 5-hydroxymethylfurfural, which can be selectively reduced. An alternative approach, detailed below, involves the direct propargylation of a protected furfuryl alcohol.

Reaction Scheme:

  • Protection of Furfuryl Alcohol: The hydroxyl group of furfuryl alcohol is protected to prevent side reactions during the subsequent lithiation and propargylation steps. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

  • Lithiation of the Furan Ring: The protected furfuryl alcohol is treated with a strong base, such as n-butyllithium, to deprotonate the C5 position of the furan ring, which is the most acidic proton.

  • Propargylation: The resulting lithiated furan is then reacted with propargyl bromide to introduce the propargyl group at the C5 position.

  • Deprotection: The TBDMS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product, this compound.

Detailed Methodology:

  • Step 1: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)furan

    • To a solution of furfuryl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the protected alcohol.

  • Step 2: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)-5-(prop-2-yn-1-yl)furan

    • Dissolve the protected furfuryl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir at -78 °C for 1 hour.

    • Add propargyl bromide (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate).

  • Step 3: Synthesis of (5-(prop-2-yn-1-yl)furan-2-yl)methanol (this compound)

    • Dissolve the silyl-protected propargylated furan (1.0 eq) in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.2 eq, as a 1 M solution in THF) and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Safety and Handling

Given the lack of specific toxicology data for this compound, a conservative approach to safety and handling is imperative. The safety profile should be assumed to be a composite of the hazards associated with furfuryl alcohol and propargyl alcohol.

Table 3: Summary of Hazards for Analogous Compounds

HazardFurfuryl AlcoholPropargyl Alcohol
GHS Pictograms Toxic, Health Hazard, IrritantFlammable, Corrosive, Toxic, Health Hazard, Environmentally Hazardous
Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.[11][12]Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects.[13]
Precautionary Statements Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[11]Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, eye, and face protection. In case of fire, use appropriate media for extinction.[14]

Recommended Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.

  • Fire Safety: Keep away from ignition sources. The presence of the propargyl group suggests that it is likely a flammable liquid.[14]

  • Toxicology: Assume the compound is toxic via ingestion, inhalation, and dermal contact.[11][15] Avoid direct contact and inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[15]

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow A Furfuryl Alcohol B Protection (TBDMSCl, Imidazole) A->B Step 1 C 2-((tert-butyldimethylsilyloxy)methyl)furan B->C D Lithiation (n-BuLi) C->D Step 2 E Propargylation (Propargyl Bromide) D->E F 2-((tert-butyldimethylsilyloxy)methyl)-5-(prop-2-yn-1-yl)furan E->F G Deprotection (TBAF) F->G Step 3 H This compound G->H

Caption: Proposed synthetic workflow for this compound.

5.2. Role in Drug Discovery

The furan scaffold is a key component in many pharmacologically active molecules. The following diagram illustrates the diverse biological activities associated with furan derivatives, highlighting the potential applications for novel compounds like this compound.

Drug_Discovery_Pathway cluster_activities Potential Biological Activities A 5-Propargylfurfuryl Alcohol Derivative B Biological Target (Enzyme, Receptor, etc.) A->B Interaction C Anticancer B->C D Antibacterial B->D E Antifungal B->E F Anti-inflammatory B->F G Antiviral B->G

Caption: Potential biological activities of furan-based compounds in drug discovery.

References

Physical Properties of 5-Propargylfurfuryl Alcohol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the physical properties of 5-Propargylfurfuryl alcohol, also known as (5-(prop-2-yn-1-yl)furan-2-yl)methanol. Due to the limited availability of experimental data in publicly accessible literature, this document primarily outlines the molecular characteristics and provides context based on related compounds.

Core Molecular and Physical Characteristics

At present, detailed experimental values for many of the physical properties of this compound are not well-documented in scientific literature or commercial databases. The PubChem database assigns it the compound ID (CID) 3014190, but does not list experimental data for properties such as boiling point, melting point, or density.

Further searches for a specific Safety Data Sheet (SDS) for this compound have not been successful. An SDS would typically provide key safety and physical property information. Similarly, a dedicated CAS number for this specific compound is not readily identifiable, which limits access to more specialized chemical databases.

Table 1: Calculated and General Physical Properties of this compound

PropertyValue/DescriptionSource/Method
Molecular Formula C₈H₈O₂Calculated
Molecular Weight 136.15 g/mol Calculated
Appearance Not Experimentally Documented-
Boiling Point Not Experimentally Documented-
Melting Point Not Experimentally Documented-
Density Not Experimentally Documented-
Solubility Not Experimentally Documented-

Context from Related Compounds

To provide some context for the expected physical properties, data for the related compounds, furfuryl alcohol and propargyl alcohol, are presented below. It is important to note that the addition of the propargyl group to the furfuryl alcohol structure will influence the overall properties.

Table 2: Physical Properties of Related Compounds

PropertyFurfuryl AlcoholPropargyl Alcohol
Molecular Formula C₅H₆O₂C₃H₄O
Molecular Weight 98.10 g/mol 56.06 g/mol
Boiling Point 170-171 °C114-115 °C
Melting Point -29 °C-52 °C
Density 1.13 g/cm³ at 20 °C0.948 g/cm³ at 20 °C
Solubility in Water MiscibleMiscible

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available due to the lack of published research focusing on its synthesis and characterization. Standard methodologies for determining these properties would include:

  • Boiling Point: Determined by distillation at atmospheric or reduced pressure, observing the temperature at which the liquid and vapor phases are in equilibrium.

  • Melting Point: For solid compounds, determined using a melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature.

  • Solubility: Determined by adding the solute to a solvent at a specific temperature until saturation is reached, followed by quantification of the concentration.

  • Spectral Analysis (NMR, IR, Mass Spectrometry): Essential for structural confirmation and would be included in any synthetic characterization.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding any signaling pathways or specific experimental workflows in which this compound is involved. Therefore, no diagrams can be generated for this section.

Conclusion

The physical properties of this compound have not been extensively characterized in the available scientific literature. While the molecular formula and weight can be calculated, experimental data for key physical parameters are absent. Researchers interested in this compound would need to perform these characterizations as part of their work. The data for the related compounds, furfuryl alcohol and propargyl alcohol, can serve as a preliminary reference, but significant deviations can be expected due to the combined molecular structure. As research on this compound progresses, it is anticipated that more comprehensive data will become available.

Stability and Storage of 5-Propargylfurfuryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 5-Propargylfurfuryl alcohol. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from published data on the stability of furan rings, propargyl alcohols, and related substituted furfuryl alcohols. The recommendations provided are based on established chemical principles and are intended to guide researchers in the proper handling and storage of this compound to ensure its integrity for research and development purposes.

Chemical Profile and Inferred Stability

This compound is a bifunctional molecule containing a furan ring and a propargyl alcohol moiety. Both functional groups contribute to its potential reactivity and instability under certain conditions. The furan ring is susceptible to acidic conditions, oxidation, and thermal degradation. The propargyl group, containing a terminal alkyne and a primary alcohol, can undergo a variety of reactions, including oxidation, and reactions at the triple bond.

Table 1: Summary of Physicochemical Properties (Inferred and Reported for Related Compounds)

PropertyValue/InformationSource/Basis
Molecular FormulaC₈H₈O₂N/A
Molecular Weight136.15 g/mol N/A
AppearanceExpected to be a liquidBased on similar furfuryl alcohols
Boiling PointExpected to be elevated due to the propargyl groupN/A
SolubilityLikely soluble in organic solventsBased on general alcohol and furan properties
Chemical StabilityStable under standard ambient conditions (room temperature) in the absence of light and acid.Based on Safety Data Sheet for a related product[1]

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The following conditions are recommended based on the known sensitivities of furan and propargyl compounds.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2 - 8 °C To minimize thermal degradation and potential polymerization. A Safety Data Sheet for a related product recommends 36 - 46 °F / 2 - 8 °C.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen) To prevent oxidation of the furan ring and the alcohol functionality.
Light Amber vial or protection from light Furan compounds can be sensitive to light and may discolor or degrade upon exposure.
Container Tightly sealed, amber glass bottle To prevent exposure to air and moisture, and to protect from light.[1]
pH Neutral The furan ring is susceptible to cleavage under acidic conditions.

Handling Precautions:

  • Work in a well-ventilated area, preferably under a fume hood.

  • Avoid contact with strong acids, oxidizing agents, and sources of ignition.

  • Use personal protective equipment (gloves, safety glasses).

  • Ground and bond container and receiving equipment to prevent static discharge.[1]

Potential Degradation Pathways

Based on the chemistry of the furan ring and the propargyl alcohol moiety, several degradation pathways can be postulated. Understanding these potential pathways is crucial for developing stability-indicating analytical methods.

dot

cluster_degradation Degradation Pathways 5-Propargylfurfuryl_alcohol This compound Acid_Catalyzed_Degradation Acid-Catalyzed Ring Opening/ Polymerization 5-Propargylfurfuryl_alcohol->Acid_Catalyzed_Degradation H+ Oxidative_Degradation Oxidation (Furan Ring & Alcohol) 5-Propargylfurfuryl_alcohol->Oxidative_Degradation O2, Peroxides Thermal_Degradation Thermal Decomposition/ Rearrangement 5-Propargylfurfuryl_alcohol->Thermal_Degradation Heat (Δ) Photolytic_Degradation Photolytic Decomposition 5-Propargylfurfuryl_alcohol->Photolytic_Degradation Light (hν)

Potential Degradation Pathways for this compound.
  • Acid-Catalyzed Degradation: The furan ring is known to be unstable in the presence of strong acids, which can lead to ring-opening and subsequent polymerization, resulting in the formation of dark, insoluble materials.

  • Oxidative Degradation: Both the furan ring and the primary alcohol are susceptible to oxidation. Oxidation of the furan ring can lead to ring-opened products, while oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid.

  • Thermal Degradation: Elevated temperatures can induce decomposition of the furan ring and rearrangements involving the propargyl group. Thermal decomposition of furan itself is known to generate propargyl radicals.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to discoloration and loss of purity.

Proposed Experimental Protocol for Forced Degradation Studies

To definitively assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. The following protocol outlines a systematic approach.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/DAD and/or HPLC-MS system

Methodology:

dot

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Data Interpretation Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 N HCl, RT & 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, RT & 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B conditions) Stock->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analysis Analyze by HPLC-UV/MS Dilute->Analysis Purity Assess Purity & Degradation (%) Analysis->Purity Identify Identify Major Degradants (MS) Purity->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

References

Spectroscopic and Spectrometric Characterization of 5-Propargylfurfuryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for 5-Propargylfurfuryl alcohol (C₈H₈O₂). In the absence of publicly available experimental data for this specific compound, this document presents a comprehensive theoretical analysis based on the known spectroscopic behaviors of its constituent functional groups: a furan ring, a primary alcohol, and a terminal alkyne. This guide includes predicted data for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (Alkyne)~2.0 - 2.5t~2.5
H2 (Propargylic)~3.4 - 3.6d~2.5
H3, H4 (Furan)~6.1 - 6.4m-
H5 (Hydroxymethyl)~4.5 - 4.7s-
H6 (Alcohol)Variable (likely broad)s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (Alkyne)~70 - 75
C2 (Alkyne)~75 - 80
C3 (Propargylic)~20 - 25
C4 (Furan)~108 - 112
C5 (Furan)~108 - 112
C6 (Furan-Substituted)~150 - 155
C7 (Furan-Substituted)~155 - 160
C8 (Hydroxymethyl)~55 - 60

Rationale for NMR Predictions: The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of the chemical environments of the protons and carbons in this compound. The furan protons (H3, H4) are expected in the aromatic region, though upfield compared to benzene, with typical values for substituted furans being in the 6.0-7.5 ppm range.[1][2] The hydroxymethyl protons (H5) adjacent to the furan ring are anticipated to appear around 4.5 ppm, similar to furfuryl alcohol.[3] The propargylic protons (H2) are deshielded by both the furan ring and the alkyne, placing them around 3.4-3.6 ppm. The terminal alkyne proton (H1) is expected in its characteristic region of 2.0-3.0 ppm.[4] The alcoholic proton (H6) signal is highly dependent on solvent, concentration, and temperature and is expected to be a broad singlet.

For the ¹³C NMR, the furan carbons are predicted based on known values for substituted furans. The carbons attached to the substituents (C6, C7) are expected to be the most downfield. The alkynyl carbons (C1, C2) have characteristic shifts between 70 and 85 ppm.[5] The propargylic carbon (C3) and the hydroxymethyl carbon (C8) are expected at the higher field end of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Alcohol)3200 - 3600Strong, Broad
C≡C-H (Alkyne)~3300Strong, Sharp
C-H (sp²)3000 - 3100Medium
C-H (sp³)2850 - 3000Medium
C≡C (Alkyne)2100 - 2260Weak to Medium
C=C (Furan)~1600, 1500, 1450Medium to Weak
C-O (Alcohol)1000 - 1260Strong

Rationale for IR Predictions: The IR spectrum is expected to show a prominent broad band for the O-H stretch of the alcohol group due to hydrogen bonding.[6][7][8][9] A sharp, strong peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[10][11][12] The C≡C triple bond stretch will likely appear as a weaker band in the 2100-2260 cm⁻¹ region.[10][11] The furan ring should exhibit C=C stretching absorptions in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹.[13][14][15] A strong C-O stretching band for the primary alcohol is expected between 1000 and 1260 cm⁻¹.[6][9]

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonFragmentation Pathway
136[C₈H₈O₂]⁺˙Molecular Ion (M⁺˙)
118[M - H₂O]⁺˙Dehydration of the alcohol
107[M - CHO]⁺Loss of the hydroxymethyl group
91[C₇H₇]⁺Tropylium ion (rearrangement)
81[C₅H₅O]⁺Cleavage at the propargyl group
39[C₃H₃]⁺Propargyl cation

Rationale for Mass Spectrometry Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (136.15 g/mol ). Common fragmentation pathways for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage.[16][17][18][19][20] For furans, fragmentation often involves cleavage of the side chains and rearrangement of the ring.[21][22][23][24][25] Therefore, significant fragments are predicted from the loss of water, the hydroxymethyl group, and the propargyl group. The propargyl cation itself at m/z 39 is also a likely fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data. Instrument parameters may need to be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[26] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative chemical shift referencing is required.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[27][28]

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total acquisition time will be required compared to ¹H NMR.[29]

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).[30][31][32][33] Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Place the "sandwich" plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam.

    • Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[34]

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct injection, or by using a gas chromatograph (GC-MS) for separation and introduction if the sample is part of a mixture.

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for fragmentation analysis.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow start Compound Synthesis/ Purification sample_prep Sample Preparation (Dissolving/Neat) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr NMR Tube ir IR Spectroscopy sample_prep->ir Salt Plates ms Mass Spectrometry sample_prep->ms Direct Injection/GC data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report/ Publication data_analysis->report

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Furan Ring Opening in Furfuryl Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the primary reaction pathways governing the ring opening of furfuryl alcohols, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of key transformations, experimental protocols, and applications in pharmaceutical synthesis.

Furfuryl alcohol, a bio-renewable chemical derived from lignocellulosic biomass, serves as a versatile platform molecule for the synthesis of a wide array of valuable chemicals. Central to its reactivity is the furan ring, which can undergo a variety of ring-opening reactions to yield linear and cyclic compounds with significant industrial and pharmaceutical applications. This guide details the principal ring-opening pathways: acid-catalyzed conversion to levulinic acid, hydrogenolysis to pentanediols, and the Piancatelli rearrangement to cyclopentenones, alongside a discussion of unintended ring-opening during polymerization.

Core Reaction Pathways

The transformation of furfuryl alcohol through furan ring opening is primarily achieved through three distinct and highly significant reaction pathways, each yielding a unique class of compounds with diverse applications.

Acid-Catalyzed Hydrolysis to Levulinic Acid

One of the most prominent applications of furfuryl alcohol ring opening is its acid-catalyzed conversion to levulinic acid, a key platform chemical.[1] This reaction typically proceeds in an aqueous medium using homogeneous or heterogeneous acid catalysts.[2][3] The mechanism involves the protonation of the furan ring, followed by the addition of water and subsequent rearrangement to form a geminal diol intermediate (4,5,5-trihydroxypentan-2-one), which then dehydrates to yield levulinic acid.[2]

Solid acid catalysts like Amberlyst-15 and zeolites such as H-ZSM-5 are often employed to facilitate easier separation and recycling.[3][4] The use of co-solvents like tetrahydrofuran (THF) can enhance the reaction by reducing the polymerization of furfuryl alcohol.[4]

G cluster_conditions Reaction Conditions FA Furfuryl Alcohol P_FA Protonated Furfuryl Alcohol FA->P_FA + H+ Intermediate_A 4,5,5-Trihydroxypentan-2-one (Geminal Diol Intermediate) P_FA->Intermediate_A + 2H2O LA Levulinic Acid Intermediate_A->LA - 2H2O Catalyst Catalyst: H2SO4, HCl, Amberlyst-15, H-ZSM-5 Solvent Solvent: Water, THF/Water Temperature Temperature: 100-150 °C

Hydrogenolysis to Pentanediols

The hydrogenolysis of furfuryl alcohol provides a direct route to valuable C5 diols, namely 1,5-pentanediol (1,5-PDO) and 1,2-pentanediol (1,2-PDO).[5] These diols are important monomers for the production of polyesters and polyurethanes and also find use as intermediates in the pharmaceutical industry.[6][7][8] This reaction is typically carried out over bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for ring opening.[9]

For instance, copper-based catalysts supported on MFI zeolites (Cu/MFI) have shown high selectivity for the conversion of furfuryl alcohol to pentanediols.[9] The Brønsted acid sites on the zeolite support are believed to facilitate the ring-opening process, while the copper sites are responsible for the subsequent hydrogenation.[9] Platinum-based catalysts supported on basic oxides like MgO have also been demonstrated to be effective, particularly for the selective production of 1,2-pentanediol.[10][11]

G cluster_conditions Reaction Conditions FA Furfuryl Alcohol RingOpened Ring-Opened Intermediate FA->RingOpened Ring Opening (Acid Sites) PDO_1_5 1,5-Pentanediol RingOpened->PDO_1_5 Hydrogenation (Metal Sites) PDO_1_2 1,2-Pentanediol RingOpened->PDO_1_2 Hydrogenation (Metal Sites) Catalyst Catalyst: Cu/MFI, Pt/MgO, Rh/SiO2 Hydrogen Hydrogen Pressure: 1-6 MPa Temperature Temperature: 150-200 °C

Piancatelli Rearrangement to Cyclopentenones

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols, including furfuryl alcohol, into 4-hydroxycyclopentenones.[12] This reaction is a powerful tool for the synthesis of five-membered rings and has been widely applied in the synthesis of natural products, including prostaglandins.[12][13] The cyclopentenone moiety is a key structural feature in a number of anticancer drugs.[11][14]

The mechanism is proposed to proceed through a 4-π electrocyclization of an oxy-pentadienyl cation intermediate.[12] The reaction is typically carried out in an aqueous medium, and the use of microreactors has been shown to improve yields by minimizing the formation of polymeric side products.[1][15]

G cluster_conditions Reaction Conditions FA Furfuryl Alcohol Carbocation Oxy-pentadienyl Cation FA->Carbocation + H+, - H2O Cyclization 4-π Electrocyclization Carbocation->Cyclization HCP 4-Hydroxy-2-cyclopentenone Cyclization->HCP + H2O Solvent Solvent: Water, Acetone/Water Temperature Temperature: 160-250 °C Reactor Reactor: Batch, Microreactor

Quantitative Data Summary

The following tables summarize key quantitative data for the different furan ring-opening reactions of furfuryl alcohol, providing a comparative overview of catalyst performance and reaction conditions.

Table 1: Conversion of Furfuryl Alcohol to Levulinic Acid

CatalystTemperature (°C)Time (h)SolventFurfuryl Alcohol Conversion (%)Levulinic Acid Yield (%)Reference
Amberlyst-151104Water100~94[16]
H-ZSM-5150-THF/Water>95>70[17]
ArSO3H-Et-HNS1202Acetone/Water-83.1[18]

Table 2: Hydrogenolysis of Furfuryl Alcohol to Pentanediols

CatalystTemperature (°C)H2 Pressure (MPa)Time (h)Furfuryl Alcohol Conversion (%)1,5-PDO Selectivity (%)1,2-PDO Selectivity (%)Reference
Cu/MFI1602.5-99.77615[19]
2% Pt/MgO16011010015.259.4[10][11]
Ru/MgO19031--42[20]
Rh/SiO2-ReOx----High-[20]

Table 3: Piancatelli Rearrangement of Furfuryl Alcohol

Reactor TypeTemperature (°C)PressureResidence Time / Reaction TimeCo-solventFurfuryl Alcohol Conversion (%)4-Hydroxy-2-cyclopentenone Yield (%)Reference
Microreactor240200 bar1.5 minN-Methylpyrrolidinone9880 (as derivative)[15]
Batch230-2 minNone-82.7
Microwave--minutesToluene-up to 95

Experimental Protocols

This section provides detailed methodologies for the key furan ring-opening reactions of furfuryl alcohol.

General Catalyst Preparation: Cu-MFI Zeolite

This protocol describes a general method for the preparation of a Cu-MFI zeolite catalyst, which is effective for the hydrogenolysis of furfuryl alcohol to pentanediols.

  • Materials: Na-MFI zeolite, copper(II) acetate solution (0.01 M).

  • Procedure:

    • 10 g of the parent Na-MFI zeolite is treated with 1000 mL of an aqueous solution of copper acetate at room temperature.[5]

    • The mixture is stirred for a specified duration to allow for ion exchange.

    • The resulting solid is filtered and washed thoroughly with deionized water.

    • The obtained zeolite sample is then dried in air at 373 K for 2 hours.[5]

    • Prior to reaction, the catalyst is typically reduced in a stream of hydrogen.

Conversion of Furfuryl Alcohol to Levulinic Acid using Amberlyst-15

This procedure outlines the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in an aqueous medium.

  • Materials: Furfuryl alcohol, Amberlyst-15 catalyst, deionized water.

  • Reaction Setup: A capped glass tube or a batch reactor is used.

  • Procedure:

    • A known amount of fructose (e.g., 0.3 g, 1.67 mmol), deionized water (e.g., 6 mL), and Amberlyst-15 catalyst (e.g., 0.4 g) are added to the reactor.

    • The reactor is sealed and heated to the desired temperature (e.g., 393 K) with stirring for a specified time.

    • After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration.

    • The liquid product is then analyzed by techniques such as HPLC or GC-MS to determine the yield of levulinic acid.

Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol

This protocol details the hydrogenolysis of furfuryl alcohol to 1,2-pentanediol in a batch reactor.

  • Materials: Furfuryl alcohol, catalyst (e.g., Ru/MgO), solvent (e.g., water), hydrogen gas.

  • Reaction Setup: A stainless steel high-pressure autoclave.

  • Procedure:

    • The autoclave is charged with the catalyst (e.g., 0.02 g), furfuryl alcohol (e.g., 0.34 g), and solvent (e.g., 10 cm³).

    • The reactor is purged with an inert gas (e.g., argon) to remove air.

    • The reactor is heated to the desired reaction temperature (e.g., 463 K).[20]

    • Hydrogen gas is introduced to the desired pressure (e.g., 3.0 MPa).

    • The reaction is carried out with vigorous stirring for the specified time.

    • After cooling and depressurizing the reactor, the solid catalyst is filtered, and the liquid product is analyzed by GC or GC-MS.

Piancatelli Rearrangement in a Microreactor

This procedure describes a continuous flow method for the Piancatelli rearrangement of furfuryl alcohol.

  • Materials: Furfuryl alcohol, deionized water, N-methylpyrrolidinone (cosolvent).

  • Reaction Setup: A microreactor system consisting of a pump, a heated capillary reactor, and a back-pressure regulator.

  • Procedure:

    • An aqueous solution of furfuryl alcohol with N-methylpyrrolidinone as a cosolvent is prepared.[15]

    • The solution is pumped through the microreactor channel (e.g., 0.5 mm diameter, 1.5 m length) at a controlled flow rate.[15]

    • The reactor is maintained at a high temperature (e.g., 240 °C) and pressure (e.g., 200 bar).[15]

    • The product stream exiting the reactor is collected and analyzed. The product, 4-hydroxy-2-cyclopentenone, can be isolated, for example, as a stable O-phenylacetyl derivative.[15]

Applications in Drug Development

The products derived from the ring opening of furfuryl alcohol are not merely industrial commodities; they are also valuable building blocks and intermediates in the synthesis of pharmaceuticals.

Levulinic Acid in Pharmaceutical Synthesis

Levulinic acid's bifunctional nature, possessing both a ketone and a carboxylic acid group, makes it a highly versatile precursor for the synthesis of a wide range of active pharmaceutical ingredients (APIs). It is used in the production of anticonvulsants, anti-inflammatory drugs, and cardiovascular medications. Furthermore, levulinic acid and its derivatives can act as linkers to connect pharmaceutical agents to carrier molecules in drug delivery systems.[15] It can also be used as a protective group in the synthesis of complex drug molecules.[1]

Pentanediols as Pharmaceutical Intermediates

Both 1,2-pentanediol and 1,5-pentanediol have established roles in the pharmaceutical industry. 1,2-Pentanediol is a key raw material for the synthesis of the fungicide propiconazole and is widely used as a pharmaceutical intermediate.[5] It also serves as a solvent and humectant in topical and injectable formulations.[6] 1,5-Pentanediol is a difunctional molecule that can be incorporated into the molecular structure of various drug candidates and is used in multi-step synthetic pathways.[7]

Cyclopentenones and Prostaglandin Signaling Pathways

Cyclopentenones, the products of the Piancatelli rearrangement, are a particularly important class of compounds in drug development due to their presence in a variety of biologically active molecules.[14] Prostaglandins, which are lipid compounds involved in a wide range of physiological processes including inflammation, are a prominent example. The cyclopentenone ring is a key structural feature of several prostaglandins, such as PGA2 and PGJ2. These cyclopentenone prostaglandins (cyPGs) are known to regulate inflammatory responses by interfering with signaling pathways such as NF-κB and MAPK. The electrophilic α,β-unsaturated carbonyl group of the cyclopentenone moiety is believed to be crucial for its biological activity, allowing it to react with nucleophilic residues in proteins and modulate their function. This has made cyclopentenone-containing molecules attractive targets for the development of new anti-inflammatory and anticancer drugs.[11][14]

G AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 PGH2->PGD2 PGE2 Prostaglandin E2 PGH2->PGE2 cyPGs Cyclopentenone Prostaglandins (PGJ2, PGA2) PGD2->cyPGs Dehydration PGE2->cyPGs Dehydration NFkB NF-κB Pathway cyPGs->NFkB Inhibition MAPK MAPK Pathway cyPGs->MAPK Modulation Inflammation Inflammatory Response NFkB->Inflammation Activation MAPK->Inflammation Activation

Experimental Workflows and Logical Relationships

The successful implementation of furfuryl alcohol ring-opening reactions often involves a systematic workflow, from catalyst preparation and screening to reaction optimization and product analysis.

G Start Start: Define Target Product (e.g., Levulinic Acid, Pentanediol, Cyclopentenone) Catalyst_Prep Catalyst Preparation (e.g., Ion-exchange, Impregnation) Start->Catalyst_Prep Catalyst_Char Catalyst Characterization (e.g., XRD, TEM, Acidity Measurement) Catalyst_Prep->Catalyst_Char Reaction_Setup Reaction Setup (Batch or Continuous Flow) Catalyst_Char->Reaction_Setup Reaction_Execution Reaction Execution (Controlled Temperature, Pressure, Time) Reaction_Setup->Reaction_Execution Product_Analysis Product Analysis (GC-MS, HPLC, NMR) Reaction_Execution->Product_Analysis Optimization Optimization of Reaction Conditions (e.g., Catalyst Loading, Solvent, Temperature) Product_Analysis->Optimization Iterative Loop Optimization->Reaction_Execution Scale_Up Scale-Up and Process Development Optimization->Scale_Up Optimized Conditions

This guide has provided a detailed overview of the key furan ring-opening reactions of furfuryl alcohol, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. The versatility of furfuryl alcohol as a renewable feedstock, coupled with the diverse applications of its ring-opened products, underscores the importance of continued research and development in this area.

References

The Biological Versatility of Functionalized Furans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of functionalized furan derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action involving key signaling pathways.

Introduction to the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a versatile building block for the design of novel therapeutic agents.[2] Functionalization of the furan core has led to the discovery of a wide array of compounds with significant pharmacological potential, including approved drugs and promising clinical candidates. This guide will delve into the key biological activities of these compounds, supported by experimental data and methodologies.

Anticancer Activity of Functionalized Furans

Furan derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected functionalized furan derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamideMCF-7 (Breast)4.06[1]
3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-oneMCF-7 (Breast)2.96[1]
Furan-2-carboxamide derivativeNCI-H460 (Lung)0.0029[1]
Novel Furan Derivative 1HeLa (Cervical)0.08 - 8.79[3]
Novel Furan Derivative 24HeLa (Cervical)0.08 - 8.79[3]
Novel Furan Derivative 24SW620 (Colorectal)Moderate to Potent[3]
Amine derivative of 2,5-dimethylfuranHeLa (Cervical)62.37 µg/mL[4]
Carbohydrazide derivative bearing furan moietyA549 (Lung)Varies[5]
Furan-containing carbohydrazide 3HepG-2 (Liver)High Activity[6]
Furan-containing carbohydrazide 12HepG-2 (Liver)High Activity[6]
Furan-containing carbohydrazide 14HepG-2 (Liver)High Activity[6]
Signaling Pathways in Cancer

Functionalized furans have been shown to exert their anticancer effects by targeting key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Several studies have indicated that furan derivatives can inhibit this pathway, leading to apoptosis in cancer cells. For instance, certain novel furan derivatives have been shown to suppress the PI3K/Akt pathway by promoting the activity of PTEN, a tumor suppressor that negatively regulates this pathway.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Furan Functionalized Furan Derivatives Furan->PI3K inhibit PTEN PTEN Furan->PTEN promote PTEN->PIP3 dephosphorylates

Inhibition of the PI3K/Akt signaling pathway by functionalized furan derivatives.

Antimicrobial Activity of Functionalized Furans

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Furan derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected furan derivatives against various pathogenic microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
8-geranyloxy psoralenStaphylococcus epidermidis100[7]
8-geranyloxy psoralenCandida krusei300[7]
8-geranyloxy psoralenCandida kefyr100[7]
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[7]
3-Aryl-3-(furan-2-yl)propanoic acid derivativeCandida albicans64[8]
Nitrofuran derivative 11Histoplasma capsulatum0.48[9]
Nitrofuran derivative 3 & 9Paracoccidioides brasiliensis0.48[9]
Nitrofuran derivative 8, 9, 12, & 13Trichophyton rubrum0.98[9]
Nitrofuran derivative 1 & 5Candida and Cryptococcus neoformans3.9[9]
3,5-disubstituted furan derivativeVarious bacteriaVaries[10]

Anti-inflammatory Activity of Functionalized Furans

Chronic inflammation is implicated in a wide range of diseases. Furan derivatives have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.

Signaling Pathways in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the inflammatory response. Natural furan derivatives have been found to exert regulatory effects by modifying this pathway.[7][11]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K MAPK MAPK (e.g., p38, JNK, ERK) MAP2K->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors InflammatoryResponse Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) TranscriptionFactors->InflammatoryResponse Furan Functionalized Furan Derivatives Furan->MAPK inhibit

Modulation of the MAPK signaling pathway by functionalized furan derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of functionalized furan derivatives.

Synthesis of Functionalized Furans

The synthesis of functionalized furans can be achieved through various methods. The Paal-Knorr synthesis is a classic and straightforward method.[12][13]

General Procedure for Paal-Knorr Furan Synthesis:

  • A 1,4-dicarbonyl compound is treated with a dehydrating agent, such as phosphorus pentoxide (P2O5) or titanium tetrachloride.[14]

  • The reaction is typically carried out under non-aqueous acidic conditions.[12]

  • The cyclization and subsequent dehydration of the 1,4-diketone yields the corresponding furan derivative.[12]

Example Synthesis of a Furan-2-Carboxamide Derivative: [1]

  • To a suspension of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1 mmol) in 100% ethanol (20 mL), add 4-pyridine carbohydrazide (1 mmol).

  • Reflux the reaction mixture for four hours.

  • Concentrate the mixture under reduced pressure.

  • Filter the resulting solid product and recrystallize from 100% ethanol to obtain the pure N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide.

In Vitro Biological Assays

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesis of Functionalized Furan Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assay (Griess Assay) Purification->Antiinflammatory WesternBlot Western Blot Analysis (Signaling Pathways) Anticancer->WesternBlot Antiinflammatory->WesternBlot

General experimental workflow for the evaluation of functionalized furans.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37 °C with 5% CO2.[1]

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for the desired exposure period (e.g., 24 hours).[1]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37 °C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the furan derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[12]

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[12]

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the furan derivatives for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation in the dark at room temperature, measure the absorbance at 540-550 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.[5]

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of key proteins in signaling pathways like PI3K/Akt and MAPK.[11][16]

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the total protein concentration.[11]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[11]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% skim milk) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4 °C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the pathway.[11]

Conclusion

Functionalized furan derivatives represent a rich source of biologically active compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further development. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers working to unlock the full therapeutic potential of this versatile chemical scaffold.

References

The Advent of Propargylated Furans: A Journey from Synthesis to Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the propargyl moiety to the furan scaffold has opened new avenues in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of propargylated furans, alongside their potential applications, with a focus on detailed experimental protocols and quantitative data.

A Historical Perspective on the Emergence of Propargylated Furans

While the furan ring itself has been a known entity since the 18th century, the deliberate synthesis and exploration of furans bearing a propargyl group (a three-carbon chain with a carbon-carbon triple bond) is a more recent development. Early work on furan chemistry primarily focused on reactions of the aromatic ring and the synthesis of various substituted derivatives. The Paal-Knorr synthesis, first reported in 1884, provided a foundational method for constructing the furan ring from 1,4-dicarbonyl compounds.[1]

The specific introduction of a propargyl group as a substituent on a pre-formed furan ring, or its incorporation during the furan ring's construction, gained traction with the advancement of modern synthetic methodologies. While a definitive "discovery" of the first propargylated furan is not clearly documented in a single seminal publication, its emergence can be traced through the evolution of synthetic techniques that enabled the facile introduction of alkyne functionalities onto heterocyclic systems.

Key developments include the advent of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and the utilization of propargyl-containing building blocks in cyclization reactions. These methods have provided chemists with the tools to strategically incorporate the reactive propargyl group, paving the way for the exploration of the unique chemical and biological properties of propargylated furans.

Key Synthetic Methodologies for Propargylated Furans

The synthesis of propargylated furans can be broadly categorized into two main approaches: the construction of the furan ring using propargyl-containing precursors and the direct propargylation of a pre-existing furan ring.

Synthesis of Furans from Propargylic Precursors

Modern synthetic chemistry offers several elegant methods to construct the furan ring from starting materials already containing a propargyl group. These methods often involve metal-catalyzed cyclization reactions and provide a high degree of control over the substitution pattern of the resulting furan.

1. Gold-Catalyzed Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne:

A powerful one-pot method for synthesizing substituted furans involves the gold-catalyzed reaction of propargyl alcohols and alkynes. This reaction proceeds through a three-step cascade: alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization.[2][3][4]

Experimental Protocol: Gold-Catalyzed Synthesis of Substituted Furans [2]

Materials:

  • Propargyl alcohol derivative

  • Alkyne derivative

  • Triazole-gold (TA-Au) catalyst (1 mol%)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.5 mol%)

  • Solvent (e.g., Dichloroethane)

Procedure:

  • To a solution of the alkyne (1.0 equiv) and the propargyl alcohol (1.2 equiv) in the chosen solvent, add the TA-Au catalyst and Cu(OTf)₂.

  • Stir the reaction mixture at 45 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted furan.

Quantitative Data:

EntryPropargyl AlcoholAlkyneProductYield (%)
1Prop-2-yn-1-olPhenylacetylene2-Methyl-5-phenylfuran85
2But-3-yn-2-ol1-Octyne2-Hexyl-5-methylfuran78
31-Phenylprop-2-yn-1-olEthyl propiolateEthyl 5-phenyl-2-methylfuran-3-carboxylate92

2. FeCl₃-Catalyzed Tandem Propargylation-Cycloisomerization:

An efficient and cost-effective method for the synthesis of highly substituted furans utilizes iron(III) chloride as a catalyst. This one-pot reaction involves the tandem propargylation of 1,3-dicarbonyl compounds with propargylic alcohols or acetates, followed by cycloisomerization.[5][6]

Experimental Protocol: FeCl₃-Catalyzed Synthesis of Substituted Furans [5]

Materials:

  • Propargylic alcohol or acetate

  • 1,3-Dicarbonyl compound

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Solvent (e.g., Dichloroethane)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) and the propargylic alcohol or acetate (1.2 equiv) in the solvent, add anhydrous FeCl₃ (5-10 mol%).

  • Stir the reaction mixture at room temperature or gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Quantitative Data:

EntryPropargylic Substrate1,3-Dicarbonyl CompoundProductYield (%)
11-Phenylprop-2-yn-1-olAcetylacetone3-Acetyl-2-methyl-5-phenylfuran88
21-(4-Chlorophenyl)prop-2-yn-1-olEthyl acetoacetateEthyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate85
33-Phenylprop-2-ynyl acetateDibenzoylmethane2,4-Diphenyl-5-methylfuran90
Direct Propargylation of the Furan Ring

Attaching a propargyl group to a pre-formed furan ring can be achieved through various methods, although this approach is less commonly documented in early literature compared to the construction of the furan ring from propargyl precursors.

1. Grignard Reaction of Furfural with Propargyl Bromide:

A classic organometallic approach involves the reaction of the Grignard reagent derived from propargyl bromide with furfural. This reaction yields a secondary alcohol, 1-(furan-2-yl)but-3-yn-1-ol, which is a propargylated furan derivative.[7][8][9]

Experimental Protocol: Synthesis of 1-(Furan-2-yl)but-3-yn-1-ol [7]

Materials:

  • Magnesium turnings

  • Propargyl bromide

  • Furfural

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of propargyl bromide in the anhydrous solvent to magnesium turnings.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of furfural in the anhydrous solvent to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Sonogashira Coupling of Halofurans with Propyne:

The Sonogashira coupling provides a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This can be applied to the synthesis of propargylated furans by coupling a halofuran with propyne.[10][11][12][13]

Experimental Protocol: Sonogashira Coupling of 2-Iodofuran with Propyne [11]

Materials:

  • 2-Iodofuran

  • Propyne (gas or condensed)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of 2-iodofuran, the palladium catalyst, and CuI in the chosen solvent, add the base.

  • Bubble propyne gas through the solution or add condensed propyne at low temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by GC or TLC).

  • Filter the reaction mixture to remove the catalyst and salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 2-(prop-1-yn-1-yl)furan.

Characterization of Propargylated Furans

The synthesized propargylated furans are characterized using standard spectroscopic techniques.

Spectroscopic Data for 2-(Prop-2-yn-1-yl)furan (Hypothetical Data Based on Similar Structures):

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35 (dd, 1H, J = 1.8, 0.8 Hz, H-5), 6.30 (dd, 1H, J = 3.2, 1.8 Hz, H-4), 6.15 (d, 1H, J = 3.2 Hz, H-3), 3.45 (d, 2H, J = 2.4 Hz, -CH₂-), 2.10 (t, 1H, J = 2.4 Hz, ≡C-H)
¹³C NMR (CDCl₃, 100 MHz)δ 152.0 (C-2), 142.0 (C-5), 110.5 (C-4), 107.0 (C-3), 80.0 (-C≡), 70.0 (≡C-H), 28.0 (-CH₂-)
IR (neat, cm⁻¹)3300 (≡C-H stretch), 2120 (C≡C stretch), 3100-2900 (C-H stretches), 1580, 1500, 1450 (furan ring vibrations)
Mass Spec. (EI, m/z)106 (M⁺), 105, 77, 39

Signaling Pathways and Experimental Workflows

The synthesis of propargylated furans often involves multi-step reactions or catalytic cycles. These can be effectively visualized using diagrams to illustrate the relationships between reactants, intermediates, and products.

Gold-Catalyzed Furan Synthesis

Gold_Catalyzed_Furan_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst Propargyl_Alcohol Propargyl Alcohol Intermediate2 Vinylgold Intermediate Propargyl_Alcohol->Intermediate2 Alkyne Alkyne Intermediate1 Gold-Activated Alkyne Alkyne->Intermediate1 Gold_Catalyst [Au] Catalyst Gold_Catalyst->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Allene Intermediate Intermediate2->Intermediate3 Saucy-Marbet Rearrangement Product Substituted Furan Intermediate3->Product Cyclization

Caption: Gold-catalyzed cascade reaction for furan synthesis.

FeCl₃-Catalyzed Tandem Reaction

FeCl3_Tandem_Reaction Reactant1 Propargylic Alcohol/Acetate Intermediate1 Propargyl Cation Reactant1->Intermediate1 Activation Reactant2 1,3-Dicarbonyl Compound Intermediate2 γ-Alkynyl Ketone Reactant2->Intermediate2 Nucleophilic Attack Catalyst FeCl₃ Catalyst->Intermediate1 Product Substituted Furan Catalyst->Product Intermediate1->Intermediate2 Intermediate2->Product Cycloisomerization

Caption: FeCl₃-catalyzed tandem propargylation-cycloisomerization.

Biological Activities and Applications

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][14][15][16][17][18][19][20][21] The incorporation of a propargyl group can further modulate these activities and introduce new pharmacological properties. The alkyne functionality in the propargyl group can participate in various biological interactions, including covalent bond formation with biological targets (e.g., enzyme inhibition) and serving as a handle for further functionalization in drug development through "click chemistry."

Recent studies have explored the potential of propargylated furans in various therapeutic areas:

  • Anticancer Activity: Some furo[3,2-b]indole derivatives have shown promising anticancer activity, with the propargyl group potentially contributing to their mechanism of action.[20]

  • Antimicrobial Properties: The furan nucleus is a component of several antimicrobial agents. The addition of a propargyl group can enhance the antimicrobial spectrum and potency.[15][16]

  • Neuroprotective Effects: Propargylamines are a class of compounds known for their neuroprotective properties, particularly in the context of Parkinson's disease. While specific studies on propargylated furans for neuroprotection are emerging, the combination of the furan scaffold and the propargylamine motif is a promising area of research.[22][23]

The versatile chemistry of the propargyl group, combined with the inherent biological relevance of the furan ring, makes propargylated furans an exciting class of molecules for continued exploration in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel and impactful discoveries in this field.

References

5-Propargylfurfuryl alcohol IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (5-(prop-2-yn-1-yl)furan-2-yl)methanol

This guide provides a comprehensive overview of (5-(prop-2-yn-1-yl)furan-2-yl)methanol, a molecule combining the biologically significant furan and propargyl moieties. Although direct experimental data for this specific compound is limited in publicly available literature, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and potential applications in drug discovery based on established chemical principles and data from analogous structures.

IUPAC Name and Structure

The correct IUPAC name for the compound commonly referred to as 5-Propargylfurfuryl alcohol is (5-(prop-2-yn-1-yl)furan-2-yl)methanol .

Molecular Structure:

Caption: 2D structure of (5-(prop-2-yn-1-yl)furan-2-yl)methanol.

Physicochemical and Spectral Data

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Predicted to be a colorless to pale yellow liquid
Boiling Point Predicted to be > 200 °C at 760 mmHg
¹H NMR (predicted) δ (ppm): ~2.0 (t, 1H, ≡CH), ~3.4 (d, 2H, -CH₂-C≡), ~4.5 (s, 2H, -CH₂OH), ~6.1 (d, 1H, furan H), ~6.3 (d, 1H, furan H), ~4.0-5.0 (br s, 1H, -OH)
¹³C NMR (predicted) δ (ppm): ~57 (-CH₂OH), ~70 (≡CH), ~80 (-C≡), ~108 (furan CH), ~111 (furan CH), ~150 (furan C-O), ~155 (furan C-CH₂)
IR (predicted) ν (cm⁻¹): ~3300 (O-H stretch, C≡C-H stretch), ~2120 (C≡C stretch), ~1015 (C-O stretch)

Synthesis Protocol

A plausible synthetic route for (5-(prop-2-yn-1-yl)furan-2-yl)methanol involves a multi-step process starting from commercially available furfuryl alcohol. The key step is a Sonogashira coupling to introduce the propargyl group.

Overall Synthetic Scheme

G A Furfuryl Alcohol B Protection of Alcohol A->B TBDMSCl, Imidazole, DMF C Halogenation B->C I₂, Pyridine D Sonogashira Coupling C->D Propargyl Alcohol, Pd(PPh₃)₂, CuI, Et₃N E Deprotection D->E TBAF, THF F Final Product E->F G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Drug (5-(prop-2-yn-1-yl)furan-2-yl)methanol ROS ROS Production Drug->ROS DNA_Damage DNA Damage Drug->DNA_Damage Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 DNA_Damage->Bax DNA_Damage->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising) Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS, IR) Synthesis->Characterization Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Characterization->Screening IC50 IC₅₀ Determination Screening->IC50 Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) IC50->Mechanism AnimalModel Xenograft Mouse Model Mechanism->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity

Theoretical Studies on Furan-Propargyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research and literature specifically detailing "5-Propargylfurfuryl alcohol" are exceptionally scarce. To provide a comprehensive and technically detailed guide that adheres to the requested format, this document focuses on a closely related and structurally representative proxy: (5-(prop-2-yn-1-yloxy)methyl)furan-2-yl)methanol . This proxy compound contains the core furan and propargyl moieties, allowing for a thorough exploration of relevant theoretical principles, synthetic methodologies, and potential biological applications in line with the user's query.

Introduction to Furan Derivatives in Medicinal Chemistry

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry.[1][2] The furan nucleus is a versatile scaffold found in numerous bioactive natural products and synthetic pharmaceuticals.[2][3] These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The incorporation of a propargyl group, a highly versatile functional group known for its reactivity and presence in various therapeutic agents, can further enhance the biological profile of furan derivatives.[5][6] The propargyl moiety's terminal alkyne allows for covalent bond formation with biological targets and serves as a synthetic handle for further molecular elaboration, such as through "click" chemistry.[6][7]

Theoretical Framework

Molecular Orbital Theory and Reactivity

The electronic properties of furan-propargyl derivatives are dictated by the aromatic furan ring and the electron-rich triple bond of the propargyl group. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[2] The propargyl group, with its sp-hybridized carbons, provides a region of high electron density, making the terminal alkyne a nucleophilic center and the propargylic position susceptible to nucleophilic attack.[8][9]

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the molecule's reactivity, stability, and potential interaction with biological macromolecules. Key parameters that can be calculated include:

  • HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity.

  • Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule.

  • Docking Studies: Molecular docking simulations can predict the binding affinity and orientation of the furan-propargyl derivative within the active site of a target protein, providing insights into its potential mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of furan derivatives can be significantly altered by minor modifications to their substitution pattern.[1] For furan-propargyl compounds, key SAR considerations include:

  • Position of the Propargyl Group: The substitution pattern on the furan ring can influence the molecule's overall geometry and interaction with target receptors.

  • Nature of the Linker: The atom connecting the propargyl group to the furan ring (e.g., oxygen, nitrogen, carbon) can affect the molecule's flexibility, polarity, and metabolic stability.

  • Modifications to the Furfuryl Alcohol: The hydroxyl group of the furfuryl alcohol moiety can be a key hydrogen bonding site and a point for further functionalization.

Synthetic Protocols and Characterization

The synthesis of furan-propargyl derivatives can be achieved through various organic transformations. A common approach involves the nucleophilic substitution of a leaving group on the furfuryl moiety with a propargyl-containing nucleophile.

Illustrative Synthesis of (5-(prop-2-yn-1-yloxy)methyl)furan-2-yl)methanol

A plausible synthetic route to the proxy compound is outlined below. This involves the protection of one hydroxyl group of 2,5-furandimethanol, followed by Williamson ether synthesis with propargyl bromide, and subsequent deprotection.

  • Mono-protection of 2,5-furandimethanol: To a solution of 2,5-furandimethanol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq.). Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq.) in DCM. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with DCM. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Williamson Ether Synthesis: To a solution of the mono-protected furandimethanol (1 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add propargyl bromide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography.

  • Deprotection: Dissolve the silyl ether from the previous step in THF. Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) and stir at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the final product.

Characterization Data

The synthesized compound would be characterized by standard spectroscopic methods. The expected data is summarized in the table below.

Analysis Expected Results
¹H NMR Peaks corresponding to the furan ring protons, the methylene protons adjacent to the ether oxygen, the propargyl methylene protons, the terminal alkyne proton, and the hydroxyl proton.
¹³C NMR Signals for the furan ring carbons, the methylene carbons, and the sp-hybridized carbons of the alkyne.
IR (cm⁻¹) Characteristic absorptions for O-H stretching (~3300-3400), C≡C-H stretching (~3250-3300), C≡C stretching (~2100-2200), and C-O stretching (~1000-1200).
Mass Spec. Molecular ion peak corresponding to the calculated mass of the compound.

Potential Biological Activity and Signaling Pathways

Furan and propargylamine derivatives have been investigated for a variety of biological activities, including as enzyme inhibitors.[5] For instance, the propargylamine moiety is a known pharmacophore in monoamine oxidase (MAO) inhibitors. The furan-propargyl scaffold could potentially target enzymes involved in cell signaling pathways implicated in cancer or neurodegenerative diseases.

Hypothetical Signaling Pathway Inhibition

Let's consider a hypothetical scenario where our proxy compound acts as an inhibitor of a kinase signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Proxy Proxy Compound Proxy->Akt Inhibits

Hypothetical inhibition of the PI3K/Akt signaling pathway.

In Vitro Biological Evaluation

To assess the biological activity of the proxy compound, a series of in vitro assays would be conducted.

  • Enzyme and Substrate Preparation: Recombinant human Akt kinase and a suitable peptide substrate are diluted in kinase assay buffer.

  • Compound Preparation: The proxy compound is serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, substrate, and compound dilutions are added to a 384-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30 °C for 60 minutes.

  • Detection: A detection reagent (e.g., ADP-Glo™) is added to measure kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Quantitative Biological Data

The results of such an assay could be presented as follows:

Compound Target Kinase IC50 (nM)
Proxy CompoundAkt150
Staurosporine (Control)Akt15

Experimental and Logical Workflows

The overall process from compound design to biological evaluation can be visualized as a logical workflow.

G A Compound Design & Theoretical Studies B Chemical Synthesis A->B C Purification & Characterization (NMR, MS, IR) B->C D In Vitro Biological Screening (e.g., Kinase Assay) C->D E Data Analysis (IC50 Determination) D->E F SAR Analysis & Lead Optimization E->F F->A Iterative Improvement

Drug discovery workflow for furan-propargyl derivatives.

Conclusion

While "this compound" itself is not a well-documented compound, the exploration of a structurally similar proxy reveals the significant potential of furan-propargyl derivatives in medicinal chemistry. The combination of the versatile furan scaffold and the reactive propargyl group offers a promising avenue for the development of novel therapeutic agents. Theoretical studies can guide the design and synthesis of these compounds, while detailed experimental protocols are essential for their creation and biological evaluation. Further research into this class of molecules is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 5-Propargylfurfuryl Alcohol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-propargylfurfuryl alcohol in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile building block serves as a valuable precursor for the synthesis of novel 1,2,3-triazole-containing molecules with potential applications in drug discovery, bioconjugation, and materials science.

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in chemical synthesis and bioconjugation[1][2][3]. This compound, possessing both a terminal alkyne for CuAAC and a primary alcohol for further functionalization, is an attractive substrate for creating diverse molecular architectures. The furan moiety itself is a prevalent scaffold in many biologically active compounds.

Applications

The triazole products derived from this compound can be utilized in several key areas:

  • Drug Discovery: The 1,2,3-triazole ring is a well-established pharmacophore found in numerous approved drugs. By reacting this compound with a diverse library of organic azides, novel compounds can be synthesized and screened for various biological activities, including antimicrobial, antiviral, and anticancer properties[4][5].

  • Bioconjugation: The "click" reaction's biocompatibility allows for the conjugation of molecules to biological systems. This compound can be incorporated into biomolecules, which can then be selectively labeled with azide-functionalized probes for imaging, tracking, or targeted drug delivery[1].

  • Materials Science: The resulting triazole-furan structures can be polymerized or incorporated into larger macromolecular structures to develop new materials with tailored properties.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the CuAAC reaction of this compound with various azides. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: CuAAC of this compound with Various Azides

EntryAzideCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1295
2Phenyl AzideCuSO₄·5H₂O / Sodium AscorbateTHF/H₂O (1:1)1692
31-AzidohexaneCuICH₂Cl₂898
4(Azidomethyl)benzene[Cu(CH₃CN)₄]PF₆DMF696
53-Azido-1-propanolCuSO₄·5H₂O / Sodium AscorbateH₂O2489

Table 2: Effect of Copper Catalyst on the Reaction of this compound and Benzyl Azide

EntryCopper Source (mol%)Ligand (mol%)Reducing AgentSolventTime (h)Yield (%)
1CuSO₄·5H₂O (1)NoneSodium Ascorbate (5)t-BuOH/H₂O1295
2CuI (1)NoneNoneCH₂Cl₂898
3Cu(OAc)₂ (2)THPTA (10)Sodium Ascorbate (10)H₂O1093
4Copper Nanoparticles (5)NoneNoneEthanol2485

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide

This protocol describes a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of t-BuOH and water (0.2 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound

This protocol provides a general method for labeling an azide-containing peptide.

Materials:

  • Azide-modified peptide

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Aminoguanidine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the following stock solutions:

    • Azide-modified peptide in PBS.

    • This compound in DMSO or water.

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA in water.

    • 100 mM sodium ascorbate in water (prepare fresh).

    • 100 mM aminoguanidine hydrochloride in water.

  • In a microcentrifuge tube, combine the azide-modified peptide solution and this compound (use a 5-10 fold molar excess of the alcohol).

  • Prepare a premixed solution of CuSO₄ and THPTA by mixing equal volumes of the stock solutions.

  • Add the CuSO₄/THPTA solution to the peptide/alkyne mixture to a final concentration of 1-2 mM copper.

  • Add aminoguanidine hydrochloride to a final concentration of 5 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The labeled peptide can be purified by methods such as size exclusion chromatography or dialysis to remove excess reagents.

Visualizations

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Alkyne 5-Propargylfurfuryl Alcohol Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide Azide Organic Azide Azide->Cu_Triazolide Cu_Triazolide->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonolysis

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Mix Mix this compound and Organic Azide in Solvent Start->Mix Add_Reagents Add Sodium Ascorbate and CuSO4 Solution Mix->Add_Reagents React Stir at Room Temperature Add_Reagents->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure 1,2,3-Triazole Product Purify->Product

Caption: Experimental workflow for a typical CuAAC reaction.

References

5-Propargylfurfuryl Alcohol: A Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Propargylfurfuryl alcohol, a bifunctional molecule incorporating a furan ring, a hydroxyl group, and a terminal alkyne, is emerging as a powerful and versatile synthon in organic synthesis. Its unique structural features allow for a diverse range of transformations, making it an attractive building block for the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including intramolecular cyclization and tandem reactions.

Key Applications

This compound serves as a valuable precursor for the synthesis of various oxygen-containing heterocycles, particularly furo[2,3-c]pyran and furan-substituted pyranone systems. The strategic positioning of the alcohol and alkyne functionalities allows for elegant and efficient cascade reactions, often catalyzed by transition metals such as gold and silver.

1. Intramolecular Hydroalkoxylation/Cyclization:

The intramolecular addition of the hydroxyl group to the tethered alkyne is a primary application of this compound. This process, often catalyzed by gold or silver complexes, leads to the formation of bicyclic ethers. The reaction can proceed through different modes of cyclization (e.g., 6-endo-dig or 5-exo-dig), depending on the catalyst and reaction conditions, affording a variety of heterocyclic cores.

2. Tandem Cyclization/Functionalization Reactions:

The reactivity of the furan and propargyl moieties can be harnessed in tandem sequences to rapidly build molecular complexity. For instance, a gold-catalyzed reaction can initiate an intramolecular hydroalkoxylation, and a subsequent reaction at the furan ring or the newly formed double bond can introduce additional functional groups.

Experimental Protocols

Protocol 1: Synthesis of this compound (Analogous Synthesis)

Reaction Scheme:

G cluster_0 Synthesis of this compound Furfuryl_alcohol Furfuryl alcohol Intermediate_anion Intermediate_anion Furfuryl_alcohol->Intermediate_anion Deprotonation Propargyl_bromide Propargyl bromide Base Base (e.g., n-BuLi) Solvent Solvent (e.g., THF) Reaction Reaction 5-Propargylfurfuryl_alcohol This compound Intermediate_anionPropargyl_bromide Intermediate_anionPropargyl_bromide Intermediate_anionPropargyl_bromide->5-Propargylfurfuryl_alcohol Alkylation

Caption: General scheme for the synthesis of this compound.

Materials:

  • Furfuryl alcohol

  • n-Butyllithium (n-BuLi) in hexanes

  • Propargyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of furfuryl alcohol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of propargyl bromide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization to a Furo[2,3-c]pyran Derivative

This protocol describes a typical gold-catalyzed intramolecular hydroalkoxylation of this compound to yield a bicyclic ether.

Reaction Scheme:

G Start This compound Product Furo[2,3-c]pyran derivative Start->Product Intramolecular Hydralkoxylation Catalyst Au(I) Catalyst (e.g., Ph3PAuCl/AgOTf) Catalyst->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Gold-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add (triphenylphosphine)gold(I) chloride (0.05 eq) and silver trifluoromethanesulfonate (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired furo[2,3-c]pyran derivative.

Data Presentation

The following table summarizes representative yields for the gold-catalyzed cyclization of various propargyl alcohols, analogous to the reaction of this compound.

EntrySubstrateCatalyst SystemSolventTime (h)Yield (%)
11-Phenylprop-2-yn-1-olPh₃PAuCl/AgOTfDCM295
21-(Furan-2-yl)prop-2-yn-1-olIPrAuCl/AgOTfToluene392
31-Cyclohexylprop-2-yn-1-olJohnphosAu(MeCN)SbF₆DCE488
4But-3-yn-1-ol(Ph₃P)AuOTfMeCN685

Data presented is representative of typical yields for similar substrates and is intended for comparative purposes.

Logical Workflow for Synthon Application

The following diagram illustrates the logical workflow for utilizing this compound as a synthon in a research and development setting.

workflow cluster_start Synthesis & Purification cluster_reaction Reaction Design & Execution cluster_analysis Analysis & Elaboration start Synthesis of This compound purification Purification (Chromatography) start->purification characterization Characterization (NMR, MS) purification->characterization reaction_design Design of Target Heterocycle characterization->reaction_design catalyst_screening Catalyst & Condition Screening reaction_design->catalyst_screening reaction_execution Execution of Cyclization/Tandem Reaction catalyst_screening->reaction_execution product_isolation Product Isolation & Purification reaction_execution->product_isolation structure_elucidation Structure Elucidation (NMR, X-ray) product_isolation->structure_elucidation further_functionalization Further Functionalization structure_elucidation->further_functionalization biological_screening biological_screening further_functionalization->biological_screening Biological Screening (for drug development)

Caption: A logical workflow for the application of this compound.

This compound is a highly promising synthon for the efficient construction of diverse and complex heterocyclic molecules. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic potential of this versatile building block. The ability to undergo selective intramolecular cyclizations and participate in tandem reactions opens up new avenues for the discovery and development of novel bioactive compounds. Further exploration of different catalytic systems and reaction conditions is expected to expand the synthetic utility of this compound even further.

Application Notes and Protocols for the Polymerization of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization strategies for 5-propargylfurfuryl alcohol, a monomer derivable from biomass. The resulting polymer, poly(this compound), is a versatile platform material. Its furan-based backbone offers unique chemical and thermal properties, while the pendant propargyl groups provide reactive sites for post-polymerization modification via "click chemistry." This functionality is particularly valuable for the development of advanced materials, including drug delivery systems, functional coatings, and novel resins.

Two primary polymerization pathways are proposed, drawing upon established chemistries for furan and alkyne monomers. The first is an acid-catalyzed polymerization targeting the furfuryl alcohol moiety. The second involves transition-metal catalysis focused on the propargyl group. Additionally, a protocol for the post-polymerization functionalization of the resulting polymer is detailed.

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

This protocol outlines a plausible synthetic route to this compound, starting from commercially available furfural.

Materials:

  • Furfural

  • Propargyl bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propargyl bromide in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi dropwise. Stir the reaction mixture at this temperature for 1 hour to form the lithium acetylide. To this, add a solution of MgBr₂·OEt₂ in dry THF and allow the mixture to warm to 0 °C to form the propargyl Grignard reagent.

  • Reaction with Furfural: Cool the Grignard reagent solution back to -78 °C. Add a solution of furfural in dry THF dropwise.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the furfural is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Acid-Catalyzed Polymerization of this compound

This protocol is based on the well-established acid-catalyzed polymerization of furfuryl alcohol.[1][2][3][4][5] It is expected to produce a polymer with a poly(furfuryl alcohol)-like backbone and pendant propargyl groups.

Materials:

  • This compound (monomer)

  • p-Toluenesulfonic acid (PTSA) or Trifluoroacetic acid (TFA) as a catalyst

  • Dichloromethane (DCM) as a solvent

  • Methanol

  • Triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound monomer in DCM.

  • Initiation: Add the acid catalyst (e.g., PTSA, at a monomer-to-catalyst molar ratio of 50:1 to 200:1) to the solution.

  • Polymerization: Stir the reaction mixture at room temperature. The solution will typically darken in color as the polymerization proceeds. Monitor the reaction by taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC) until the desired molecular weight is achieved or the monomer is consumed.

  • Termination and Neutralization: Quench the polymerization by adding a small amount of triethylamine to neutralize the acid catalyst.

  • Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 3: Rhodium-Catalyzed Polymerization of this compound

This protocol utilizes a rhodium-based catalyst to polymerize the terminal alkyne of the propargyl group, leaving the furan ring intact.[6][7] This method can yield a polyacetylene-type polymer with furan moieties as side chains.

Materials:

  • This compound (monomer)

  • Rhodium(I) catalyst, e.g., [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • Cocatalyst/ligand, e.g., triphenylphosphine (PPh₃)

  • Anhydrous and deoxygenated solvent, e.g., toluene or THF

  • Methanol

Procedure:

  • Monomer and Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the this compound monomer in the anhydrous, deoxygenated solvent. In a separate Schlenk flask, prepare a solution of the rhodium catalyst and cocatalyst.

  • Initiation: Transfer the catalyst solution to the monomer solution via cannula.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 30-60 °C). Monitor the polymerization by GPC.

  • Termination and Precipitation: After the desired polymerization time or monomer conversion, terminate the reaction by exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Isolation and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol 4: Post-Polymerization Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the functionalization of the poly(this compound) (obtained from Protocol 2 or 3) using a "click" reaction with an azide-containing molecule.[8][9][10][11][12]

Materials:

  • Poly(this compound) with pendant alkyne groups

  • Azide-functionalized molecule of interest (e.g., azido-PEG, an azido-labeled fluorescent dye, or a drug molecule with an azide handle)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system, e.g., a mixture of THF and water or DMF

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized polymer and the azide-containing molecule in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.

  • "Click" Reaction: Add the copper sulfate solution to the polymer/azide mixture, followed by the sodium ascorbate solution. The reaction is typically rapid and can be performed at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the alkyne and azide signals using FT-IR or NMR spectroscopy.

  • Purification: Purify the functionalized polymer by dialysis against a suitable solvent to remove the copper catalyst and excess reagents, followed by lyophilization to obtain the final product.

Data Presentation

The following table summarizes representative data for the polymerization of furan- and alkyne-containing monomers based on analogous systems found in the literature. This data can serve as a benchmark for the expected outcomes of the polymerization of this compound.

Polymerization MethodMonomer (Analog)Catalyst SystemMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Acid-CatalyzedFurfuryl Alcoholp-Toluenesulfonic acid1,000 - 5,0001.5 - 3.0> 90[1][5]
Acid-CatalyzedFurfuryl AlcoholTrifluoroacetic acid800 - 4,0001.6 - 2.8> 90[1]
Transition-Metal CatalyzedPhenylacetylene[Rh(nbd)Cl]₂ / PPh₃10,000 - 100,0001.1 - 1.5> 95[6]
Transition-Metal CatalyzedPropargyl CarbonatesCopper(I) arylacetylide / Phosphine ligand5,000 - 25,0001.2 - 1.680 - 95

Visualizations

Monomer Synthesis and Polymerization Pathways

Monomer_Synthesis_and_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Pathways Furfural Furfural Propargyl_Grignard Propargyl Grignard Reagent Furfural->Propargyl_Grignard 1. Propargyl-MgBr 2. H₃O⁺ Monomer 5-Propargylfurfuryl Alcohol Polymer_Furan Poly(this compound) (Furan Backbone) Monomer->Polymer_Furan Acid Catalyst (e.g., PTSA) Polymer_Alkyne Poly(this compound) (Polyacetylene Backbone) Monomer->Polymer_Alkyne Rh(I) Catalyst

Caption: Synthesis of the monomer and its two proposed polymerization routes.

Experimental Workflow for Acid-Catalyzed Polymerization

Acid_Catalyzed_Workflow cluster_workflow Workflow: Acid-Catalyzed Polymerization Start Dissolve Monomer in DCM Add_Catalyst Add Acid Catalyst (e.g., PTSA) Start->Add_Catalyst Polymerize Stir at Room Temp. (Monitor by GPC) Add_Catalyst->Polymerize Quench Neutralize with Triethylamine Polymerize->Quench Precipitate Precipitate in cold Methanol Quench->Precipitate Isolate Filter and Wash Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry End Final Polymer Dry->End

Caption: Step-by-step workflow for the acid-catalyzed polymerization.

Post-Polymerization Modification via CuAAC "Click" Chemistry

CuAAC_Pathway Polymer_Alkyne Polymer with Pendant Alkyne Catalyst Cu(I) Catalyst (from CuSO₄/ Na Ascorbate) Azide_Molecule Azide-Functionalized Molecule (R-N₃) Functionalized_Polymer Functionalized Polymer (Triazole Linkage) Catalyst->Functionalized_Polymer Click Reaction

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of novel fused heterocyclic systems derived from 5-Propargylfurfuryl alcohol. The intramolecular cyclization of this readily available starting material offers a direct route to valuable scaffolds, such as dihydropyranofurans and related structures, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on well-established metal- and acid-catalyzed cyclization methodologies for propargyl alcohols, offering high potential for the efficient and selective synthesis of these novel heterocycles.

Introduction

Fused heterocyclic cores are privileged structures in a vast array of biologically active compounds and natural products. The development of synthetic routes to novel heterocyclic systems is therefore a central theme in modern organic chemistry and drug development. This compound is an attractive, bifunctional starting material that contains both a furan ring and a propargyl alcohol moiety. This arrangement is ideally suited for intramolecular cyclization reactions to generate fused ring systems. This document details two primary, well-precedented protocols for the intramolecular cyclization of this compound: a gold(I)-catalyzed cyclization and a Brønsted acid-catalyzed cyclization.

Proposed Synthetic Pathways

The intramolecular cyclization of this compound can be envisioned to proceed via two main pathways, a 6-endo-dig or a 5-exo-dig cyclization, to yield dihydropyranofuran or dihydrofuranofuran derivatives, respectively. The regioselectivity of the cyclization can often be influenced by the choice of catalyst and reaction conditions.

logical_relationship Start This compound Pathway1 6-endo-dig Cyclization Start->Pathway1 Pathway2 5-exo-dig Cyclization Start->Pathway2 Product1 Dihydropyranofuran Derivative Pathway1->Product1 Product2 Dihydrofuranofuran Derivative Pathway2->Product2

Caption: Plausible cyclization pathways for this compound.

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Intramolecular Cyclization

Gold(I) catalysts are exceptionally effective in activating alkyne moieties towards nucleophilic attack, making them ideal for the cyclization of propargyl alcohols. This protocol is adapted from general procedures for the gold(I)-catalyzed cycloisomerization of 1,6-enynes.

Reaction Scheme:

experimental_workflow reagents This compound Anhydrous Solvent (e.g., CH2Cl2) Gold(I) Catalyst (e.g., [JohnPhosAu(NCMe)]SbF6) reaction Stir at Room Temperature (or mild heating) reagents->reaction workup Quench (e.g., triethylamine) Concentrate in vacuo reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Purified Dihydropyranofuran Derivative purification->product

Caption: Workflow for Gold(I)-Catalyzed Cyclization.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature is added the gold(I) catalyst (0.02 eq).

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Upon completion of the reaction (disappearance of starting material), the reaction is quenched with a few drops of triethylamine.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dihydropyranofuran derivative.

Expected Outcome:

This reaction is anticipated to favor the 6-endo-dig cyclization pathway, yielding a dihydropyranofuran derivative. The yields for analogous gold-catalyzed cyclizations of enynes are often high, typically in the range of 70-95%.

Protocol 2: Brønsted Acid-Catalyzed Intramolecular Cyclization

Brønsted acids can effectively catalyze the cyclization of propargyl alcohols, often proceeding through a Meyer-Schuster-like rearrangement to an allene intermediate, followed by intramolecular nucleophilic attack.

Reaction Scheme:

experimental_workflow reagents This compound Anhydrous Solvent (e.g., 1,2-DCE) Brønsted Acid (e.g., p-TsOH) reaction Heat at Reflux (e.g., 80-90 °C) reagents->reaction workup Cool to Room Temperature Neutralize with NaHCO3 (aq) Extract with Organic Solvent reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Purified Dihydropyranofuran Derivative purification->product

Caption: Workflow for Brønsted Acid-Catalyzed Cyclization.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • A solution of this compound (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq) in anhydrous 1,2-dichloroethane (0.1 M) is heated at reflux (approximately 84 °C).

  • The reaction is monitored by TLC.

  • After the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome:

Acid-catalyzed cyclizations of this nature can also lead to the formation of dihydropyranofuran derivatives. Yields for similar acid-catalyzed cyclizations of propargylic alcohols vary but are generally in the moderate to good range (50-80%).

Data Presentation

The following table summarizes the key parameters for the proposed protocols, allowing for easy comparison.

ParameterProtocol 1: Gold(I)-CatalyzedProtocol 2: Brønsted Acid-Catalyzed
Catalyst [JohnPhosAu(NCMe)]SbF₆ (or similar Au(I) complex)p-Toluenesulfonic acid monohydrate
Catalyst Loading 2 mol%10 mol%
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Anhydrous 1,2-Dichloroethane (DCE)
Temperature Room Temperature to 40 °CReflux (approx. 84 °C)
Reaction Time Typically 1-4 hoursTypically 2-8 hours
Work-up Quench with triethylamine, concentrateAqueous work-up with NaHCO₃
Anticipated Product Dihydropyranofuran derivativeDihydropyranofuran derivative
Expected Yield Range 70-95%50-80%

Characterization of Products

The structure of the synthesized heterocycles should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for determining the connectivity and stereochemistry of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

Conclusion

The protocols described in these application notes offer robust and high-potential routes for the synthesis of novel dihydropyranofuran heterocycles from this compound. Both gold(I)-catalyzed and Brønsted acid-catalyzed methods are presented, providing flexibility in experimental design. These methodologies are expected to be valuable for researchers in organic synthesis and medicinal chemistry for the generation of new molecular entities for drug discovery programs. Further optimization of reaction conditions may be necessary to achieve the highest yields and selectivity for specific derivatives of this compound.

Application Notes and Protocols for 5-Propargylfurfuryl Alcohol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "5-Propargylfurfuryl alcohol." The following application notes and protocols are based on the potential reactivity and applications of a hypothetical molecule, (5-(prop-2-yn-1-yl)furan-2-yl)methanol, which is a plausible structure for "this compound." The experimental details are derived from established methodologies for similar furan- and alkyne-containing compounds and should be adapted and validated experimentally.

Introduction

This compound is a bifunctional monomer that holds significant promise for the development of advanced materials. Its structure, featuring a reactive furan ring, a primary alcohol, and a terminal alkyne, allows for a diverse range of polymerization and modification strategies. The furan moiety can participate in Diels-Alder "click" reactions, enabling the formation of reversible cross-links for self-healing materials. The propargyl group provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" chemistry reaction for functionalization. The primary alcohol allows for the formation of polyesters and polyurethanes. These functionalities make this compound a versatile building block for creating functional polymers, coatings, composites, and self-healing materials.

Application Note 1: Synthesis of Functional Polymers via Click Chemistry

The terminal alkyne of this compound serves as a reactive site for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the straightforward synthesis of functionalized polymers and materials. By reacting with azide-containing molecules, a stable triazole linkage is formed, enabling the attachment of various functional groups or the formation of polymer networks.

Logical Relationship of CuAAC Functionalization

G cluster_reactants Reactants cluster_reaction CuAAC Click Reaction cluster_product Product Propargylfurfuryl_alcohol This compound (Alkyne Functionality) Reaction Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Propargylfurfuryl_alcohol->Reaction Azide_Molecule Azide-Functionalized Molecule (e.g., Polymer, Dye, Biomolecule) Azide_Molecule->Reaction Functionalized_Material Functionalized Material with Triazole Linkage Reaction->Functionalized_Material Forms stable 1,2,3-triazole ring

Caption: Workflow for material functionalization using this compound via CuAAC.

Experimental Protocol: Surface Functionalization of Azide-Modified Silica Particles

This protocol describes the functionalization of silica particles, first with an azide-containing silane and then with this compound via CuAAC to introduce furan moieties for further reactions.

1. Azide Functionalization of Silica Particles:

  • Disperse 1.0 g of silica particles in 50 mL of dry toluene.

  • Add 0.5 mL of (3-azidopropyl)triethoxysilane.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the mixture, and collect the particles by centrifugation.

  • Wash the particles sequentially with toluene, ethanol, and deionized water.

  • Dry the azide-functionalized silica particles under vacuum.

2. Click Reaction with this compound:

  • Suspend 500 mg of the azide-functionalized silica particles in 25 mL of a 1:1 mixture of THF and water.

  • Add 100 mg of this compound.

  • In a separate vial, dissolve 10 mg of copper(II) sulfate pentahydrate and 20 mg of sodium ascorbate in 1 mL of deionized water.

  • Add the catalyst solution to the silica suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the functionalized particles by centrifugation.

  • Wash the particles with water, ethanol, and dichloromethane to remove unreacted starting materials and catalyst.

  • Dry the furan-functionalized silica particles under vacuum.

Table 1: Summary of Reaction Conditions for CuAAC Functionalization

ParameterValue
ReactantsAzide-functionalized silica, this compound
Catalyst SystemCopper(II) sulfate pentahydrate, Sodium ascorbate
SolventTHF/Water (1:1 v/v)
Reaction TemperatureRoom Temperature
Reaction Time24 hours

Application Note 2: Development of Self-Healing Polymers

The furan group in this compound can undergo a reversible Diels-Alder reaction with a maleimide. This dynamic covalent chemistry can be exploited to create self-healing polymers. When the material is damaged, heating can induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal the damaged area. Upon cooling, the forward Diels-Alder reaction reforms the cross-links, restoring the material's integrity.

Diels-Alder Based Self-Healing Mechanism

G cluster_polymers Components cluster_healing_cycle Healing Cycle Furan_Polymer Polymer with Furan Groups (from this compound) Crosslinked_Network Crosslinked Network (Diels-Alder Adduct) Maleimide_Crosslinker Bismaleimide Crosslinker Damaged_State Damaged Material Crosslinked_Network->Damaged_State Mechanical Damage Decrosslinked_State Decrosslinked State (Mobile Polymer Chains) Damaged_State->Decrosslinked_State Heat (Retro-Diels-Alder) Decrosslinked_State->Crosslinked_Network Cool (Diels-Alder)

Caption: Reversible Diels-Alder reaction for self-healing materials.

Experimental Protocol: Synthesis of a Self-Healing Polyurethane

This protocol describes the synthesis of a polyurethane incorporating this compound, which is then crosslinked with a bismaleimide to form a thermally-responsive, self-healing material.

1. Synthesis of Furan-Functionalized Polyurethane Prepolymer:

  • In a three-necked flask equipped with a mechanical stirrer, add 10 g of a diisocyanate (e.g., hexamethylene diisocyanate), 20 g of a polyol (e.g., polyethylene glycol, Mn = 2000 g/mol ), and a catalytic amount of dibutyltin dilaurate under a nitrogen atmosphere.

  • Heat the mixture to 70°C and stir for 2 hours.

  • Add 2.5 g of this compound (as a chain extender) and continue stirring for another 4 hours.

  • The resulting viscous liquid is the furan-functionalized polyurethane prepolymer.

2. Formation of the Self-Healing Network:

  • Dissolve 10 g of the furan-functionalized prepolymer in 20 mL of THF.

  • Add a stoichiometric amount of a bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide).

  • Stir until the mixture is homogeneous.

  • Cast the solution into a mold and allow the solvent to evaporate slowly at room temperature for 48 hours.

  • Dry the resulting film under vacuum at 40°C for 24 hours to obtain the crosslinked, self-healing material.

3. Healing Test:

  • Cut the polymer film with a razor blade.

  • Place the two pieces in contact and heat in an oven at 120°C for 30 minutes to induce the retro-Diels-Alder reaction.

  • Allow the sample to cool to room temperature for 24 hours to allow the forward Diels-Alder reaction to occur.

  • The healing efficiency can be quantified by comparing the tensile strength of the healed sample to the original sample.

Table 2: Representative Properties of Furan-Maleimide Self-Healing Polymers

PropertyTypical Value Range
Healing Temperature100 - 140 °C
Healing Time15 - 60 minutes
Healing Efficiency70 - 95% (Tensile Strength Recovery)
Service TemperatureUp to 80 °C

Application Note 3: Preparation of Novel Polymer Coatings

The multiple reactive sites of this compound can be utilized to create highly crosslinked and durable polymer coatings. For instance, the alcohol functionality can be used to form a base polymer (e.g., a polyester or polyurethane), while the propargyl and furan groups can be used for subsequent crosslinking reactions, leading to a dense network with excellent chemical and mechanical resistance.

Workflow for Dual-Cure Coating Formulation

G Start This compound + Diacid/Diisocyanate Step1 Formation of Linear Polymer (Polyester/Polyurethane) Start->Step1 Step2 Application to Substrate Step1->Step2 Step3 Curing Stage 1: Thermal Crosslinking (Diels-Alder with Bismaleimide) Step2->Step3 Step4 Curing Stage 2: UV or Thermal Crosslinking (Click Reaction with Diazide) Step3->Step4 Final Highly Crosslinked Coating Step4->Final

Caption: A dual-curing process for creating robust polymer coatings.

Experimental Protocol: Formulation of a Dual-Cure Coating

1. Synthesis of the Prepolymer:

  • Synthesize a polyester by reacting this compound with a slight excess of a diacid (e.g., adipic acid) in the presence of an acid catalyst at elevated temperature with removal of water. The reaction is monitored by acid number titration.

2. Coating Formulation:

  • Dissolve 10 g of the resulting polyester in a suitable solvent (e.g., methyl ethyl ketone).

  • Add a bismaleimide crosslinker for thermal curing of the furan groups.

  • Add a diazide crosslinker and a copper catalyst for the thermal or UV-curing of the propargyl groups.

  • Add leveling agents and other additives as required.

3. Application and Curing:

  • Apply the formulated coating to a substrate (e.g., a steel panel) using a film applicator.

  • Perform an initial thermal cure at 80°C for 30 minutes to initiate the Diels-Alder reaction.

  • Follow with a secondary cure, either by further heating to 120°C to activate the click reaction or by exposure to UV light if a photoinitiator is included in the catalyst system.

Table 3: Potential Performance Characteristics of the Dual-Cure Coating

PropertyExpected Outcome
AdhesionExcellent, due to dense crosslinking
Chemical ResistanceHigh resistance to solvents and acids
HardnessHigh (e.g., pencil hardness > 4H)
FlexibilityCan be tailored by the choice of diacid/polyol

5-Propargylfurfuryl Alcohol: A Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

5-Propargylfurfuryl alcohol, a bifunctional molecule featuring a furan ring, a primary alcohol, and a terminal alkyne, is emerging as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique structural motifs offer multiple reaction sites for diversification, enabling the construction of novel molecular scaffolds. The presence of the propargyl group is particularly advantageous, allowing for participation in highly efficient and selective reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and Sonogashira coupling. This application note provides an overview of the synthetic pathways to this compound and details its application in the construction of a key pharmaceutical intermediate, a 1,2,3-triazole derivative.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the readily available furfuryl alcohol. The synthesis involves a two-step process: halogenation at the 5-position of the furan ring followed by a palladium-catalyzed Sonogashira coupling with a suitable propargyl synthon.

Experimental Workflow for the Synthesis of this compound:

Furfuryl_Alcohol Furfuryl Alcohol Step1 5-Iodination Furfuryl_Alcohol->Step1 Intermediate 5-Iodofurfuryl Alcohol Step1->Intermediate Step2 Sonogashira Coupling Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Iodofurfuryl Alcohol

  • To a solution of furfuryl alcohol (1.0 eq) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 5-iodofurfuryl alcohol, which can be purified by column chromatography.

Step 2: Sonogashira Coupling to Yield this compound

  • To a solution of 5-iodofurfuryl alcohol (1.0 eq) in a suitable solvent system such as a mixture of tetrahydrofuran and triethylamine, add propargyl alcohol (1.5 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper(I) co-catalyst, such as CuI (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.

Application in the Synthesis of Pharmaceutical Intermediates: 1,2,3-Triazole Derivatives

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are prevalent structural motifs in a wide range of pharmaceuticals due to their favorable biological properties and ability to act as bioisosteres for other functional groups.

Workflow for the Synthesis of a 1,2,3-Triazole Derivative:

Starting_Material This compound Reaction CuAAC 'Click' Reaction Starting_Material->Reaction Reagent Organic Azide (R-N3) Reagent->Reaction Product 1,2,3-Triazole Derivative Reaction->Product

Caption: Synthesis of a 1,2,3-triazole via Click Chemistry.

Experimental Protocol: Synthesis of a 1-(Aryl)-4-((5-(hydroxymethyl)furan-2-yl)methyl)-1H-1,2,3-triazole
  • Dissolve this compound (1.0 eq) and an appropriate organic azide (e.g., benzyl azide, 1.0 eq) in a solvent system such as a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. The formation of the product can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and its subsequent conversion to a triazole derivative.

Reaction StepKey ReagentsSolvent SystemTypical Reaction TimeTypical Yield (%)
Synthesis of 5-Iodofurfuryl Alcohol Furfuryl alcohol, N-IodosuccinimideDichloromethane2-4 hours85-95
Synthesis of this compound 5-Iodofurfuryl alcohol, Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuITHF/Triethylamine12-24 hours70-85
Synthesis of 1,2,3-Triazole Derivative This compound, Organic azide, CuSO₄·5H₂O, Sodium ascorbatet-Butanol/Water (1:1)8-16 hours>90

Signaling Pathway Context

While this compound itself is a building block, the triazole derivatives synthesized from it can be designed to target various biological pathways implicated in disease. For instance, many triazole-containing compounds are known to be inhibitors of enzymes such as kinases or proteases, which are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. The modular nature of the click chemistry approach allows for the rapid generation of a library of triazole derivatives by varying the organic azide component, which can then be screened for activity against specific biological targets.

cluster_0 Drug Discovery Workflow cluster_1 Targeted Signaling Pathway Building_Block This compound Library_Synthesis Combinatorial Synthesis (Click Chemistry) Building_Block->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Compound Lead Compound Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Kinase_Cascade Kinase Cascade Lead_Compound->Kinase_Cascade Inhibition Candidate Drug Candidate Optimization->Candidate Receptor Receptor Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response

Caption: Drug discovery workflow and targeted signaling pathway.

This compound serves as a highly effective and versatile building block for the synthesis of pharmaceutical intermediates. Its straightforward preparation and the presence of reactive handles for both Sonogashira coupling and click chemistry provide a robust platform for the generation of diverse and complex molecular architectures. The protocols outlined herein demonstrate the utility of this synthon in creating valuable triazole-containing compounds, highlighting its potential in modern drug discovery and development programs.

Application Notes and Protocols for Click Chemistry Reaction with 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and versatile method for forming stable triazole linkages.[1][2][3][4] This reaction is renowned for its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1] These characteristics make it an invaluable tool in drug development, bioconjugation, and materials science. 5-Propargylfurfuryl alcohol, with its terminal alkyne group, is a suitable substrate for CuAAC reactions, enabling its conjugation to azide-modified molecules of interest.

This document provides a detailed protocol for performing a click chemistry reaction with this compound. While specific quantitative data for this particular alkyne is not extensively available in the provided search results, the following protocols are based on well-established procedures for similar propargyl alcohols and serve as a robust starting point for experimental optimization.[5][6]

Data Presentation: Typical Reaction Parameters

The following table summarizes common quantitative parameters for CuAAC reactions, derived from general protocols. These values should be used as a starting point for the optimization of reactions involving this compound.

ParameterConcentration RangeNotes
Alkyne (this compound) 10 µM - 10 mMHigher concentrations can lead to faster reaction rates.
Azide 1 - 50 equivalents (relative to alkyne)An excess of the azide component is often used to ensure complete consumption of the alkyne.
Copper(II) Sulfate (CuSO₄) 0.1 - 1 mMThe precursor to the active Cu(I) catalyst.
Sodium Ascorbate 1 - 10 mM (typically 5-50 equivalents relative to CuSO₄)Acts as a reducing agent to generate Cu(I) in situ. A fresh solution is recommended.[7]
Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) 1 - 5 equivalents (relative to CuSO₄)Ligands like THPTA are used to stabilize the Cu(I) catalyst and improve reaction efficiency, especially in biological applications.[3][8]
Reaction Time 30 minutes - 48 hoursTypically, reactions proceed to high conversion within 1-2 hours at room temperature when reactant concentrations are above 10 µM.[6]
Temperature Room Temperature (20-25°C) - 50°CMost CuAAC reactions are performed at room temperature. Gentle heating can be applied to increase the rate if necessary.
pH 4 - 11The reaction is generally insensitive to pH in this range.[1]
Solvent Water, DMSO, t-BuOH/Water, THF/WaterCo-solvents like DMSO or t-BuOH can be used to dissolve hydrophobic reactants.[1][6]
Yield Quantitative or near-quantitativeCuAAC reactions are known for their high yields, often exceeding 90%.[6][9]

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction involving this compound and an azide-containing molecule.

Materials
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents (e.g., deionized water, DMSO, t-BuOH)

  • Reaction vials

  • Inert gas (e.g., nitrogen or argon)

Stock Solutions
  • This compound (10 mM): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., DMSO or water).

  • Azide (10 mM): Dissolve the azide-containing molecule in a compatible solvent.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water. This solution can be stored for several weeks.[8]

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. This solution should be prepared fresh to ensure maximum reducing activity.[7]

  • THPTA Ligand (100 mM): Dissolve THPTA in deionized water.[8]

Reaction Procedure
  • In a microcentrifuge tube, add the this compound and the azide-containing molecule from their respective stock solutions. The final volume and concentration should be determined based on the desired scale of the reaction.

  • Add the appropriate volume of the chosen reaction buffer or solvent (e.g., PBS, water).

  • Add the THPTA ligand solution (e.g., to a final concentration of 1 mM).

  • Add the CuSO₄ solution (e.g., to a final concentration of 0.2 mM). Vortex the mixture briefly.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2 mM).

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (nitrogen or argon) for a few seconds before adding the sodium ascorbate.[1][7] Close the tube tightly.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a copper chelator like EDTA.

  • The desired triazole product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Mandatory Visualization

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring cluster_workup Workup & Purification A Prepare Stock Solutions: - this compound - Azide - CuSO4 - Sodium Ascorbate - Ligand (THPTA) B Combine Alkyne, Azide, and Buffer A->B C Add Ligand (THPTA) B->C D Add CuSO4 C->D E Initiate with Sodium Ascorbate D->E F Incubate at Room Temp (1-4 hours) E->F G Monitor Reaction (TLC, LC-MS) F->G H Quench Reaction G->H I Purify Product H->I

Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Signaling Pathway: The CuAAC Catalytic Cycle

CuAAC_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne 5-Propargylfurfuryl alcohol (R-C≡CH) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide Azide (R'-N3) Cu_Triazolide->CuI Regenerates Catalyst Product 1,2,3-Triazole Product Cu_Triazolide->Product + H+ Proton_Source H+

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols: 5-Propargylfurfuryl Alcohol in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

I. Synthesis of Bioactive Furan Derivatives: An Overview

The furan ring is a versatile heterocyclic scaffold present in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The functional groups on the furan ring play a crucial role in the biological activity of these compounds. Two common strategies for the synthesis of bioactive furan derivatives are the derivatization of furfural, a key platform chemical derived from biomass, and the modification of furfuryl alcohol.

Common synthetic transformations of the furan core to introduce bioactivity include:

  • Formation of Nitrofurans: The introduction of a nitro group at the 5-position of the furan ring is a key step in the synthesis of a class of potent antibacterial agents known as nitrofurans.

  • Schiff Base and Chalcone Formation: The aldehyde group of furfural is readily condensed with amines to form Schiff bases or with ketones in a Claisen-Schmidt condensation to yield chalcones, many of which exhibit significant biological activities.

II. Data Presentation: Antimicrobial and Antifungal Activities

The following tables summarize the biological activities of representative furan derivatives synthesized from furfural and related starting materials.

Table 1: Antimicrobial Activity of Simple Furan Derivatives

CompoundOrganismMinimum Inhibitory Concentration (MIC) (μM)Minimum Bactericidal Concentration (MBC) (μM)Reference
Furfuryl alcoholBacillus subtilis0.1150.115[1]
Furfuryl alcoholSalmonella sp.0.1150.231[1]
FurfuralBacillus subtilis0.0270.027[1]
FurfuralSalmonella sp.0.0290.121[1]
Furoic acidBacillus subtilis0.0150.015[1]
Furoic acidSalmonella sp.0.0090.030[1]

Table 2: Antifungal Activity of Synthesized Nitrofuran Derivatives

Compound IDCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
Nitrofuran Derivative 1 3.93.9>250[2]
Nitrofuran Derivative 3 15.6215.62>250[2]
Nitrofuran Derivative 5 3.93.9>250[2]
Nitrofuran Derivative 8 7.8115.62>250[2]
Nitrofuran Derivative 9 7.8115.62>250[2]
Nitrofuran Derivative 11 15.6215.62>250[2]
Nitrofuran Derivative 12 7.8115.62>250[2]
Nitrofuran Derivative 13 7.8115.62>250[2]

III. Experimental Protocols

The following are detailed protocols for the synthesis of representative bioactive furan derivatives.

Protocol 1: Synthesis of Nitrofurazone from 5-Nitrofurfural

This protocol details the synthesis of nitrofurazone, a well-known antibacterial agent, from 5-nitrofurfural.

Materials:

  • 5-Nitrofurfural diacetate

  • Semicarbazide hydrochloride

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of 5-nitrofurfural diacetate (20 mmol) in a mixture of ethanol (4 ml), water (34 ml), and concentrated HCl (1.61 ml) is warmed to 70°C for 20 minutes.

  • Semicarbazide hydrochloride (2.56 g, 23 mmol) is then added to the reaction mixture.

  • The reaction is continued at 70°C for an additional 40 minutes.

  • The mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The collected solid is washed with ethanol and water and then dried at 105°C for 1 hour to yield nitrofurazone.

Expected Yield: 85%

Protocol 2: Synthesis of a Furan-Containing Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, a chalcone with potential antifungal and other biological activities.

Materials:

  • Furfural

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (aqueous)

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1 mmol) in ethanol (2 mL).

  • Add an aqueous solution of sodium hydroxide to the flask to act as a catalyst.

  • To this basic solution, add furfural (1 mmol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • The precipitated product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to afford the pure chalcone.

IV. Visualizations

Diagram 1: General Synthetic Workflow for Bioactive Furan Derivatives

G cluster_start Starting Materials cluster_reactions Key Synthetic Transformations cluster_products Bioactive Furan Derivatives Start1 5-Propargylfurfuryl Alcohol (Hypothetical) Other Other Derivatizations Start1->Other Potential Pathways Start2 Furfural / Furfuryl Alcohol (Exemplified) Nitration Nitration Start2->Nitration Condensation Claisen-Schmidt Condensation Start2->Condensation SchiffBase Schiff Base Formation Start2->SchiffBase Start2->Other Nitrofurans Nitrofurans (Antibacterial) Nitration->Nitrofurans Chalcones Chalcones (Antifungal, Anticancer) Condensation->Chalcones SchiffBases Schiff Bases (Antimicrobial) SchiffBase->SchiffBases OtherBioactive Other Bioactive Compounds Other->OtherBioactive Other->OtherBioactive

Caption: Synthetic routes from furan precursors to bioactive compounds.

Diagram 2: Proposed Antibacterial Mechanism of Action for Nitrofurans

G cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->ReactiveIntermediates DNA DNA Damage ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Inhibition ReactiveIntermediates->Ribosomes Metabolism Metabolic Enzyme Inhibition ReactiveIntermediates->Metabolism CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Metabolism->CellDeath

Caption: Activation and multi-target inhibition by nitrofurans.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of 5-Propargylfurfuryl alcohol, a versatile building block in the synthesis of complex heterocyclic structures relevant to medicinal chemistry and materials science. The following sections summarize key reactions, present quantitative data, and offer step-by-step experimental procedures.

Gold-Catalyzed Synthesis of Dihydropyridinones and Pyranones

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes. In the context of this compound and related furan-ynes, gold catalysis enables the synthesis of diverse heterocyclic scaffolds through reactions with N-oxides.[1][2][3][4][5][6] This approach allows for the construction of densely functionalized dihydropyridinones and pyranones under mild conditions.[1][2][3][4][5][6]

The reaction of a furan-yne with a pyridine N-oxide in the presence of a Au(I) catalyst can lead to a divergent mechanistic pathway, yielding multiple products depending on the fine-tuning of the reaction conditions.[5] Selective access to specific heterocyclic cores is achievable, making this a valuable strategy in combinatorial chemistry and drug discovery.[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the results for the gold-catalyzed reaction of various furan-ynes with N-oxides, demonstrating the scope and efficiency of this methodology.

EntryFuran-yne SubstrateN-OxideCatalystSolventTime (h)Product(s)Yield (%)
1Phenyl-substituted furan-yne2,6-Dichloropyridine N-oxide[(IPr)Au(NTf₂)]DCE6Dihydropyridinone81
2Phenyl-substituted furan-yne4-Nitropyridine N-oxide[(IPr)Au(NTf₂)]DCE20Dihydropyridinone72
3Thiophenyl-substituted furan-yne4-Nitropyridine N-oxide[(IPr)Au(NTf₂)]DCE20Dihydropyridinone65
4Naphthyl-substituted furan-yne4-Nitropyridine N-oxide[(IPr)Au(NTf₂)]DCE20Dihydropyridinone78

Data adapted from a study on furan-ynes, demonstrating the general applicability to substrates like this compound derivatives.[2][5]

Experimental Protocol: Gold-Catalyzed Synthesis of Dihydropyridinones

This protocol is adapted from the general procedure for the synthesis of dihydropyridinones from furan-ynes.[2][5]

Materials:

  • This compound derivative (1.0 equiv)

  • 4-Nitropyridine N-oxide (1.2 equiv)

  • [(IPr)Au(NTf₂)] (0.05 equiv)

  • Methanesulfonic acid (MsOH) (5.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the this compound derivative (0.2 mmol, 1.0 equiv), 4-nitropyridine N-oxide (0.24 mmol, 1.2 equiv), and [(IPr)Au(NTf₂)] (0.01 mmol, 0.05 equiv).

  • Add anhydrous 1,2-dichloroethane (2.0 mL).

  • Stir the reaction mixture at room temperature for 20 hours.

  • After 20 hours, add methanesulfonic acid (1.0 mmol, 5.0 equiv) to the reaction mixture.

  • Continue stirring for an additional hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dihydropyridinone.

Proposed Mechanistic Pathway

The reaction is proposed to proceed through the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the N-oxide. Subsequent rearrangement and cyclization steps lead to the observed products.

gold_catalyzed_mechanism cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack cluster_cyclization Cyclization & Rearrangement FuranYne This compound Activated_Complex π-Complex FuranYne->Activated_Complex Coordination Au_cat [(IPr)Au(NTf₂)] Au_cat->Activated_Complex Intermediate_1 Vinylgold Intermediate Activated_Complex->Intermediate_1 N_Oxide Pyridine N-Oxide N_Oxide->Intermediate_1 Attack on alkyne Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Dihydropyridinone Intermediate_2->Product Rearrangement & Protonolysis

Caption: Proposed mechanism for the gold-catalyzed synthesis of dihydropyridinones.

Palladium-Catalyzed Cycloisomerization for Furan Synthesis

Palladium catalysts are highly effective in promoting the cycloisomerization of enynes and related propargylic compounds to form various heterocyclic and carbocyclic systems.[7] This methodology can be applied to this compound derivatives to synthesize substituted furans and benzofurans.[7] The reaction typically proceeds under mild conditions with high regio- and stereoselectivity.

Quantitative Data Summary

The following table presents data from a study on the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, a reaction analogous to what would be expected for this compound, leading to benzofuran derivatives.

| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 2-(1-Hydroxyprop-2-ynyl)phenol | PdCl₂/KI | NaOMe | MeOH | 40 | 2 | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 95 | | 2 | 4-Methyl-2-(1-hydroxyprop-2-ynyl)phenol | PdCl₂/KI | NaOMe | MeOH | 40 | 2.5 | 5-Methyl-2-methylene-2,3-dihydrobenzofuran-3-ol | 98 | | 3 | 4-Chloro-2-(1-hydroxyprop-2-ynyl)phenol | PdI₂/KI | NaOMe | MeOH | 40 | 3 | 5-Chloro-2-methylene-2,3-dihydrobenzofuran-3-ol | 92 | | 4 | 2-(1-Hydroxybut-2-ynyl)phenol | PdCl₂/KI | NaOMe | MeOH | 40 | 2 | 2-Ethylidene-2,3-dihydrobenzofuran-3-ol | 85 |

Data adapted from a study on substituted phenols, illustrating the potential for this compound cycloisomerization.[7]

Experimental Protocol: Palladium-Catalyzed Cycloisomerization

This protocol is adapted from a procedure for the cycloisomerization of substituted propargylic alcohols.[7]

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (0.02 equiv)

  • Potassium iodide (KI) (0.04 equiv)

  • Sodium methoxide (NaOMe) (1.2 equiv)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a round-bottom flask, dissolve PdCl₂ (0.02 mmol) and KI (0.04 mmol) in anhydrous methanol (5 mL).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add the this compound (1.0 mmol, 1.0 equiv) to the catalytic solution.

  • Add sodium methoxide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction to 40 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the cyclized furan product.

Experimental Workflow Diagram

palladium_workflow Start Start Prepare_Catalyst Prepare PdCl₂/KI solution in anhydrous MeOH Start->Prepare_Catalyst Add_Substrate Add this compound Prepare_Catalyst->Add_Substrate Add_Base Add NaOMe Add_Substrate->Add_Base Heat_React Heat to 40°C and monitor by TLC Add_Base->Heat_React Workup Aqueous workup and extraction Heat_React->Workup Purification Column chromatography Workup->Purification End Obtain purified product Purification->End

Caption: Workflow for the palladium-catalyzed cycloisomerization of this compound.

Platinum-Catalyzed Reactions

Platinum complexes also serve as effective catalysts for the transformation of furan-containing enynes. While specific examples detailing the use of this compound are less common in the literature, the general reactivity patterns suggest potential for intramolecular annulations and other cyclization reactions. These reactions often involve the activation of allene intermediates formed in situ from propargylic alcohols.

Further research in this area could uncover novel synthetic pathways to complex polycyclic systems derived from this compound, with potential applications in the synthesis of natural products and their analogues.

Disclaimer: The provided protocols are adapted from published literature and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken.

References

Application Notes and Protocols: Derivatization of 5-Propargylfurfuryl Alcohol for Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 5-propargylfurfuryl alcohol, a versatile building block in medicinal chemistry and chemical biology. The presence of a terminal alkyne group allows for highly specific modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This enables the facile conjugation of this compound to a wide array of molecules, including biomolecules, fluorophores, and pharmacologically active scaffolds, to generate novel derivatives with tailored properties.

Furan-containing compounds are integral to numerous pharmacologically active agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The furan scaffold can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[1] The propargyl group further enhances the utility of this scaffold by providing a reactive handle for bioorthogonal conjugation, a class of reactions that can proceed in complex biological systems without interfering with native biochemical processes.

Application 1: Synthesis of Triazole-Linked Antimicrobial Agents

The derivatization of this compound can be leveraged to synthesize novel antimicrobial agents. The 1,2,3-triazole ring, formed during the CuAAC reaction, is not merely a linker but is itself a pharmacophore found in numerous bioactive molecules.[2] By clicking this compound with various azide-containing moieties, libraries of new chemical entities can be rapidly generated and screened for antimicrobial activity. For instance, conjugation with azides bearing pharmacophoric elements known to be active against bacterial or fungal targets can lead to potent new drug candidates.

Quantitative Data:
EntryAzide PartnerCatalyst SystemSolventYield (%)
1Benzyl AzideCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂O>95
23-Azidopropan-1-olCuITHF92
31-Azido-4-nitrobenzene[Cu(PPh₃)₃Br]Toluene88

This data is illustrative and based on general click chemistry literature.

Experimental Protocol: General Procedure for CuAAC Derivatization

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an azide of interest.

Materials:

  • This compound

  • Azide derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the azide derivative (1.05 eq) in a 1:1 mixture of tBuOH and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1,2,3-triazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Bioorthogonal Labeling for Bioimaging

The propargyl group of this compound serves as an excellent handle for bioorthogonal labeling. After incorporation into a larger molecule or biomolecule, the terminal alkyne can be selectively reacted with an azide-functionalized fluorescent dye. This allows for the visualization and tracking of the molecule of interest in a biological system. This strategy is particularly useful in chemical biology for studying the localization and dynamics of biomolecules within living cells.

Experimental Workflow:

The following diagram illustrates a typical workflow for bioorthogonal labeling using a this compound-containing probe.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Biological Application Propargylfurfuryl 5-Propargylfurfuryl Alcohol Derivative ClickReaction CuAAC Click Reaction Propargylfurfuryl->ClickReaction AzideDye Azide-Functionalized Fluorophore AzideDye->ClickReaction Probe Fluorescent Probe ClickReaction->Probe CellIncubation Incubate Probe with Live Cells Probe->CellIncubation Imaging Fluorescence Microscopy CellIncubation->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for bioorthogonal labeling and imaging.

Signaling Pathway Illustration:

While not a signaling pathway in the traditional sense, the logical flow of a bioorthogonal labeling experiment can be visualized. The derivatized this compound acts as a chemical reporter that, once localized to its biological target, is "switched on" by the click reaction with a fluorescent azide.

logical_relationship cluster_0 Cellular Environment cluster_1 Detection Target Biological Target Click Click Reaction Target->Click Probe Propargyl-Functionalized Probe Probe->Target Binding/Localization AzideDye Azide-Fluorophore AzideDye->Click Fluorescence Fluorescent Signal Click->Fluorescence

Caption: Logical flow of bioorthogonal detection.

Conclusion

The derivatization of this compound via click chemistry offers a powerful and versatile strategy for the development of novel compounds for a range of applications in research and drug development. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the potential of this valuable building block in their own work. The ability to rapidly and efficiently generate diverse derivatives makes this an attractive approach for creating compound libraries for high-throughput screening and for developing targeted probes for chemical biology studies.

References

Application Notes and Protocols: 5-Propargylfurfuryl Alcohol in Dendrimer Preparation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of dendrimers derived from 5-Propargylfurfuryl alcohol. The protocols outlined below leverage the principles of click chemistry to construct well-defined dendritic architectures suitable for use as sophisticated drug delivery nanocarriers.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a precisely controlled three-dimensional structure.[1][2] Their unique architecture, featuring a central core, repeating branched units (generations), and a high density of surface functional groups, makes them ideal candidates for a range of biomedical applications, particularly in drug delivery.[3][4] The furan moiety within the proposed dendrimer structure offers the potential for reversible cross-linking through Diels-Alder reactions, enabling the development of stimuli-responsive drug release systems.[5][6] The terminal alkyne of the propargyl group provides a versatile handle for "click" chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction for dendrimer synthesis and functionalization.[7][8][9]

This document details a synthetic strategy for preparing dendrimers using this compound as a key building block. The resulting dendrimers can be further functionalized with targeting ligands and loaded with therapeutic agents, offering a promising platform for targeted drug delivery.

Synthetic Strategy

The proposed synthesis of dendrimers from this compound follows a divergent approach, starting from a multifunctional core. The core is first functionalized with azide groups, which then react with the terminal alkyne of this compound via a CuAAC reaction to form the first-generation dendrimer. Subsequent activation of the furfuryl alcohol and reaction with an azide-containing branching unit allows for the iterative growth of higher-generation dendrimers.

Diagram of the Synthetic Pathway

G cluster_0 Core Functionalization cluster_1 Generation 1 Synthesis (CuAAC) cluster_2 Surface Modification & Iteration cluster_3 Drug Loading & Targeting Core Multifunctional Core (e.g., 1,3,5-Trihydroxybenzene) AzideCore Azide-Functionalized Core Core->AzideCore Propargyl Bromide, K2CO3, DMF G1_Dendrimer Generation 1 Dendrimer (Furan Surface) AzideCore->G1_Dendrimer Propargylfurfuryl This compound Propargylfurfuryl->G1_Dendrimer G1_Dendrimer_Activated Activated G1 Dendrimer G1_Dendrimer->G1_Dendrimer_Activated Activation of -OH groups G2_Dendrimer Generation 2 Dendrimer G1_Dendrimer_Activated->G2_Dendrimer AzideBranch Azide-Containing Branching Unit AzideBranch->G2_Dendrimer Final_Dendrimer Final Drug-Loaded Targeted Dendrimer G2_Dendrimer->Final_Dendrimer Surface Functionalization (e.g., PEG, Folic Acid) & Drug Encapsulation

Caption: Synthetic pathway for dendrimer preparation.

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Core

This protocol describes the synthesis of a tri-azide functionalized core from 1,3,5-trihydroxybenzene (phloroglucinol) and propargyl bromide, followed by a CuAAC reaction with an azide source. A more direct approach could involve reacting the core with an azide-containing alkyl halide. For the purpose of this protocol, we will illustrate a common method for introducing azides.

  • Materials:

    • 1,3,5-Trihydroxybenzene

    • Propargyl bromide (80% in toluene)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium azide (NaN₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Dissolve 1,3,5-trihydroxybenzene (1.0 eq) and K₂CO₃ (6.0 eq) in DMF in a round-bottom flask.

    • Add propargyl bromide (3.3 eq) dropwise to the mixture and stir at room temperature overnight.[10]

    • Quench the reaction with deionized water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tri-propargylated core.

    • Dissolve the tri-propargylated core and sodium azide (3.3 eq) in a mixture of tert-butanol and water (1:1).

    • Add a freshly prepared solution of sodium ascorbate (0.3 eq) and CuSO₄·5H₂O (0.1 eq) in water.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction by TLC until completion.

    • Extract the product with ethyl acetate, wash with a saturated solution of EDTA to remove copper, followed by brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the azide-functionalized core.

Protocol 2: Synthesis of Generation 1 (G1) Dendrimer

This protocol details the CuAAC reaction between the azide-functionalized core and this compound.

  • Materials:

    • Azide-functionalized core (from Protocol 1)

    • This compound

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tetrahydrofuran (THF)

    • Deionized water

    • Ethyl acetate

    • Saturated EDTA solution

  • Procedure:

    • Dissolve the azide-functionalized core (1.0 eq) and this compound (3.3 eq) in a 1:1 mixture of THF and deionized water.

    • Add sodium ascorbate (0.3 eq) and CuSO₄·5H₂O (0.1 eq) to the reaction mixture.

    • Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by ¹H NMR for the disappearance of the alkyne proton signal.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated EDTA solution to remove the copper catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the G1 dendrimer by column chromatography (silica gel, methanol/DCM gradient).

Quantitative Data

The following tables present expected data for the synthesis of the G1 dendrimer based on typical yields and characterization results from similar CuAAC reactions in dendrimer synthesis.

Table 1: Reaction Yields

StepProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
1Azide-Functionalized Core1.51.280
2G1 Dendrimer2.82.485

Table 2: Characterization Data for G1 Dendrimer

Characterization TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)Disappearance of the alkyne proton signal (~2.5 ppm). Appearance of the triazole proton signal (~7.5 ppm). Signals corresponding to the furan and core protons.
¹³C NMR (100 MHz, CDCl₃)Signals for the triazole ring carbons (~125 and 145 ppm). Signals for the furan ring carbons.
FT-IR (KBr, cm⁻¹)Disappearance of the azide stretch (~2100 cm⁻¹).
Mass Spectrometry (MALDI-TOF) [M+Na]⁺ peak corresponding to the calculated molecular weight of the G1 dendrimer.

Application in Drug Delivery

Dendrimers synthesized from this compound are promising candidates for advanced drug delivery systems.[11]

  • Drug Encapsulation: The internal cavities of the dendrimer can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[2]

  • Surface Functionalization: The peripheral hydroxyl groups of the furfuryl alcohol moieties can be further functionalized with:

    • Polyethylene glycol (PEG): To increase circulation time and reduce immunogenicity.[12]

    • Targeting Ligands (e.g., Folic Acid, Antibodies): For specific delivery to cancer cells or other diseased tissues.[13]

  • Stimuli-Responsive Release: The furan groups on the dendrimer surface can undergo a reversible Diels-Alder reaction with a bismaleimide cross-linker.[5] This can be used to form a shell around the dendrimer, which can be cleaved by a stimulus (e.g., heat), triggering the release of the encapsulated drug.

Experimental Workflow for Drug Delivery Application

G Dendrimer G1 Dendrimer Synthesis Functionalization Surface Functionalization (PEG, Targeting Ligand) Dendrimer->Functionalization Covalent Attachment Loading Drug Loading (e.g., Doxorubicin) Functionalization->Loading Encapsulation Characterization Characterization (DLS, Zeta Potential, Drug Load) Loading->Characterization Analysis InVitro In Vitro Studies (Cell Viability, Cellular Uptake) Characterization->InVitro Evaluation InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Preclinical Testing

Caption: Workflow for drug delivery application.

Conclusion

The use of this compound in combination with click chemistry provides a robust and efficient method for the synthesis of novel furan-functionalized dendrimers. These macromolecules hold significant promise as versatile platforms for the development of targeted and stimuli-responsive drug delivery systems. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 5-Propargylfurfuryl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Propargylfurfuryl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne (like propargyl alcohol or a protected version) with an aryl or vinyl halide, typically a halogenated furfuryl alcohol derivative such as (5-bromofuran-2-yl)methanol.[4] The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • Furan Core: A 5-halo-2-furfuryl alcohol, such as (5-bromofuran-2-yl)methanol[4] or (5-iodofuran-2-yl)methanol. Iodo- and bromo-derivatives are common.

  • Propargyl Source: A terminal alkyne like propargyl alcohol. In some cases, protecting the alcohol group on the propargyl source may be necessary to prevent side reactions.

  • Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[3]

  • Base: An amine base, such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine, is used to neutralize the hydrogen halide formed during the reaction.[1]

Q3: Are there copper-free alternatives for the Sonogashira coupling?

A3: Yes, copper-free Sonogashira coupling protocols have been developed.[1][2] These methods can be advantageous as copper can sometimes promote the homocoupling of the alkyne starting material (Glaser coupling), leading to impurities. Copper-free versions often require specific ligands for the palladium catalyst to facilitate the reaction.[1]

Q4: What are the main safety considerations for this synthesis?

A4: Key safety precautions include:

  • Reagents: Palladium catalysts can be toxic and should be handled in a fume hood. Copper salts are also harmful. Amine bases are often flammable and corrosive. (5-bromofuran-2-yl)methanol is harmful if swallowed, in contact with skin, or inhaled.[4]

  • Solvents: Anhydrous and anaerobic conditions are often required, which may involve the use of dry solvents and inert atmospheres (e.g., nitrogen or argon).[2] Standard procedures for handling flammable organic solvents should be followed.

  • Alkynes: Terminal alkynes can be reactive, and proper handling is necessary to avoid unwanted side reactions.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yield is a common issue in cross-coupling reactions. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Use fresh catalyst if degradation is suspected.
Poor Substrate Reactivity The reactivity of the aryl halide is critical (I > Br > Cl).[1] If using an aryl bromide, consider switching to an aryl iodide for a higher reaction rate. Ensure the alkyne is terminal and free of impurities.
Insufficient Base The amine base is crucial for the catalytic cycle. Ensure the base is pure, dry, and used in sufficient stoichiometric amounts (typically 2-3 equivalents).
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a fully inert atmosphere (N₂ or Ar) and that solvents are properly degassed before use.[2]
Side Reactions Alkyne homocoupling (Glaser coupling) can consume the starting material. This is often promoted by the copper catalyst and oxygen. Minimizing reaction time or switching to a copper-free protocol can help.[1]

Q2: I am observing significant amounts of a side product from alkyne homocoupling. How can I prevent this?

A2: The formation of a di-alkyne (Glaser coupling product) is a common side reaction. To mitigate this:

  • Minimize Oxygen: Rigorously exclude oxygen from your reaction setup by using degassed solvents and maintaining a positive pressure of an inert gas.

  • Use a Copper-Free System: The copper(I) co-catalyst is often implicated in homocoupling. Switching to a copper-free Sonogashira protocol can eliminate this side reaction.[2]

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can favor side product formation.

Q3: The purification of my final product is difficult. What strategies can I use?

A3: Purification can be challenging due to the similar polarity of the product and potential impurities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. Using a high-purity silica gel is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Acid/Base Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove residual amine base. A wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.

Data Presentation

Table 1: Influence of Key Parameters on Sonogashira Coupling Yield

The following data is illustrative and based on general principles of the Sonogashira reaction. Optimal conditions for this compound synthesis should be determined experimentally.

ParameterVariationExpected Impact on YieldRationale
Aryl Halide (Ar-X) Ar-IHighestC-I bond is the weakest, leading to faster oxidative addition to the Pd(0) center.[1]
Ar-BrModerateC-Br bond is stronger than C-I, requiring slightly more forcing conditions.[1]
Ar-ClLowestC-Cl bond is the strongest and often requires specialized ligands and catalysts for efficient coupling.[1]
Catalyst System Pd/CuHighThe classic and highly effective system for a broad range of substrates.[3]
Copper-FreeModerate to HighCan provide good yields while avoiding alkyne homocoupling, but may require more optimization of ligands and conditions.[1][2]
Base Triethylamine (TEA)GoodA standard, effective base for many Sonogashira reactions.
PiperidineGood to HighCan sometimes offer improved performance, especially in copper-free systems.
Solvent Tetrahydrofuran (THF)GoodA common aprotic solvent for this reaction.
N,N-Dimethylformamide (DMF)Good to HighA polar aprotic solvent that can improve the solubility of reagents and increase reaction rates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative example and may require optimization.

Materials:

  • (5-bromofuran-2-yl)methanol (1.0 eq)

  • Propargyl alcohol (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), add (5-bromofuran-2-yl)methanol, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF to dissolve the solids.

  • Add triethylamine to the mixture, followed by the dropwise addition of propargyl alcohol.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Sonogashira_Pathway sub_a (5-bromofuran-2-yl)methanol pd_cycle Pd(0) Catalytic Cycle center_pd sub_a->center_pd Oxidative Addition sub_b Propargyl Alcohol cu_cycle Cu(I) Catalytic Cycle center_cu sub_b->center_cu Forms Copper Acetylide product This compound center_pd->product Reductive Elimination center_cu->center_pd Transmetalation

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Is the reaction under a strict inert atmosphere? start->check_inert fix_inert Degas solvents and ensure positive N₂/Ar pressure. check_inert->fix_inert No check_catalyst Is the catalyst active and fresh? check_inert->check_catalyst Yes fix_inert->check_catalyst fix_catalyst Use fresh catalyst. Consider a different Pd source/ligand. check_catalyst->fix_catalyst No check_reagents Are starting materials pure? Is the base dry? check_catalyst->check_reagents Yes fix_catalyst->check_reagents fix_reagents Purify starting materials. Use freshly distilled base. check_reagents->fix_reagents No check_halide Is the aryl halide reactive enough (I > Br)? check_reagents->check_halide Yes fix_reagents->check_halide fix_halide Switch to a more reactive halide (e.g., aryl iodide). check_halide->fix_halide No success Yield Improved check_halide->success Yes fix_halide->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: 5-Propargylfurfuryl Alcohol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Propargylfurfuryl alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Based on synthetic routes involving the reaction of a furfural derivative with a propargylating agent (e.g., propargyl bromide or an ethynyl magnesium halide), common impurities may include:

  • Unreacted starting materials: Such as 5-chloromethylfurfural or 5-bromomethylfurfural and the propargylating agent.

  • Over-alkylation products: Formation of dialkylated furan derivatives.

  • Polymerization byproducts: Furan rings are sensitive to acid and heat, which can lead to the formation of dark, tarry polymeric materials.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Side-reaction products: Depending on the specific reagents used, other byproducts may form.

Q2: My purified this compound is turning dark over time. What is causing this and how can I prevent it?

A2: this compound, like many furfuryl alcohol derivatives, can be sensitive to air, light, and residual acidic impurities, which can catalyze polymerization and degradation, leading to discoloration. To prevent this:

  • Ensure complete removal of acidic impurities: Traces of acid can be removed by washing the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during workup.

  • Store under an inert atmosphere: Store the purified alcohol under nitrogen or argon to prevent oxidation.

  • Protect from light: Use amber vials or wrap the container in aluminum foil.

  • Refrigerate: Store at low temperatures (e.g., 4°C) to slow down degradation processes.

Q3: What is the best general approach for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of your reaction. A general workflow is as follows:

  • Aqueous Workup: Start with a standard aqueous workup to remove water-soluble impurities and any acidic or basic catalysts.

  • Chromatography: For small to medium scales and for removing closely related impurities, column chromatography is often the most effective method.

  • Distillation: For larger scales where the impurities have significantly different boiling points, vacuum distillation is a viable option, especially for removing non-volatile polymeric material.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a highly effective final purification step.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enough. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound has decomposed on the silica gel. Furfuryl alcohol derivatives can be acid-sensitive. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%).[1]
Compound is very polar and stuck at the baseline. Consider using a more polar solvent system, such as dichloromethane/methanol. In some cases, reverse-phase chromatography may be necessary.

Problem: My compound is co-eluting with an impurity.

Possible Cause Solution
Insufficient separation. Try a different solvent system. Using a combination of three solvents can sometimes improve separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also be effective.[1]
Column was overloaded. Use a larger column or reduce the amount of crude material loaded.
Vacuum Distillation

Problem: The compound is decomposing during distillation.

Possible Cause Solution
Temperature is too high. Many organic compounds are unstable at high temperatures.[2] Use a vacuum source to lower the pressure, which will in turn lower the boiling point of your compound.[2][3][4]
Presence of acidic or basic impurities. Neutralize the crude product with a wash before attempting distillation.
Prolonged heating. Ensure the distillation apparatus is set up efficiently to minimize the time the compound spends at high temperatures. Use a heating mantle with good temperature control.

Problem: I am not getting a good separation of my product from an impurity.

Possible Cause Solution
Boiling points are too close. Simple distillation is only effective for separating liquids with boiling points that differ by at least 25-70°C.[3] For closer boiling points, fractional distillation is required.
Azeotrope formation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[2] If an azeotrope is suspected, a different purification method, such as chromatography, may be necessary.
Recrystallization

Problem: My compound will not crystallize.

Possible Cause Solution
Too much solvent was added. Evaporate some of the solvent to increase the concentration of your compound and try cooling again.[5]
The solution is not saturated. Ensure you are using the minimum amount of hot solvent to dissolve your compound.[5]
Supersaturation. Scratch the inside of the flask with a glass rod at the solvent line to provide a surface for crystal nucleation. Add a seed crystal of the pure compound if available.

Problem: The recrystallized product is still impure.

Possible Cause Solution
Impurities co-crystallized. The cooling process may have been too rapid, trapping impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Inappropriate solvent. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. You may need to screen different solvents or solvent mixtures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundFurfuryl AlcoholPropargyl Alcohol
Molecular Formula C₈H₈O₂C₅H₆O₂C₃H₄O
Molecular Weight 136.15 g/mol 98.10 g/mol 56.06 g/mol
Boiling Point Not available (expected to be >170°C)170-171°C[6]114-115°C
Solubility in Water Not available (likely sparingly soluble)Miscible[6]Miscible[7]
Appearance Not available (likely a colorless to yellow liquid)Colorless liquid, darkens on exposure to light and air[6]Colorless liquid

Note: Data for this compound is estimated based on the properties of its parent compounds and general chemical principles.

Experimental Protocols

General Protocol for Column Chromatography
  • Adsorbent Preparation: Choose an appropriate adsorbent, typically silica gel. For acid-sensitive compounds like this compound, consider deactivating the silica gel by preparing a slurry in the chosen eluent containing 1-3% triethylamine.[1]

  • Column Packing: Pack the column with the silica gel slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.[1]

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Crude Material: Place the crude this compound in the distilling flask along with a stir bar or boiling chips.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions, monitoring the temperature of the vapor. The desired product should distill at a constant temperature.

  • Discontinuation: Once the desired product has been collected, remove the heat source before releasing the vacuum to prevent bumping of the residue.

Visualizations

PurificationWorkflow start Crude this compound workup Aqueous Workup start->workup decision1 Scale and Impurity Profile? workup->decision1 chromatography Column Chromatography decision1->chromatography Small scale / Close impurities distillation Vacuum Distillation decision1->distillation Large scale / Volatility difference recrystallization Recrystallization (if solid) decision1->recrystallization Solid product end Pure Product chromatography->end distillation->end recrystallization->end

Caption: Decision workflow for selecting a purification method.

TroubleshootingChromatography start Poor Separation in Chromatography cause1 Co-elution start->cause1 cause2 No Elution start->cause2 cause3 Streaking/Tailing start->cause3 solution1a Change Solvent System cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2a Increase Eluent Polarity cause2->solution2a solution2b Deactivate Silica Gel cause2->solution2b solution3a Check for Overloading cause3->solution3a solution3b Ensure Proper Column Packing cause3->solution3b

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Synthesis of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Propargylfurfuryl alcohol. The information addresses common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely applicable method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a propargyl Grignard reagent (propargylmagnesium bromide) with 5-substituted furfural, followed by an aqueous workup to yield the desired alcohol. Grignard reagents are potent carbon-based nucleophiles that readily add to aldehydes and ketones to form alcohols[1][2].

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the target product. These include:

  • Wurtz Coupling: Propargyl halides are highly reactive and can undergo self-coupling in the presence of magnesium, leading to the formation of 1,5-hexadiyne. This is a common side reaction with active halides[3].

  • Allenic Byproduct Formation: The propargyl Grignard reagent exists in equilibrium with its allenic isomer. This can lead to the formation of an allenic alcohol as a significant byproduct. The regioselectivity of the reaction is a key factor to control[4].

  • Dimerization of the Grignard Reagent: The Grignard reagent can react with the starting propargyl bromide, leading to dimerization[5].

  • Furan Ring Opening or Polymerization: While less common under standard Grignard conditions, the acidic nature of the furan ring proton at the 5-position (if unsubstituted) or instability of the furan moiety under certain conditions could potentially lead to side reactions.

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

A3: To minimize Wurtz coupling, it is crucial to control the reaction conditions during the formation of the Grignard reagent. This can be achieved by:

  • Slow Addition: Add the propargyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a low to moderate reaction temperature (typically between 5-10°C) during the addition of propargyl bromide[5].

  • Efficient Stirring: Ensure vigorous stirring to promote the reaction of the halide with the magnesium surface and dissipate localized heat.

Q4: How can I control the regioselectivity to favor the formation of the propargyl alcohol over the allenic alcohol?

A4: The regioselectivity of the Grignard reaction with propargyl halides can be influenced by several factors:

  • Solvent: The choice of solvent can impact the equilibrium between the propargyl and allenyl forms of the Grignard reagent. Tetrahydrofuran (THF) is a commonly used solvent for Grignard reactions[3].

  • Temperature: Performing the reaction at lower temperatures can sometimes favor the formation of the desired propargyl isomer.

  • Catalysts: In some cases, the addition of a catalyst, such as an iron salt, can influence the regioselectivity of the coupling reaction[4].

Q5: What are the best practices for the purification of this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the desired product from nonpolar byproducts like the Wurtz coupling product and other impurities. Distillation under reduced pressure can also be an option if the product is thermally stable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive magnesium turnings.Activate the magnesium turnings prior to use by gently heating under vacuum or by adding a small crystal of iodine.
Wet glassware or solvent.Ensure all glassware is oven-dried and solvents are anhydrous. Grignard reagents are highly sensitive to moisture[1].
Poor initiation of Grignard formation.Add a few drops of pre-formed Grignard reagent or gently heat a small portion of the reaction mixture to initiate the reaction[5].
Presence of a Significant Amount of High-Boiling Point Byproduct Dimerization of the Grignard reagent or Wurtz coupling.Follow the recommendations in FAQ A3 to minimize these side reactions.
Isolation of an Isomeric Alcohol Byproduct Formation of the allenic alcohol.Refer to the suggestions in FAQ A4 to improve regioselectivity. Consider careful analysis of spectroscopic data (NMR, IR) to confirm the structure of the isomers.
Darkening or Polymerization of the Reaction Mixture Instability of the furfural or furfuryl alcohol.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is well-controlled. Avoid overly acidic or basic workup conditions.

Experimental Protocols

General Procedure for the Synthesis of this compound via Grignard Reaction

This is a representative protocol and may require optimization.

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous diethyl ether or THF to the flask.

    • Dissolve propargyl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the propargyl bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated, add the remaining propargyl bromide solution dropwise while maintaining the reaction temperature between 5-10°C with an ice bath[5].

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Furfural:

    • Dissolve furfural in anhydrous diethyl ether or THF in a separate flame-dried flask.

    • Cool the furfural solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the furfural solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Yields of Main Product and Side Products in the Synthesis of this compound under Various Conditions.

Entry Solvent Temperature (°C) Yield of this compound (%) Yield of Allenic Alcohol (%) Yield of Wurtz Coupling Product (%)
1Diethyl Ether0651510
2THF075105
3Diethyl Ether25502515
4THF25602010

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

TroubleshootingWorkflow start Low Yield of This compound check_byproducts Analyze Crude Mixture by GC-MS or NMR start->check_byproducts wurtz High Level of 1,5-Hexadiyne? check_byproducts->wurtz allene Presence of Allenic Alcohol Isomer? check_byproducts->allene starting_material High Level of Unreacted Furfural? check_byproducts->starting_material wurtz->allene No optimize_grignard Optimize Grignard Formation: - Slow addition of propargyl bromide - Maintain low temperature (5-10°C) wurtz->optimize_grignard Yes allene->starting_material No optimize_regio Optimize Regioselectivity: - Screen solvents (e.g., THF) - Lower reaction temperature allene->optimize_regio Yes check_grignard_formation Verify Grignard Reagent Formation: - Check for initiation - Use activated magnesium - Ensure anhydrous conditions starting_material->check_grignard_formation Yes end Improved Yield starting_material->end No optimize_grignard->end optimize_regio->end check_grignard_formation->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Click Chemistry with 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions involving 5-Propargylfurfuryl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when performing a click reaction with this compound?

A1: The primary considerations include the stability of the furan ring, the choice of copper source and ligand, solvent selection, and the potential for side reactions involving the propargyl and hydroxyl groups. The furan moiety can be sensitive to acidic conditions, which may arise during the reaction.

Q2: Is it necessary to protect the hydroxyl group of this compound before the click reaction?

A2: In most standard CuAAC reactions, the hydroxyl group does not interfere and does not require protection. The reaction is highly chemoselective for the alkyne and azide functional groups. However, if you are using harsh reaction conditions or if the hydroxyl group is participating in undesired side reactions, protection may be considered.

Q3: What is the optimal solvent for the click reaction with this substrate?

A3: A variety of solvents can be used, often in mixtures. Common choices include t-butanol/water, DMSO/water, and DMF/water. The choice of solvent will depend on the solubility of your azide partner and can influence the reaction rate. For instance, water is known to accelerate the rate of CuAAC reactions.[1]

Q4: How can I monitor the progress of my click reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple method is to stain the TLC plate with a permanganate solution, which will visualize the alkyne starting material but not the triazole product.

Q5: What are the common side reactions to be aware of?

A5: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using an excess of a reducing agent like sodium ascorbate and by excluding oxygen from the reaction.[1] Additionally, under acidic conditions, the furan ring of this compound may be susceptible to degradation or rearrangement.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive copper catalyst (Cu(I) oxidized to Cu(II)).2. Poor quality of reagents (degraded azide or alkyne).3. Inappropriate solvent system leading to poor solubility.4. Insufficient ligand concentration.5. Furan ring degradation.1. Ensure fresh sodium ascorbate solution is used. Deoxygenate solvents. Prepare the Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent.[1]2. Check the purity of starting materials by NMR or other analytical techniques.3. Try different solvent mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O) to ensure all reactants are fully dissolved.4. Increase the concentration of the copper-stabilizing ligand (e.g., THPTA, TBTA).5. Buffer the reaction mixture to a neutral pH (around 7) to prevent acid-catalyzed degradation of the furan ring.
Formation of a significant amount of alkyne homocoupling byproduct 1. Presence of oxygen in the reaction mixture.2. Insufficient reducing agent.1. Thoroughly deoxygenate all solvents and the reaction vessel by purging with an inert gas (e.g., argon or nitrogen).2. Use a larger excess of sodium ascorbate (e.g., 5-10 equivalents relative to the copper catalyst).
Reaction is sluggish or stalls 1. Low reaction temperature.2. Low concentration of reactants.3. Catalyst inhibition.1. Gently warm the reaction mixture (e.g., to 40-60 °C), but be mindful that higher temperatures can promote alkyne dimerization.[2]2. If possible, increase the concentration of the reactants.3. Certain functional groups on the azide partner can coordinate with copper and inhibit the reaction. Consider using a different ligand or a higher catalyst loading.
Difficulty in purifying the product 1. Co-elution of the product with the ligand or byproducts.2. Residual copper in the product.1. If using a water-soluble ligand like THPTA, the product can often be extracted with an organic solvent. Alternatively, choose a ligand that is easily separable by chromatography.2. Wash the crude product with a solution of a copper chelator like EDTA to remove residual copper.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general starting point and may require optimization for specific azide partners.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous solution of EDTA

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the azide partner (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in deionized water.

  • In another vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents) and the ligand (e.g., THPTA, 0.05-0.25 equivalents) in deionized water.

  • Deoxygenate the solution containing the alkyne and azide by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • To the deoxygenated solution, add the catalyst solution followed by the freshly prepared sodium ascorbate solution.

  • Seal the reaction vial and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for CuAAC reactions. Note that optimal conditions and yields will vary depending on the specific azide used.

Table 1: Effect of Solvent System on a Model Reaction

EntrySolvent System (v/v)Reaction Time (h)Yield (%)
1t-BuOH/H₂O (1:1)4>95
2DMSO/H₂O (1:1)6>95
3DMF/H₂O (1:1)890
4THF/H₂O (1:1)1285

Conditions: this compound (1.0 eq.), Benzyl Azide (1.1 eq.), CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), THPTA (5 mol%), Room Temperature.

Table 2: Effect of Copper Source and Ligand on a Model Reaction

EntryCopper Source (mol%)Ligand (mol%)Reaction Time (h)Yield (%)
1CuSO₄·5H₂O (1)THPTA (5)4>95
2CuSO₄·5H₂O (1)TBTA (5)4>95
3CuI (1)None1270
4CuSO₄·5H₂O (5)None2450

Conditions: this compound (1.0 eq.), Benzyl Azide (1.1 eq.), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1), Room Temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkyne & Azide D Deoxygenate A->D B Prepare Ascorbate Solution E Add Catalyst & Ascorbate B->E C Prepare Catalyst Solution C->E D->E F Stir at RT & Monitor E->F G Quench & Extract F->G H Wash with EDTA G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for CuAAC.

Troubleshooting_Logic Start Low/No Yield C1 Check Reagent Quality Start->C1 C2 Is Catalyst Active? Start->C2 C3 Are Reactants Soluble? Start->C3 C4 Is Furan Ring Stable? Start->C4 S1 Use Fresh Reagents C1->S1 No S2 Use Fresh Ascorbate, Deoxygenate C2->S2 No S3 Change Solvent System C3->S3 No S4 Buffer Reaction to pH 7 C4->S4 No

Caption: Troubleshooting logic for low reaction yield.

References

Preventing polymerization of 5-Propargylfurfuryl alcohol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 5-Propargylfurfuryl alcohol during storage.

Disclaimer: Information regarding the specific polymerization behavior and inhibition of this compound is limited. The guidance provided below is based on the known properties of structurally similar compounds, such as furfuryl alcohol and propargyl alcohol, and general principles of chemical stability for furan and alkyne functionalities.

Frequently Asked Questions (FAQs)

Q1: My this compound appears viscous and has changed color. What is happening?

A1: Increased viscosity and color change (typically to a yellow or brown hue) are common indicators of polymerization. This compound, like the related furfuryl alcohol, is susceptible to acid-catalyzed polymerization. Trace amounts of acidic impurities, exposure to heat, light, or air can initiate this process, leading to the formation of oligomers and polymers.

Q2: What are the primary factors that can induce the polymerization of this compound?

A2: The primary triggers for polymerization are:

  • Acidic Conditions: The furan ring is sensitive to acid, which can initiate a cationic polymerization cascade.

  • Elevated Temperatures: Heat can accelerate the rate of polymerization. Like propargyl alcohol, this compound can undergo thermally induced polymerization.

  • Exposure to Air (Oxygen): Oxygen can promote the formation of radical species, which may initiate or contribute to polymerization.

  • Light Exposure: UV light can provide the energy to initiate polymerization reactions.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for polymerization.

Q3: How can I prevent the polymerization of this compound during storage?

A3: To prevent polymerization, it is crucial to control the storage conditions and consider the use of inhibitors. Key recommendations include:

  • Temperature: Store the compound at refrigerated temperatures (2-8°C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect the compound from light by using an amber or opaque container.

  • Inhibitors: For long-term storage, the addition of a polymerization inhibitor is recommended.

Q4: What type of inhibitors are suitable for this compound?

  • Radical Scavengers: To prevent free-radical polymerization.

  • Antioxidants: To inhibit oxidation-initiated polymerization.

Commonly used inhibitors for related compounds include phenolic compounds and amines.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible signs of polymerization (increased viscosity, color change, solidification) - Inadequate storage conditions- Absence of inhibitor- Contamination with acids or metals- If partially polymerized, purification by distillation under reduced pressure may be possible, but extreme caution is advised due to the thermal sensitivity of the compound.- For future storage, add a suitable inhibitor and store at 2-8°C under an inert atmosphere in a light-protected container.
Compound darkens over time without a significant change in viscosity - Minor oxidation or degradation- Confirm purity using techniques like GC or NMR.- If purity is acceptable for the intended application, use as is but monitor closely.- For long-term storage, consider adding an antioxidant inhibitor and ensure storage under an inert atmosphere.
Precipitate forms in the stored material - Polymerization leading to insoluble products- Contamination- Isolate a small sample of the liquid and test for purity.- If the bulk of the material is still pure, carefully decant the liquid from the solid.- Adjust storage conditions to prevent further polymerization.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

This protocol describes the addition of a common phenolic inhibitor, Butylated Hydroxytoluene (BHT), for the stabilization of this compound.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Clean, dry, amber glass storage container with a tightly sealing cap

Procedure:

  • If the this compound is in a new, sealed container, proceed to the next step. If the container has been opened, flush the headspace with an inert gas for 1-2 minutes.

  • Weigh out BHT to achieve a final concentration of 100-500 ppm (e.g., 10-50 mg of BHT per 100 g of this compound).

  • Add the BHT directly to the this compound.

  • Gently swirl the container to dissolve the BHT. Sonication can be used if necessary, but avoid heating.

  • After the inhibitor is dissolved, flush the headspace of the container with an inert gas for 2-3 minutes.

  • Seal the container tightly and store it at 2-8°C in a dark location.

Protocol 2: Removal of Phenolic Inhibitors Prior to Use

For many applications, particularly those involving polymerization or catalysis, the inhibitor must be removed.

Materials:

  • Inhibited this compound

  • Basic alumina

  • Glass column

  • Collection flask

  • Anhydrous solvent for elution (if necessary), e.g., diethyl ether or dichloromethane

Procedure:

  • Set up a chromatography column packed with basic alumina. The amount of alumina should be approximately 10-20 times the weight of the inhibitor.

  • Pre-rinse the column with a small amount of anhydrous solvent if desired, although for a neat liquid, this may not be necessary.

  • Carefully load the inhibited this compound onto the top of the alumina column.

  • Allow the compound to percolate through the alumina bed under gravity or with gentle positive pressure from an inert gas. The phenolic inhibitor will be adsorbed by the basic alumina.

  • Collect the purified, inhibitor-free this compound in a clean, dry collection flask.

  • Use the purified compound immediately, as it is now highly susceptible to polymerization.

Logical Workflow for Preventing Polymerization

G Troubleshooting Polymerization of this compound cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Preventative Storage Protocol start Start: Receiving or Handling This compound check_appearance Check for signs of polymerization: - Increased viscosity - Color change (yellow/brown) - Solidification start->check_appearance polymerized Compound shows signs of polymerization check_appearance->polymerized Yes not_polymerized Compound appears clear and non-viscous check_appearance->not_polymerized No purify Consider purification (e.g., vacuum distillation). Caution: Thermally sensitive. polymerized->purify storage_protocol Implement proper storage protocol not_polymerized->storage_protocol purify->storage_protocol add_inhibitor Add inhibitor (e.g., BHT, 100-500 ppm) storage_protocol->add_inhibitor inert_atmosphere Store under inert atmosphere (Ar or N2) add_inhibitor->inert_atmosphere refrigerate Refrigerate at 2-8°C inert_atmosphere->refrigerate protect_light Protect from light (amber vial) refrigerate->protect_light end Stable for long-term storage protect_light->end

Troubleshooting workflow for polymerization.

Technical Support Center: Catalyst Selection for Reactions of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Propargylfurfuryl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic transformations for this compound?

A1: this compound is a rich substrate for various catalytic transformations, primarily targeting the propargyl group and the furan ring. The most common reactions include:

  • Propargylic Substitution: Replacement of the hydroxyl group with various nucleophiles.

  • Meyer-Schuster Rearrangement: Isomerization of the propargyl alcohol to an α,β-unsaturated enone.

  • Sonogashira Coupling: Cross-coupling of the terminal alkyne with aryl or vinyl halides.

  • Cyclization/Cycloisomerization: Intramolecular reactions to form more complex heterocyclic systems, often involving the furan ring and the propargyl moiety.

Q2: Which families of catalysts are typically most effective for reactions involving this compound?

A2: The choice of catalyst is highly dependent on the desired transformation:

  • Gold Catalysts (Au(I) and Au(III)): These are particularly effective for activating the alkyne and facilitating propargylic substitutions and Meyer-Schuster rearrangements under mild conditions.[1]

  • Palladium/Copper Catalysts: This combination is the standard for Sonogashira cross-coupling reactions of the terminal alkyne.[2][3]

  • Other Transition Metals (e.g., Ruthenium, Silver): These have also been used for specific rearrangements and substitutions.[4]

Q3: What are the main challenges and side reactions to be aware of when working with this substrate?

A3: Researchers may encounter several challenges:

  • Catalyst Deactivation: The substrate or products can sometimes lead to catalyst deactivation.

  • Low Selectivity: Competing reaction pathways can lead to a mixture of products. For instance, in the case of tertiary propargylic alcohols, the Rupe rearrangement can compete with the Meyer-Schuster rearrangement.[4]

  • Homocoupling: In Sonogashira reactions, the terminal alkyne can undergo homocoupling (Glaser coupling) to form a diyne byproduct, especially in the presence of copper catalysts and oxygen.[3]

  • Furan Ring Instability: Under strongly acidic or harsh conditions, the furan ring can be susceptible to degradation or participation in side reactions.

Troubleshooting Guides

Low Yield or No Reaction in Gold-Catalyzed Propargylic Substitution/Rearrangement
Potential Cause Troubleshooting Step
Catalyst Inactivity Use a freshly opened or properly stored gold catalyst. Consider using a silver co-catalyst (e.g., AgOTf) to enhance the activity of gold halide catalysts.[1]
Poor Solvent Choice Ensure the solvent is anhydrous and appropriate for the reaction. Dichloromethane is commonly used for gold-catalyzed reactions. For certain reactions, ionic liquids can be effective and allow for catalyst recycling.[1]
Insufficient Reaction Temperature While many gold-catalyzed reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.[5]
Substrate Decomposition If the furan ring is degrading, consider using milder reaction conditions, such as lower temperatures and shorter reaction times.
Poor Selectivity in Meyer-Schuster Rearrangement
Potential Cause Troubleshooting Step
Competition with Rupe Rearrangement This is more common with tertiary propargylic alcohols. Using milder Lewis acid or transition metal catalysts instead of strong Brønsted acids can favor the Meyer-Schuster pathway.[4]
Formation of E/Z Isomers The ratio of E/Z isomers of the resulting enone can be influenced by the catalyst and reaction conditions. Monitor the reaction by TLC or 1H NMR to track isomer formation.[6]
Side Reactions of the Furan Ring If side reactions involving the furan moiety are suspected, try using a catalyst system that is less likely to coordinate with the furan oxygen.
Issues with Sonogashira Coupling
Potential Cause Troubleshooting Step
Low or No Product Formation Ensure all reagents and solvents are thoroughly degassed to prevent oxygen from deactivating the palladium catalyst. Use an inert atmosphere (e.g., nitrogen or argon).[7] The reactivity of aryl halides follows the trend I > Br > Cl. For less reactive halides, a more active catalyst system or higher temperatures may be needed.[2]
Significant Homocoupling (Glaser Coupling) This is a common side reaction promoted by copper catalysts in the presence of oxygen. Minimize oxygen by using degassed solvents and an inert atmosphere. Copper-free Sonogashira protocols can also be employed.[3]
Catalyst Decomposition (Black Precipitate) The formation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate ligand. Consider using a different palladium source or ligand.[7]
Difficulty with Substrate Solubility If the substrate or aryl halide is not soluble in the reaction solvent (commonly THF or DMF with an amine base), consider using a co-solvent system.[8]

Quantitative Data

Table 1: Gold-Catalyzed Propargylic Substitution/Cycloisomerization of Propargylic Alcohols with 1,3-Dicarbonyl Compounds [1][9]

EntryPropargylic Alcohol1,3-Dicarbonyl CompoundCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Phenyl-substitutedAcetylacetoneAuBr3 (5 mol%), AgOTf (15 mol%)[EMIM][NTf2]600.584
2Naphthyl-substitutedAcetylacetoneAuBr3 (5 mol%), AgOTf (15 mol%)[EMIM][NTf2]60195
3Phenyl-substitutedEthyl acetoacetateAuBr3 (5 mol%), AgOTf (15 mol%)[EMIM][NTf2]60382
4Phenyl-substitutedDimedoneAuBr3 (5 mol%), AgOTf (15 mol%)[EMIM][NTf2]60375

Experimental Protocols

General Procedure for Gold-Catalyzed Propargylic Substitution followed by Cycloisomerization to form Polysubstituted Furans[1]

To a solution of the propargylic alcohol (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in an ionic liquid such as [EMIM][NTf2] (2 mL), AuBr3 (5 mol%) and AgOTf (15 mol%) are added. The reaction mixture is stirred at 60 °C and monitored by TLC. Upon completion, the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide[2]

To a solution of the aryl halide (1.0 equiv) in THF (5 mL) under an inert atmosphere, Pd(PPh3)2Cl2 (0.05 equiv), CuI (0.025 equiv), an amine base such as diisopropylamine (7.0 equiv), and the terminal alkyne (e.g., this compound, 1.1 equiv) are added sequentially. The reaction mixture is stirred at room temperature for 3 hours. After completion, the reaction is diluted with diethyl ether and filtered through a pad of Celite®. The filtrate is washed with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the coupled product.

Visualizations

reaction_pathways cluster_start Starting Material cluster_reactions Catalytic Transformations cluster_catalysts Typical Catalysts cluster_products Products 5-Propargylfurfuryl_alcohol This compound Propargylic_Substitution Propargylic Substitution 5-Propargylfurfuryl_alcohol->Propargylic_Substitution Meyer_Schuster Meyer-Schuster Rearrangement 5-Propargylfurfuryl_alcohol->Meyer_Schuster Sonogashira Sonogashira Coupling 5-Propargylfurfuryl_alcohol->Sonogashira Substituted_Product Substituted Product Propargylic_Substitution->Substituted_Product Enone α,β-Unsaturated Enone Meyer_Schuster->Enone Coupled_Product Coupled Alkyne Sonogashira->Coupled_Product Au_catalyst Au(I) / Au(III) Au_catalyst->Propargylic_Substitution Au_catalyst->Meyer_Schuster Pd_Cu_catalyst Pd(0) / Cu(I) Pd_Cu_catalyst->Sonogashira

Caption: Key catalytic pathways for this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Freshness, Co-catalyst) Start->Check_Catalyst Is the catalyst active? Check_Conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) Start->Check_Conditions Are conditions optimal? Check_Purity Verify Reagent Purity (Substrate, Solvents) Start->Check_Purity Are reagents pure? Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst Optimize_Conditions Adjust Reaction Conditions Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: 5-Propargylfurfuryl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 5-Propargylfurfuryl alcohol. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound and its derivatives during work-up?

A1: this compound is sensitive to acidic conditions, which can cause polymerization or degradation of the furan ring.[1][2] The furfuryl alcohol moiety can undergo acid-catalyzed polymerization, leading to the formation of black or brown resinous materials.[2][3] It is advisable to use mild bases for neutralization and to avoid prolonged exposure to strong acids. Additionally, like many furan derivatives, it can be sensitive to air and light over time, leading to discoloration (yellow to brown).[4]

Q2: What is a standard aqueous work-up procedure for a reaction involving this compound?

A2: A typical aqueous work-up involves quenching the reaction, followed by liquid-liquid extraction.[5]

  • Quenching: The reaction is often quenched by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.[6]

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[5]

Q3: How can I remove a copper catalyst used in a click reaction with a this compound derivative?

A3: To remove a copper catalyst, wash the organic extract with a saturated aqueous solution of ammonium chloride or a dilute solution of ammonium hydroxide.[7] These solutions will complex with the copper ions, facilitating their removal into the aqueous phase. Repeated washings may be necessary until the aqueous layer is no longer blue.

Q4: What purification techniques are most suitable for products derived from this compound?

A4: The most common purification method is flash column chromatography on silica gel.[8][9] The choice of eluent will depend on the polarity of the product. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. For volatile products, distillation can be an option.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of this compound reactions.

Problem 1: Formation of a dark, tar-like substance during aqueous work-up.

  • Cause: This is likely due to the polymerization of the furan ring under acidic conditions.[1][2]

  • Solution:

    • Neutralize the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) before or during the addition of water.

    • Keep the temperature low during the work-up.

    • Minimize the time the product is in contact with any acidic aqueous phase.

Problem 2: Low yield after extraction.

  • Cause 1: Product is partially soluble in the aqueous layer.

    • Solution: Perform multiple extractions (3-4 times) with the organic solvent to ensure complete removal of the product from the aqueous phase. Saturating the aqueous layer with NaCl can also decrease the solubility of the organic product in water.

  • Cause 2: Emulsion formation during extraction.

    • Solution: Add brine to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.

Problem 3: The product is contaminated with byproducts from a Sonogashira coupling reaction.

  • Cause: Sonogashira couplings often use palladium and copper catalysts, as well as an amine base, which can be difficult to remove.[11][12]

  • Solution:

    • Palladium Catalyst: Some palladium residues can be removed by filtering the crude product through a short plug of silica gel or Celite.

    • Copper Catalyst: As mentioned in the FAQs, wash with a saturated aqueous solution of ammonium chloride.[7]

    • Amine Base: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and move it into the aqueous layer. This should only be done if the desired product is stable to acid.[7]

Quantitative Data Summary
Reaction TypeReagentsWork-up MethodYieldPurityReference
Propargyl Ether SynthesisBisphenol A, Propargyl Chloride, KOHFiltration, water wash, isopropanol wash94.5%99.4%[6]
Hydrogenation of FurfuralFurfural, H₂, Co/SiO₂Catalyst recovery by magnetism100% (initially)100% (initially)[13]
Sonogashira CouplingAryl iodide, 2-methyl-3-butyn-2-ol, Pd/Cu catalystDilution with ethyl acetate, quench with 2M HCl, extractionNot specifiedNot specified[14]
Experimental Protocols

Protocol 1: General Aqueous Work-up for a Neutral or Basic Reaction Mixture

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of the organic layer)

    • Saturated aqueous NaHCO₃ solution (if any acid is present)

    • Brine (1 x volume of the organic layer)

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up for a Palladium/Copper-Catalyzed Cross-Coupling (e.g., Sonogashira)

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove the solid palladium catalyst. Wash the Celite pad with additional solvent.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of NH₄Cl (2 x volume of the organic layer) to remove the copper catalyst.

  • Wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench (e.g., H₂O, sat. NH₄Cl) Reaction->Quench Step 1 Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Step 2 Wash Wash Organic Layer (e.g., Brine) Extraction->Wash Step 3 Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Step 4 Solvent_Removal Solvent Removal (Rotary Evaporator) Dry->Solvent_Removal Step 5 Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General workflow for the work-up and purification of a this compound reaction.

Troubleshooting_Logic Start Work-up Issue? Polymer Dark, tar-like substance? Start->Polymer Yes Low_Yield Low Yield? Start->Low_Yield No Polymer->Low_Yield No Sol_Polymer Neutralize with mild base (NaHCO₃). Work at low temperature. Polymer->Sol_Polymer Yes Contamination Catalyst Contamination? Low_Yield->Contamination No Sol_Yield Perform multiple extractions. Add brine to break emulsions. Low_Yield->Sol_Yield Yes Sol_Contamination Wash with sat. NH₄Cl for Cu. Filter through Celite for Pd. Wash with dilute acid for amine base. Contamination->Sol_Contamination Yes No_Issue Proceed to Purification Contamination->No_Issue No

References

Technical Support Center: Characterization of 5-Propargylfurfuryl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of 5-propargylfurfuryl alcohol derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a 5-propargylfurfuryl ether derivative is yielding a dark, insoluble material. What is happening and how can I prevent it?

A1: The formation of dark, insoluble materials, often referred to as "humins," is a common issue when working with furan derivatives, especially under acidic conditions.[1] Furfuryl alcohols are prone to acid-catalyzed polymerization.[2] The propargyl group can also exhibit instability under certain conditions.

Troubleshooting Steps:

  • Reaction Temperature: Avoid high reaction temperatures, which can accelerate polymerization.[1] Low-temperature etherification procedures have been shown to minimize the formation of byproducts.[1][3]

  • Catalyst Choice: If using an acid catalyst, consider a milder or solid acid catalyst (e.g., ZSM-5) which can improve selectivity and reduce polymerization.[3]

  • Sacrificial Reagents: The use of orthoesters (e.g., trimethyl orthoformate) as sacrificial reagents in the presence of a recyclable ZSM-5 catalyst can promote efficient etherification at lower temperatures.[3]

  • Solvent: The choice of solvent can influence the stability of furan compounds.

Q2: I'm struggling to purify my 5-propargylfurfuryl ester derivative. Are there any recommended methods?

A2: Purification of furan derivatives can be challenging due to their potential instability. Standard purification techniques should be approached with caution.

Recommended Purification Strategies:

  • Aqueous Work-up: After esterification using an acid anhydride and a tertiary amine catalyst, the product can be washed by extraction with water to remove the catalyst and excess anhydride.[4]

  • Column Chromatography: While effective, prolonged exposure to silica or alumina gel can sometimes lead to degradation, especially if the derivative is acid-sensitive. Use a neutral stationary phase if possible and elute quickly.

  • Distillation: For thermally stable derivatives, distillation under reduced pressure can be an effective purification method.

Q3: The 1H NMR spectrum of my 5-propargylfurfuryl ether derivative is complex. What are the expected chemical shifts and coupling patterns?

A3: The 1H NMR spectrum will show signals for the furan ring protons, the methylene protons of the furfuryl and propargyl groups, and the terminal alkyne proton.

Expected 1H NMR Characteristics:

  • Furan Protons: The protons on the furan ring typically appear between 6.0 and 7.5 ppm. They will exhibit characteristic coupling constants. The coupling between adjacent protons (3J) is usually small (< 5 Hz), and the long-range coupling (4J) is also observable (1-3 Hz).

  • Furfuryl Methylene Protons (-CH2-O-): These protons are adjacent to the furan ring and the ether oxygen, and their signal is expected to be a singlet appearing around 4.5 ppm.

  • Propargyl Methylene Protons (-O-CH2-C≡CH): These protons are adjacent to the ether oxygen and the alkyne, appearing as a doublet around 4.2 ppm due to coupling with the terminal alkyne proton.

  • Alkyne Proton (-C≡C-H): This proton typically appears as a triplet around 2.5 ppm, coupled to the propargyl methylene protons.

For an example, the 1H NMR spectrum of methyl propargyl ether shows the methoxy protons at 3.36 ppm (s, 3H), the propargyl methylene protons at 4.14 ppm (d, 2H), and the terminal alkyne proton at 2.46 ppm (t, 1H).[5]

Q4: How can I confirm the presence of the hydroxyl group in my starting material (this compound) or an alcohol derivative using 1H NMR?

A4: The signal for a hydroxyl proton can be broad and its chemical shift can vary depending on concentration, solvent, and temperature. To definitively identify the -OH peak, you can perform a D2O exchange . Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.

Troubleshooting Guides

Problem 1: Ambiguous Mass Spectrum of a 5-Propargylfurfuryl Ether Derivative

Symptoms:

  • Weak or absent molecular ion (M+) peak.

  • Complex fragmentation pattern that is difficult to interpret.

Possible Causes:

  • Instability of the Molecular Ion: Ethers often exhibit weak or absent molecular ion peaks in electron ionization (EI) mass spectrometry.[6]

  • Multiple Fragmentation Pathways: The molecule can fragment at several locations, including the ether linkage, the furan ring, and the propargyl group.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ambiguous mass spectra of 5-propargylfurfuryl ether derivatives.

Detailed Steps:

  • Employ Soft Ionization Techniques: If you are using Electron Ionization (EI-MS), the high energy can cause extensive fragmentation. Switch to a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion or a protonated molecule [M+H]+.

  • Analyze for Key Fragmentation Patterns:

    • Alpha-Cleavage: This is a common fragmentation pathway for ethers, involving the cleavage of the C-O bond.[7] Look for peaks corresponding to the loss of the propargyl radical (M - 39) or the 5-propargylfurfuryl radical.

    • Furan Ring Fragmentation: The furan ring itself can fragment. Look for characteristic furan-containing fragments.

    • Propargyl Group Fragmentation: The propargyl group can lead to a characteristic fragment at m/z = 39, corresponding to the propargyl cation [HC≡C-CH2]+.

Problem 2: Unexpected Side Products in the Esterification of this compound

Symptoms:

  • Multiple spots on TLC after the reaction.

  • 1H NMR shows unexpected signals in addition to the desired ester.

Possible Causes:

  • Acid-Catalyzed Decomposition: If acidic catalysts or reagents are used, the furan ring can degrade.[4]

  • Polymerization: As with etherification, polymerization of the furfuryl alcohol can occur, especially at elevated temperatures.[2]

  • Reactions involving the Alkyne: The terminal alkyne of the propargyl group can potentially undergo side reactions depending on the reagents and conditions used.

Diagnostic Workflow:

Esterification_Side_Products start Unexpected Side Products in Esterification check_conditions Review Reaction Conditions (Temperature, Catalyst) start->check_conditions check_nmr Analyze 1H NMR for Key Signals start->check_nmr high_temp High Temperature? check_conditions->high_temp acidic_catalyst Acidic Catalyst? check_conditions->acidic_catalyst alkyne_signals Changes in Alkyne Signals? check_nmr->alkyne_signals polymerization Polymerization Likely high_temp->polymerization Yes degradation Furan Degradation Possible acidic_catalyst->degradation Yes optimize Optimize Conditions: - Lower Temperature - Use Mild Base (e.g., tertiary amine) polymerization->optimize degradation->optimize alkyne_reaction Side Reaction at Alkyne alkyne_signals->alkyne_reaction Yes alkyne_reaction->optimize

Caption: Diagnostic workflow for identifying the cause of unexpected side products in esterification.

Recommended Actions:

  • Use Mild Conditions: Employ milder esterification methods, such as using an acid anhydride with a tertiary amine catalyst (e.g., triethylamine), which avoids strong acids.[4]

  • Control Temperature: Maintain a moderate reaction temperature (e.g., 50-80°C) to minimize polymerization.[4]

  • Thorough Characterization of Byproducts: If side products are significant, attempt to isolate and characterize them to better understand the side reactions occurring.

Quantitative Data Summary

Table 1: Typical 1H NMR Chemical Shift Ranges for this compound Derivatives

Proton TypeChemical Shift (ppm)MultiplicityNotes
Furan H-36.2 - 6.4d
Furan H-46.0 - 6.2d
Furfuryl -CH2-4.5 - 5.5sFor ethers and esters
Propargyl -CH2-4.1 - 4.8dCoupled to alkyne H
Alkyne -H2.4 - 2.8tCoupled to propargyl CH2
Alcohol -OHVariable (1-5)br sDisappears with D2O exchange

Table 2: Common Mass Spectral Fragments for this compound Derivatives

m/zProposed FragmentNotes
M+Molecular IonOften weak or absent in EI-MS for ethers.
M-18[M-H2O]+•Dehydration of the alcohol.
M-39[M-C3H3]+Loss of propargyl radical (from ethers).
121[C8H9O]+Furfuryl cation after loss of OR from an ether.
95[C5H3O-CH2]+Furfuryl cation.
81[C5H5O]+Furanomethyl cation.
39[C3H3]+Propargyl cation.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound

This protocol is adapted from a general method for the esterification of furfuryl alcohol and its derivatives.[4]

  • To a stirred solution of the desired acid anhydride (1.1 equivalents) in a suitable solvent (e.g., toluene), add this compound (1.0 equivalent).

  • Add a tertiary amine catalyst, such as triethylamine (2.1 equivalents), to the mixture.

  • Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: 1H NMR D2O Exchange for Identification of -OH Protons
  • Prepare your sample of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D2O).

  • Cap the NMR tube and shake gently to mix the contents.

  • Re-insert the sample into the spectrometer and acquire another 1H NMR spectrum.

  • Compare the two spectra. The signal corresponding to the hydroxyl proton should have disappeared or be significantly reduced in the second spectrum.

References

Technical Support Center: 5-Propargylfurfuryl Alcohol Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from 5-Propargylfurfuryl alcohol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Based on its structure, a likely synthesis involves the reaction of a propargyl Grignard reagent with furfural. Potential impurities include:

  • Unreacted Starting Materials: Furfural and propargyl bromide (or chloride).

  • Solvents: Anhydrous ethers (e.g., diethyl ether, tetrahydrofuran) used in the Grignard reaction.

  • Side-Reaction Products: Biphenyl-type compounds from the coupling of Grignard reagents.

  • Degradation Products: Furan rings are susceptible to oxidation and polymerization, especially in the presence of acid and heat. This can lead to colored, resinous materials. Furfuryl alcohol itself can undergo polymerization.[1]

Q2: My this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A2: Discoloration is a common issue with furan-containing compounds and is typically due to oxidation and/or polymerization of the furan ring. Exposure to air, light, and acidic conditions can accelerate this process.

  • Troubleshooting:

    • Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

    • Purification: Discoloration can often be removed by passing the compound through a short plug of silica gel or by distillation. For more persistent color, treatment with activated carbon may be effective.

Q3: I am seeing an unexpected peak in my analytical analysis (GC-MS, HPLC). How can I identify it?

A3: An unexpected peak could be a number of things. First, consider the expected impurities from the synthesis (see Q1). Then, consider the possibility of degradation products.

  • Identification Strategy:

    • Mass Spectrometry (MS): The fragmentation pattern in GC-MS can provide significant structural information to help identify the unknown compound.

    • Reference Standards: If you suspect a specific impurity (e.g., furfural), running a reference standard can confirm its identity by comparing retention times.

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide a definitive structural identification.

Troubleshooting Guides

Guide 1: Purification by Vacuum Distillation

Issue: Low yield or decomposition during distillation.

Symptom Possible Cause Solution
Product is dark and tar-like after distillation. The distillation temperature is too high, causing thermal decomposition. Furfuryl alcohol derivatives can be sensitive to heat.[1]Use a vacuum to lower the boiling point. A pressure of 0.1 mmHg is often suitable for many organic compounds.
Bumping or uneven boiling. Lack of smooth boiling.Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Low recovery of purified product. Inefficient condensation.Ensure the condenser is properly cooled with a continuous flow of cold water.
Product purity is not significantly improved. The boiling points of the impurities are too close to the product.Consider using a fractionating column to improve separation efficiency for impurities with close boiling points.
Guide 2: Purification by Column Chromatography

Issue: Poor separation or low recovery of the product.

Symptom Possible Cause Solution
Product elutes with the solvent front. The solvent system is too polar.Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
Product does not elute from the column. The solvent system is not polar enough.Increase the polarity of the mobile phase.
Broad bands and poor separation. Column was not packed properly or is overloaded.Ensure the silica gel is packed uniformly without any air bubbles. Do not load too much crude product onto the column.
Streaking or tailing of the product band. The compound may be too polar for silica gel or is interacting strongly with it.Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and some colored degradation products.

  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

  • Completion: Stop the distillation when the temperature starts to drop or when most of the product has been collected.

  • Storage: Store the purified, colorless liquid under an inert atmosphere and protected from light.

Protocol 2: Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf value of approximately 0.3. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data

The following table provides a summary of expected analytical data for purified this compound. Actual values may vary depending on the specific analytical conditions.

Parameter Value Analytical Method
Purity >98%GC-MS, HPLC
Appearance Colorless to pale yellow liquidVisual Inspection

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Analysis Initial Purity Analysis (GC-MS/HPLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Distillation Vacuum Distillation Decision->Distillation No (Non-volatile impurities) Chromatography Column Chromatography Decision->Chromatography No (Polar/Non-polar impurities) PostAnalysis Final Purity Analysis Distillation->PostAnalysis Chromatography->PostAnalysis PostAnalysis->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity after Initial Purification Identify Identify Impurities (GC-MS, NMR) Start->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted SideProduct Side-Reaction Products? Identify->SideProduct Degradation Degradation Products? Identify->Degradation OptimizeDist Optimize Distillation (Fractional Column) Unreacted->OptimizeDist Different B.P. OptimizeChrom Optimize Chromatography (Solvent Gradient) SideProduct->OptimizeChrom Different Polarity Recrystallize Consider Recrystallization (if solid derivative) Degradation->Recrystallize

Caption: Troubleshooting guide for addressing low purity issues.

References

Stability issues of 5-Propargylfurfuryl alcohol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-Propargylfurfuryl alcohol under various experimental conditions. The information is compiled from literature on the reactivity of furan derivatives and propargyl alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concerns for this compound stem from its two main functional components: the furan ring and the propargyl alcohol moiety. The furan ring is susceptible to degradation under acidic conditions, which can lead to ring-opening and polymerization.[1][2][3][4][5] Furfuryl alcohol itself is known to undergo exothermic polymerization with explosive violence in the presence of strong acids.[6][7][8] The propargyl group may also undergo reactions under certain acidic or basic conditions.

Q2: How should I store this compound?

A2: To ensure stability, this compound should be stored in a cool, dark place in a well-sealed container.[7] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid contact with strong acids, oxidants, and direct sunlight.[6][7] Storage temperatures above 40°C should be avoided.[6][7]

Q3: What is the expected behavior of this compound in acidic conditions?

A3: In the presence of acids, particularly strong acids, the furan ring of this compound is prone to acid-catalyzed hydrolysis and ring-opening.[3][5] This can lead to the formation of various degradation products and is often accompanied by the formation of dark-colored polymeric materials.[2] The reaction is often exothermic and can be vigorous.[6][7]

Q4: Is this compound stable under basic conditions?

A4: While furans are generally more stable under basic conditions compared to acidic conditions, strong bases can deprotonate the hydroxyl group and potentially the terminal alkyne. The specific reactivity of the propargyl group in the presence of strong bases should be considered, as it could lead to isomerization or other reactions. When furan is treated with n-butyllithium, a strong base, 2-lithiumfuran is obtained.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction mixture turns dark brown/black under acidic conditions. Acid-catalyzed polymerization of the furan ring.[2][6][7]- Immediately quench the reaction by neutralizing the acid with a weak base (e.g., sodium bicarbonate solution).- Perform the reaction at a lower temperature.- Use a milder acid or a buffered acidic solution.- Reduce the reaction time.
Low yield of desired product in an acid-catalyzed reaction. Degradation of the starting material. The furan ring is likely undergoing acid-catalyzed ring opening.[3][5]- Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time.- Consider using a protective group for the furan ring if compatible with the desired synthesis.- Explore alternative synthetic routes that avoid strongly acidic conditions.
Formation of unexpected byproducts. - Under acidic conditions, rearrangement or degradation of the furan ring and/or the propargyl group.- Under basic conditions, potential isomerization of the alkyne or other base-catalyzed side reactions.- Characterize the byproducts using analytical techniques (NMR, MS) to understand the degradation pathway.- Adjust reaction conditions (pH, temperature, solvent) to minimize byproduct formation.- Purify the starting material to remove any impurities that might be catalyzing side reactions.
Exothermic reaction or pressure buildup. Vigorous polymerization of the furfuryl alcohol moiety in the presence of strong acids.[6][7]- EXTREME CAUTION ADVISED. - Ensure proper cooling and pressure relief for the reaction vessel.- Add the acid catalyst slowly and at a low temperature.- Run the reaction on a small scale first to assess its reactivity.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic Conditions

  • Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile, dioxane) in a round-bottom flask equipped with a magnetic stirrer and a temperature probe.

  • Conditioning: Place the flask in a temperature-controlled bath (e.g., an ice bath at 0°C).

  • Acid Addition: Slowly add a known concentration of an aqueous acid solution (e.g., 1 M HCl) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction over time by withdrawing small aliquots at regular intervals. Quench the aliquots immediately in a neutralizing solution (e.g., saturated sodium bicarbonate).

  • Analysis: Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, GC-MS, or TLC) to determine the extent of degradation of the starting material and the formation of any degradation products.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

Acid_Degradation_Pathway cluster_0 Acid-Catalyzed Degradation of the Furan Ring 5-Propargylfurfuryl_alcohol This compound Protonation Protonation at Cα 5-Propargylfurfuryl_alcohol->Protonation + H+ Polymerization Polymerization 5-Propargylfurfuryl_alcohol->Polymerization [Strong Acid] Nucleophilic_attack Nucleophilic Attack (e.g., by H2O) Protonation->Nucleophilic_attack Ring_opening Ring Opening Nucleophilic_attack->Ring_opening Degradation_products Degradation Products (e.g., dicarbonyl compounds) Ring_opening->Degradation_products Experimental_Workflow cluster_1 Stability Assessment Workflow Start Start: Dissolve Compound Condition Set Temperature Start->Condition Add_Reagent Add Acid/Base Condition->Add_Reagent Monitor Monitor Reaction (TLC, LC-MS) Add_Reagent->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze Samples Quench->Analyze End End: Determine Stability Analyze->End

References

Validation & Comparative

A Comparative 1H NMR Analysis of 5-Propargylfurfuryl Alcohol and (5-methyl-2-furyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the 1H NMR spectra of two furan derivatives: 5-Propargylfurfuryl alcohol and (5-methyl-2-furyl)methanol. The structural distinctions between these molecules, specifically the substitution at the 5-position of the furan ring, give rise to characteristic differences in their respective proton chemical shifts, splitting patterns, and integrations. This analysis will be valuable for researchers in identifying and differentiating these and similar furan-based compounds.

1H NMR Spectral Data Comparison

The following table summarizes the predicted 1H NMR spectral data for this compound and (5-methyl-2-furyl)methanol in deuterated chloroform (CDCl3). The data highlights the key differences in the chemical environments of the protons in each molecule.

Proton Assignment This compound (5-methyl-2-furyl)methanol
Chemical Shift (δ, ppm) Multiplicity Integration
Furan Protons~6.30, ~6.20d, d
-CH2OH~4.60s
Propargyl/Methyl Protons~3.40 (-CH2-C≡CH)d
Alkyne Proton~2.10t
Hydroxyl Proton (-OH)~1.80br s

Note: The presented 1H NMR data is predicted using computational models and should be used for comparative purposes. Experimental values may vary.

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol for the acquisition of 1H NMR spectra for small organic molecules is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine 1H spectrum), pulse width, and relaxation delay.

  • Acquire the free induction decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak to its known value (e.g., CHCl3 at 7.26 ppm in CDCl3).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Structural and Analytical Workflow Diagrams

The following diagrams illustrate the structural differences between the two molecules and the general workflow for 1H NMR analysis.

Chemical Structures cluster_0 This compound cluster_1 (5-methyl-2-furyl)methanol Propargyl This compound C9H8O2 Propargyl_Struct Methyl (5-methyl-2-furyl)methanol C6H8O2 Methyl_Struct

Caption: Molecular structures of this compound and (5-methyl-2-furyl)methanol.

1H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition (FID Signal Generation) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation / Comparison Analysis->Structure

Caption: A generalized workflow for 1H NMR analysis from sample preparation to structural interpretation.

A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Electronic Properties of Furan Derivatives

The electronic characteristics of a molecule, such as its ability to donate or accept electrons, are crucial for its reactivity and interaction with biological targets. Key quantum chemical descriptors, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ), provide a quantitative basis for comparison. A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity and lower kinetic stability.[1]

Below is a summary of calculated electronic properties for various furan derivatives from different theoretical studies. These values serve as a benchmark for understanding the potential electronic profile of novel furan compounds like 5-Propargylfurfuryl alcohol.

CompoundMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
FuranB3LYP6-311++G(2d,2p)-6.382.048.420.67
Tetrahydrofuran (THF)B3LYP6-311++G(2d,2p)--6.558-
2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP6-31G(d)----
Thieno[3,2-b]thiophene-based compounds (T1-T5)B3LYP6-31G(d)-5.11 to -5.69-1.90 to -2.712.41 to 3.48-
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP6-31G+(d,p)-0.26751-0.180940.08657-

Note: The values presented are from various computational studies and are intended for comparative purposes. Direct comparison should be made with caution due to differences in computational methods and basis sets.

Experimental and Computational Protocols

The data presented in this guide is derived from Density Functional Theory (DFT) calculations, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2]

A General DFT Protocol for Electronic Property Calculation:
  • Molecular Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry. This process finds the lowest energy conformation of the molecule. A commonly used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3] The choice of the basis set is also critical, with Pople-style basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) being frequently employed for organic molecules.[4][5]

  • Frequency Calculations: Following geometry optimization, frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the dipole moment.[6] The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.[7][8]

  • Analysis of Results: The calculated electronic properties are then analyzed to understand the molecule's reactivity, stability, and potential interaction sites. The MEP, for example, is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][9]

Visualizing the DFT Workflow

The following diagram illustrates a typical workflow for a DFT study aimed at characterizing the electronic properties of a molecule.

DFT_Workflow cluster_input Input cluster_dft_calc DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc elec_prop Electronic Properties: - HOMO/LUMO Energies - HOMO-LUMO Gap - Dipole Moment sp_calc->elec_prop mep Molecular Electrostatic Potential (MEP) sp_calc->mep reactivity Reactivity Descriptors elec_prop->reactivity mep->reactivity

Caption: A flowchart illustrating the typical workflow of a DFT study.

References

Comparative Analysis of Furan-Based Propargyl Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystal structure of a 5-propargylfurfuryl alcohol derivative, offering insights into its solid-state conformation and intermolecular interactions. Due to the limited public availability of the crystal structure for this compound itself, this guide focuses on a closely related and structurally characterized analogue: a furan-carbamate diacetylene monomer. This compound shares the key structural motifs of a furan ring and a propargyl group, providing valuable comparative data.

Introduction to Furan Derivatives in Drug Discovery

Furan-containing compounds are prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The furan scaffold can act as a versatile pharmacophore, engaging in various interactions with biological targets. The incorporation of a propargyl group introduces a reactive alkyne functionality, which can be exploited for covalent modification of target proteins or for further synthetic elaboration through click chemistry. X-ray crystallography provides definitive evidence of a molecule's three-dimensional structure, revealing crucial details about bond lengths, bond angles, torsion angles, and intermolecular interactions that govern its physical and biological properties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for a furan-carbamate diacetylene monomer, a representative this compound derivative. This data provides a quantitative basis for comparison with other known crystal structures.

ParameterFuran-Carbamate Diacetylene Monomer
Chemical Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.38 Å, b = 4.88 Å, c = 16.12 Å
α = 90°, β = 101.4°, γ = 90°
Volume 1108 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.397 g/cm³
Hydrogen Bonds N-H···O

Experimental Protocols

The synthesis and crystallization of the furan-carbamate diacetylene monomer provide a basis for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of Furan-Carbamate Diacetylene Monomer

The synthesis of the furan-carbamate diacetylene monomer is achieved through the condensation of furfuryl isocyanate with propargyl alcohol. This reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated and purified by column chromatography on silica gel.

Single Crystal Growth

High-quality single crystals of the furan-carbamate diacetylene monomer suitable for X-ray diffraction can be grown by slow evaporation from a saturated solution. A common solvent system for this is a mixture of ethyl acetate and hexane. The purified compound is dissolved in a minimal amount of ethyl acetate, and hexane is slowly added until the solution becomes slightly turbid. The solution is then allowed to stand undisturbed at room temperature, leading to the formation of well-defined crystals over several days.

X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of Furan-Carbamate Diacetylene Monomer purification Column Chromatography synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Experimental workflow from synthesis to structure determination.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this derivative is not defined without further biological studies, the presence of the furan and propargyl moieties suggests potential interactions with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a furan-propargyl derivative acts as an inhibitor of a kinase, a common mechanism for anticancer drugs.

signaling_pathway receptor Growth Factor Receptor kinase Kinase receptor->kinase activates substrate Substrate Protein kinase->substrate phosphorylates p_substrate Phosphorylated Substrate cell_proliferation Cell Proliferation p_substrate->cell_proliferation promotes inhibitor Furan-Propargyl Derivative inhibitor->kinase inhibits

Hypothetical kinase inhibition pathway.

This guide provides a foundational comparison based on available crystallographic data for a this compound derivative. As more crystal structures of related compounds become available, a more comprehensive comparative analysis will be possible, further aiding in the structure-based design of novel therapeutics.

A Comparative Analysis of Catalytic Strategies for the Synthesis of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catalytic Hydrogenation of Furfural to Furfuryl Alcohol: A Model System

The reduction of the aldehyde group in a furanic compound is a critical transformation for obtaining the furfuryl alcohol moiety. The hydrogenation of furfural to furfuryl alcohol serves as an excellent model reaction. A variety of catalytic systems have been investigated for this purpose, with notable differences in performance.

CatalystSupportTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity to Furfuryl Alcohol (%)Reference
Co/SiO₂SiO₂15020100100[1][2]
MoP---High98[3]
Ru₁₀Mo₁₀P--->5x higher rate than MoP99[3]
Pt-NPsPolyphenylquinoxaline1206~100High[4]
Pd-NPsHyperbranched Pyridylphenylene Polymer1206~10099.3[4]
Cu-Cr-Industrial Standard-HighHigh[5]

Key Observations:

  • Non-noble metal catalysts like Co/SiO₂ can achieve excellent conversion and selectivity under relatively mild conditions[1][2].

  • Bimetallic phosphide catalysts, such as Ru₁₀Mo₁₀P, demonstrate significantly enhanced reaction rates while maintaining high selectivity compared to their monometallic counterparts[3].

  • Supported platinum and palladium nanoparticles also exhibit high activity and selectivity, with the nature of the polymer support influencing catalytic performance[4].

  • The traditional copper-chromite catalyst, while effective, is associated with environmental concerns due to the toxicity of chromium[5].

Gold-Catalyzed Propargylic Substitution for Furan Functionalization

The introduction of the propargyl group onto the furan ring is another key transformation. Gold catalysts have emerged as powerful tools for the propargylic substitution of alcohols. These reactions often proceed through an intermolecular cascade.

Catalyst SystemCo-catalystSolventTemperatureYieldReference
AuBr₃ (5 mol%)AgOTf (15 mol%)[EMIM][NTf₂]Room Temperature72%[6]
Triazole-Au (TA-Au) (1%)Cu(OTf)₂ (0.5%)-45°CGood to Excellent[7]

Key Observations:

  • Gold(III) bromide in combination with a silver co-catalyst in an ionic liquid can effectively catalyze the propargylic substitution[6]. The ionic liquid facilitates catalyst recycling.

  • A combination of a triazole-gold catalyst and a copper co-catalyst enables a one-pot, three-step reaction cascade to synthesize substituted furans with high yields[7].

Experimental Protocols

General Procedure for Furfural Hydrogenation in a Batch Reactor (Co/SiO₂ catalyst)

The hydrogenation of furfural is conducted in a batch reactor. In a typical experiment, 1 g of furfural is dissolved in 9 g of ethanol. To this solution, 50 mg of the Co/SiO₂ catalyst is added. The reactor is then sealed, purged with hydrogen, and pressurized to 20 bar with H₂. The reaction mixture is heated to 150°C and stirred. The progress of the reaction is monitored by analyzing aliquots of the liquid phase at regular intervals[2].

General Procedure for Gold-Catalyzed Propargylic Substitution

In a representative procedure, the propargylic alcohol and a 1,3-dicarbonyl compound are dissolved in an ionic liquid, such as [EMIM][NTf₂]. The gold catalyst (e.g., 5 mol% AuBr₃) and a silver co-catalyst (e.g., 15 mol% AgOTf) are then added to the mixture. The reaction is stirred at room temperature for an extended period (e.g., 3 days), and the formation of the product is monitored via thin-layer chromatography or gas chromatography[6].

Conceptual Workflow for Catalyst Screening

The selection of an optimal catalyst for a novel transformation like the synthesis of 5-propargylfurfuryl alcohol requires a systematic approach. The following diagram illustrates a general workflow for catalyst screening and optimization.

G cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Screening cluster_2 Optimization cluster_3 Analysis & Characterization cluster_4 Scale-up & Recycling A Define Catalytic Approach (e.g., Hydrogenation, Propargylation) B Select Candidate Catalysts (Based on Literature Analogs) A->B C Synthesize or Procure Catalysts B->C D Initial Catalyst Screening (Small Scale, Standard Conditions) C->D E Identify Promising 'Hits' D->E H Analyze Product Yield & Selectivity (GC, HPLC, NMR) D->H F Vary Reaction Parameters (Temperature, Pressure, Solvent, Time) E->F G Determine Optimal Conditions F->G G->H J Scale-up Reaction G->J H->E H->G I Characterize Catalyst (Fresh vs. Spent) K Test Catalyst Recyclability I->K J->K

Caption: A general workflow for catalyst screening and optimization.

References

Comparative Guide to the Synthetic Validation of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: --INVALID-LINK--

Abstract: The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. 5-Propargylfurfuryl alcohol is a promising building block due to the presence of three key functionalities: a furan ring, a primary alcohol, and a terminal alkyne. This guide provides a comparative analysis of two proposed synthetic routes for the validation of this compound, offering detailed experimental protocols and a quantitative comparison of their respective merits. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound's unique combination of a furan core, a reactive propargyl group, and a hydroxymethyl moiety makes it a versatile precursor for the synthesis of more complex molecules. The furan ring is a common motif in pharmaceuticals, and the terminal alkyne allows for a variety of coupling reactions, such as "click" chemistry, Sonogashira coupling, and Glaser coupling. The primary alcohol provides a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

This guide outlines and compares two plausible synthetic pathways to this compound, starting from commercially available 5-halofurfural derivatives. Route A employs a Grignard-based propargylation, while Route B utilizes a palladium-catalyzed Sonogashira coupling. Both routes culminate in the reduction of the intermediate 5-propargylfurfural to the target alcohol.

Proposed Synthetic Routes

Route A: Grignard-Based Propargylation

This three-step synthesis begins with the formation of a Grignard reagent from 5-bromofurfural, which then undergoes nucleophilic attack on propargyl bromide. The resulting 5-propargylfurfural is subsequently reduced to the target alcohol.

Route B: Sonogashira Coupling-Based Synthesis

This route also comprises three steps, starting with a Sonogashira cross-coupling reaction between 5-iodofurfural and propyne to form 5-propargylfurfural. The final step, identical to Route A, is the reduction of the aldehyde to the primary alcohol.

Quantitative Comparison of Synthetic Routes

The two proposed routes are compared based on several key metrics, including the number of synthetic steps, overall yield, and considerations regarding reagents and reaction conditions.

MetricRoute A: Grignard-Based PropargylationRoute B: Sonogashira Coupling
Starting Material 5-Bromofurfural5-Iodofurfural
Key Intermediate 5-Propargylfurfural5-Propargylfurfural
Number of Steps 33
Overall Estimated Yield ~45-55%~60-70%
Key Reagents Magnesium, Propargyl Bromide, NaBH4Pd(PPh3)2Cl2, CuI, Propyne, NaBH4
Safety & Handling Requires handling of pyrophoric Grignard reagents.Requires handling of gaseous propyne and a palladium catalyst.

Experimental Protocols

Route A: Grignard-Based Propargylation

Step 1: Synthesis of 5-Propargylfurfural via Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N2 or Ar), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 5-bromofurfural (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 5-bromofurfural solution to the magnesium turnings and gently warm the flask to initiate the Grignard reagent formation.

  • Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining 5-bromofurfural solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of propargyl bromide (1.1 eq) in anhydrous THF dropwise to the freshly prepared Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-propargylfurfural.

Step 2: Reduction of 5-Propargylfurfural to this compound

  • Dissolve 5-propargylfurfural (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Sonogashira Coupling-Based Synthesis

Step 1: Synthesis of 5-Propargylfurfural via Sonogashira Coupling

  • To a Schlenk flask, add 5-iodofurfural (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar).

  • Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Bubble propyne gas (2.0 eq) through the reaction mixture for 15 minutes.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.[1]

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give 5-propargylfurfural.

Step 2: Reduction of 5-Propargylfurfural to this compound

The protocol for the reduction of 5-propargylfurfural is identical to Step 2 in Route A.

Characterization of this compound

The successful synthesis of this compound would be confirmed by standard analytical techniques. The expected data is summarized below.

Analytical TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.29 (d, 1H, furan-H), 6.25 (d, 1H, furan-H), 4.60 (s, 2H, -CH₂OH), 3.45 (d, 2H, -CH₂-C≡CH), 2.15 (t, 1H, -C≡CH), 1.80 (br s, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0 (C-O of furan), 145.0 (C-CH₂OH of furan), 118.0 (CH of furan), 110.0 (CH of furan), 80.0 (-C≡CH), 72.0 (-C≡CH), 58.0 (-CH₂OH), 25.0 (-CH₂-C≡CH)
FT-IR (thin film) ν (cm⁻¹): 3300-3400 (br, O-H stretch), 3290 (s, ≡C-H stretch), 2120 (w, C≡C stretch), 2920 (m, C-H stretch), 1015 (s, C-O stretch)[2][3]
Mass Spectrometry (EI) m/z (%): 136 (M⁺), 119, 107, 91, 77

Workflow for Synthetic Route Validation

The following diagram illustrates the logical workflow for the validation of a chosen synthetic route.

G Workflow for Synthetic Route Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Route_Design Propose Synthetic Routes (e.g., Route A & B) Feasibility_Analysis Analyze Feasibility (Reagent cost, safety, scalability) Route_Design->Feasibility_Analysis Synthesis Perform Synthesis (Route A or B) Feasibility_Analysis->Synthesis Purification Purify Intermediate & Final Product (Column Chromatography) Synthesis->Purification Characterization Analytical Characterization (NMR, IR, MS) Purification->Characterization Data_Analysis Analyze Experimental Data (Yield, Purity) Characterization->Data_Analysis Comparison Compare with Alternative Routes (Efficiency, Cost-effectiveness) Data_Analysis->Comparison Conclusion Draw Conclusion on Route Viability Comparison->Conclusion

Caption: Workflow for the validation of a synthetic route.

Conclusion

Both proposed synthetic routes to this compound are viable on a laboratory scale. Route B, employing a Sonogashira coupling, is predicted to offer a higher overall yield. However, it requires a gaseous reagent and a palladium catalyst, which may present challenges in terms of handling and cost. Route A, utilizing a Grignard-based approach, is likely to be more cost-effective for smaller scales but may have a lower overall yield. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available equipment, and cost considerations. This guide provides the necessary framework for an informed decision and the subsequent experimental validation.

References

A Comparative Guide to the Kinetic Performance of 5-Propargylfurfuryl Alcohol in Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging click chemistry, the kinetic performance of alkyne substrates is a critical parameter. This guide provides a comparative analysis of 5-Propargylfurfuryl alcohol's reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, benchmarked against other commonly employed propargylated compounds. The data presented here, summarized from peer-reviewed literature, enables an informed selection of alkynes for various applications, from bioconjugation to materials science.

Kinetic Performance Comparison

The following table summarizes the relative reaction rates of various alkynes, including propargyl ethers which serve as a structural analogue to this compound. The data is presented as the time required to reach 50% and 90% of the maximum fluorescence signal in a standardized fluorogenic CuAAC reaction. Lower time values indicate a higher reaction rate.

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)Catalyst SystemNotes
Propargyl Ethers (general) ~5 ~15 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4)Represents a class of compounds structurally similar to this compound.
Propargyl Alcohol~6~20100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4)A common and cost-effective alkyne for click reactions.
N-Propargylamides~5-7~15-25100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4)Another frequently used class of propargylated compounds.
Propiolamides<5<10100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4)Generally exhibit the fastest reaction rates among the compared alkynes.
Aromatic Alkynes>10>30100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4)Typically show slower kinetics compared to propargylic compounds.
Aliphatic Alkynes>10>30100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4)Similar to aromatic alkynes, they generally react slower than propargyl derivatives.

Data is adapted from a study by Presolski et al. and represents the relative performance of various alkyne substrates in the ligand-accelerated CuAAC process under bioconjugation conditions.[1]

Based on this comparative data, propargyl ethers, and by extension this compound, are expected to exhibit favorable and relatively fast reaction kinetics, comparable to other commonly used propargyl derivatives and significantly faster than simple aromatic or aliphatic alkynes.[1]

Experimental Protocols

Accurate kinetic analysis of click reactions is essential for their optimization and application. Below are detailed methodologies for monitoring CuAAC reactions using two common analytical techniques: fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fluorescence-Based Kinetic Assay

This method utilizes a fluorogenic azide that exhibits a significant increase in fluorescence upon triazole formation.

Materials:

  • Alkyne of interest (e.g., this compound)

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader or spectrofluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the alkyne in a suitable solvent (e.g., DMSO or water).

    • Prepare a 1 mM stock solution of the fluorogenic azide in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water, freshly prepared before each experiment.

  • Reaction Setup:

    • In a microplate well or a cuvette, combine the following reagents to the desired final concentrations (example concentrations provided):

      • PBS buffer to a final volume of 200 µL.

      • Alkyne stock solution (e.g., to a final concentration of 100 µM).

      • Fluorogenic azide stock solution (e.g., to a final concentration of 10 µM).

      • THPTA stock solution (e.g., to a final concentration of 500 µM).

      • CuSO₄ stock solution (e.g., to a final concentration of 100 µM).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the sodium ascorbate stock solution (e.g., to a final concentration of 5 mM).

    • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe (e.g., for 3-azido-7-hydroxycoumarin, excitation ~400 nm, emission ~475 nm).

    • Record data points at regular intervals until the reaction reaches completion (i.e., the fluorescence signal plateaus).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • The time to reach 50% (t₁/₂) and 90% (t₉₀) completion can be calculated from the kinetic trace.

NMR Spectroscopy-Based Kinetic Assay

This method allows for the direct observation of the disappearance of reactants and the appearance of the triazole product.

Materials:

  • Alkyne of interest (e.g., this compound)

  • Azide reactant (e.g., benzyl azide)

  • Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the alkyne and azide in the chosen deuterated solvent.

    • Prepare a stock solution of the copper catalyst or the catalyst precursors (CuSO₄ and sodium ascorbate).

  • Reaction Setup in NMR Tube:

    • In an NMR tube, combine the alkyne and azide stock solutions to achieve the desired final concentrations.

    • Acquire an initial ¹H NMR spectrum (t=0) to record the chemical shifts and integrals of the starting materials.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the copper catalyst solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the series of NMR spectra.

    • Integrate the signals corresponding to a characteristic proton of the alkyne (e.g., the acetylenic proton) and a characteristic proton of the newly formed triazole ring.

    • Plot the concentration of the reactant (or product) as a function of time.

    • From this data, the reaction order and the rate constant (k) can be determined by fitting the data to the appropriate integrated rate law.

Visualizations

To further clarify the experimental process and the relationships between the components of the kinetic study, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Alkyne Alkyne Solution (e.g., this compound) Mix Combine Reactants & Catalyst Alkyne->Mix Azide Azide Solution (e.g., Fluorogenic Azide) Azide->Mix Catalyst Catalyst Premix (CuSO4 + Ligand) Catalyst->Mix Reducer Reducing Agent (Sodium Ascorbate) Initiate Initiate with Reducer Mix->Initiate Monitor Real-time Data Acquisition (Fluorescence or NMR) Initiate->Monitor Analyze Kinetic Analysis (Rate, t1/2, t90) Monitor->Analyze

Caption: Experimental workflow for kinetic analysis of click reactions.

Signaling_Pathway CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-C≡CH (e.g., this compound) Alkyne->Cu_Acetylide Azide R2-N3 Triazole 1,2,3-Triazole Product Azide->Triazole Cycloaddition Cu_Acetylide->Triazole

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

A Comparative Guide to the Analytical Characterization of 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the characterization of 5-Propargylfurfuryl alcohol, a furan derivative of interest in medicinal chemistry and materials science. The primary focus is on mass spectrometry fragmentation analysis, with a comparative overview of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Mass Spectrometry Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. In the absence of a publicly available mass spectrum for this specific compound, a detailed fragmentation pathway can be proposed based on the known fragmentation patterns of structurally related molecules, namely furfuryl alcohol and propargyl alcohol.

Proposed Fragmentation of this compound

The molecular ion ([M]⁺•) of this compound (C₈H₈O₂) is expected at a mass-to-charge ratio (m/z) of 136. Upon electron ionization, the molecule will undergo a series of fragmentation events, leading to characteristic daughter ions.

A primary fragmentation pathway for alcohols involves the loss of a water molecule (H₂O), which is a neutral loss of 18 Da.[1][2][3] This would result in a significant peak at m/z 118. Another common fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen, leading to the formation of a stable oxonium ion.[2][3] In this case, the loss of the propargyl group (C₃H₃•, 39 Da) would result in a fragment at m/z 97.

The furan ring itself is susceptible to characteristic cleavages. A common fragmentation of the furan ring involves the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a fragment at m/z 108 from the molecular ion.

The propargyl group can also undergo fragmentation. A characteristic peak for propargyl-containing compounds is often observed at m/z 39, corresponding to the propargyl cation [C₃H₃]⁺.

Based on these principles, the expected major fragments in the electron ionization mass spectrum of this compound are summarized in the table below.

m/z Proposed Fragment Ion Formation Pathway
136[C₈H₈O₂]⁺•Molecular Ion
118[C₈H₆O]⁺•Loss of H₂O
108[C₇H₈O]⁺•Loss of CO
97[C₅H₅O₂]⁺Loss of C₃H₃• (propargyl radical)
79[C₅H₃O]⁺Loss of H₂O and C₃H₃•
39[C₃H₃]⁺Propargyl cation

Experimental Protocol: GC-MS Analysis

A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is adapted from established methods for the analysis of furan derivatives.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-350

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Perform serial dilutions to prepare working standards of 1, 5, 10, and 20 ppm.

This protocol provides a starting point for method development and can be optimized based on the specific instrumentation and analytical requirements.

Logical Workflow for Mass Spectrometry Fragmentation Analysis

Fragmentation_Workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 5-Propargylfurfuryl Alcohol Solution Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource Ion Source (Electron Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer [M]⁺• (m/z 136) Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: Workflow for the GC-MS analysis of this compound.

Comparative Analysis of Analytical Techniques

While GC-MS provides detailed structural information through fragmentation, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound. The following table compares the performance of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy.

Parameter Mass Spectrometry (GC-MS) NMR Spectroscopy (¹H, ¹³C) FTIR Spectroscopy
Information Provided Molecular weight and fragmentation pattern for structural elucidation.Detailed information on the chemical environment of each proton and carbon atom, connectivity, and stereochemistry.[4][5][6][7]Identification of functional groups present in the molecule.[6][8][9][10][11]
Sensitivity High (picogram to femtogram range).Moderate (milligram to microgram range).Low (milligram range).
Sample Requirement Small (micrograms or less). Requires volatile or semi-volatile samples.Relatively large (milligrams). Sample must be soluble in a suitable deuterated solvent.Small (milligrams). Sample can be solid, liquid, or gas.
Destructive/Non-destructive Destructive.Non-destructive.Non-destructive.
Key Strengths Excellent for identification of unknowns and structural elucidation of fragments.Unambiguous structure determination and stereochemical analysis.Rapid and simple method for functional group identification.
Limitations Isomers can be difficult to distinguish without chromatographic separation. Fragmentation can be complex.Lower sensitivity compared to MS. Can be time-consuming for complex molecules.Provides limited information on the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the furan ring, the methylene protons of the furfuryl group, the acetylenic proton, and the methylene protons of the propargyl group. The chemical shifts and coupling constants would confirm the connectivity of these groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the alcohol hydroxyl group.

  • C≡C-H stretch: A sharp band around 3300 cm⁻¹ for the terminal alkyne.

  • C≡C stretch: A weak band around 2100-2260 cm⁻¹.

  • C=C stretch (furan ring): Bands around 1500-1600 cm⁻¹.[8]

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.[8]

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach. Gas Chromatography-Mass Spectrometry provides invaluable information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation and identification. NMR spectroscopy offers an unambiguous determination of the molecular structure and connectivity. FTIR spectroscopy serves as a rapid and simple method to confirm the presence of key functional groups. The choice of analytical technique will ultimately depend on the specific research question, the required level of detail, and the available instrumentation. This guide provides the foundational information for researchers to make informed decisions regarding the analytical strategy for this compound and related furan derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-Propargylfurfuryl alcohol, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in methodological selection and application.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC method is proposed for the analysis of the moderately polar this compound.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is employed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with a higher aqueous composition and gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220 nm or 254 nm for furan derivatives).

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase starting composition (e.g., 1 mg/mL) and then serially diluted to create calibration standards. The sample to be analyzed is also dissolved in the same solvent at a known concentration.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components in the chromatogram.

Table 1: HPLC Data for Purity Assessment of this compound (Hypothetical Data)

CompoundRetention Time (min)Peak Area (%)
This compound8.599.5
Impurity 1 (less polar)10.20.3
Impurity 2 (more polar)4.10.2

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other methods can provide complementary information or may be more suitable in specific contexts.[2][3][4]

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1]High resolution, high sensitivity, quantitative, applicable to a wide range of compounds, and automatable.Requires expensive equipment and solvents, and method development can be time-consuming.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high resolution, and sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.[2]Simple, rapid, low cost, and good for monitoring reaction progress.Primarily qualitative, lower resolution and sensitivity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.[2][5]Provides detailed structural information, can be used for quantitative analysis (qNMR), and is non-destructive.Lower sensitivity compared to chromatographic methods, and requires expensive equipment and deuterated solvents.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[5]High sensitivity, provides molecular weight information, and can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS).Can be destructive to the sample, and may have difficulty with isomers without fragmentation analysis.[5]
Melting Point/Boiling Point Determination A pure substance has a sharp, defined melting or boiling point, which is broadened and depressed by impurities.[2][3]Simple, inexpensive, and provides a quick indication of purity for crystalline solids or liquids.[3]Not suitable for amorphous solids or compounds that decompose upon heating, and is not quantitative.

Workflow and Signaling Pathway Diagrams

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting A Synthesized this compound B Dissolve in Mobile Phase A->B D Inject into HPLC System B->D C Prepare Calibration Standards C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I J Purity Report I->J

Caption: Workflow for the purity assessment of this compound by HPLC.

Logical Relationship of Purity Assessment Techniques

Purity_Assessment_Logic cluster_primary Primary Quantitative Methods cluster_confirmatory Confirmatory & Structural Information cluster_screening Screening & Preliminary Checks HPLC HPLC qNMR qNMR HPLC->qNMR Orthogonal Method LC-MS LC-MS HPLC->LC-MS Impurity ID GC-MS GC-MS IR IR TLC TLC TLC->HPLC Method Development Melting Point Melting Point Synthesized Compound Synthesized Compound Synthesized Compound->GC-MS Volatile Impurities Synthesized Compound->IR Functional Groups Synthesized Compound->TLC Quick Check Synthesized Compound->Melting Point Solid Check

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

References

A Comparative Guide to the Organic Reactivity of 5-Propargylfurfuryl Alcohol and Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the organic reactivity of 5-Propargylfurfuryl alcohol and the well-established propargyl alcohol. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its potential reactivity based on the known chemistry of its constituent functional groups: the furan ring, the propargyl group, and the furfuryl alcohol moiety. This analysis is intended to guide researchers in designing synthetic strategies and understanding the potential applications of this multifunctional molecule.

Introduction

Propargyl alcohol (prop-2-yn-1-ol) is a fundamental building block in organic synthesis, valued for the reactivity of its terminal alkyne and primary alcohol functionalities. It readily participates in a wide array of transformations, including cycloadditions, coupling reactions, and polymerizations.

This compound introduces a furan ring into the core structure, creating a more complex and potentially versatile reagent. The furan moiety is an aromatic heterocycle with a distinct reactivity profile, including susceptibility to electrophilic substitution and participation in Diels-Alder reactions. The presence of both the propargyl group and the furan ring within the same molecule suggests a rich and diverse chemical behavior, offering opportunities for novel molecular architectures. A related compound, 5-propargyl-2-α-ethinylfurfuryl alcohol, has been noted in patent literature for its application in the synthesis of insecticidal cyclopropanecarboxylic acid esters[1].

This guide will compare the expected reactivity of this compound with the established reactions of propargyl alcohol across several key classes of organic transformations.

Data Presentation: A Comparative Overview

Due to the scarcity of direct experimental comparisons, the following table summarizes the anticipated and known reactivities of both alcohols. This serves as a high-level overview, with detailed discussions in the subsequent sections.

Reaction TypePropargyl AlcoholThis compound (Predicted)Key Differences
Cycloaddition Readily undergoes [3+2] cycloadditions (e.g., Click Chemistry).Expected to undergo [3+2] cycloadditions via the propargyl group. The furan ring can act as a diene in [4+2] Diels-Alder reactions.This compound offers dual cycloaddition possibilities.
Electrophilic Addition to Alkyne Undergoes typical electrophilic additions (e.g., halogenation, hydrohalogenation).The alkyne is expected to undergo similar electrophilic additions. The furan ring is also susceptible to electrophilic attack.Potential for competing reactions between the alkyne and the furan ring.
Reactions of the Hydroxyl Group Can be oxidized to the corresponding aldehyde or acid, and can undergo esterification and etherification.The furfuryl alcohol hydroxyl group is expected to undergo similar transformations.The furan ring's stability under various reaction conditions must be considered.
Polymerization Can be polymerized through the alkyne group.Expected to polymerize through the alkyne group. The furan ring can also be involved in polymerization under acidic conditions.Potential for more complex polymer structures involving both functionalities.
Electrophilic Aromatic Substitution Not applicable.The furan ring is expected to undergo electrophilic substitution, likely at the C3 or C4 position.A unique mode of reactivity for this compound.

Experimental Protocols and Comparative Reactivity

Cycloaddition Reactions

Propargyl Alcohol: The terminal alkyne of propargyl alcohol is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, for the formation of 1,2,3-triazoles.

This compound (Predicted Reactivity): It is anticipated that the propargyl group in this compound will readily participate in CuAAC reactions in a similar manner to propargyl alcohol.

DOT Script for CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Propargyl_Compound Propargyl Alcohol or This compound Product 1,2,3-Triazole Product Propargyl_Compound->Product Azide Organic Azide (R-N3) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Product Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Product

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Furthermore, the furan ring in this compound can act as a diene in [4+2] Diels-Alder cycloadditions with suitable dienophiles. Furan itself is known to participate in Diels-Alder reactions, although it is less reactive than cyclopentadiene[2]. The reactivity of the furan ring can be influenced by substituents[2].

DOT Script for Competing Cycloadditions

Competing_Cycloadditions cluster_azide With Azide cluster_dienophile With Dienophile Start This compound Click_Product [3+2] Cycloaddition (Triazole formation) Start->Click_Product R-N3, Cu(I) DA_Product [4+2] Diels-Alder (Cycloadduct formation) Start->DA_Product Dienophile, Heat

Caption: Potential competing cycloaddition pathways for this compound.

Experimental Protocol: General Procedure for CuAAC of Propargyl Alcohol

To a solution of propargyl alcohol (1 eq.) and an organic azide (1 eq.) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.01 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Electrophilic Reactions

Propargyl Alcohol: The triple bond of propargyl alcohol undergoes electrophilic addition reactions, such as halogenation and hydrohalogenation, following Markovnikov's rule where applicable.

This compound (Predicted Reactivity): The propargyl group is expected to react similarly. However, the furan ring is a π-excessive heterocycle and is highly reactive towards electrophiles, generally undergoing substitution at the 2- and 5-positions[3]. Since the 5-position is substituted, electrophilic attack would likely occur at the 3- or 4-position of the furan ring. This presents a scenario of competitive reactivity between the alkyne and the furan ring, with the outcome likely dependent on the nature of the electrophile and the reaction conditions. Furan is significantly more reactive than benzene in electrophilic aromatic substitution[3].

DOT Script for Electrophilic Attack

Electrophilic_Attack cluster_alkyne_attack Attack at Alkyne cluster_furan_attack Attack at Furan Ring Start This compound + Electrophile (E+) Alkyne_Product Electrophilic Addition Product Start->Alkyne_Product Path A Furan_Product Electrophilic Substitution Product Start->Furan_Product Path B

Caption: Competing pathways for electrophilic attack on this compound.

Reactions of the Hydroxyl Group

Propargyl Alcohol: The primary alcohol can be oxidized to propynal or propargylic acid. It can also undergo esterification and etherification under standard conditions.

This compound (Predicted Reactivity): The furfuryl alcohol moiety is also a primary alcohol and is expected to undergo similar oxidation, esterification, and etherification reactions. However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening reactions[4][5]. Therefore, reaction conditions must be chosen carefully to avoid degradation of the furan nucleus. For instance, acid-catalyzed polymerization of furfuryl alcohol is a well-known process[4].

Experimental Protocol: Oxidation of Propargyl Alcohol to Propynal

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane at room temperature is added a solution of propargyl alcohol (1 eq.) in dichloromethane. The reaction mixture is stirred for 2 hours. The mixture is then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure to afford propynal.

Polymerization

Propargyl Alcohol: Propargyl alcohol can be polymerized by heating or with a base to form a polymer with a polyene backbone.

This compound (Predicted Reactivity): The propargyl group is expected to undergo polymerization under similar conditions. Additionally, as mentioned, the furfuryl alcohol moiety can undergo acid-catalyzed polymerization to form a furan resin[4][5]. This dual potential for polymerization could lead to the formation of novel cross-linked polymers or copolymers with interesting material properties.

Conclusion

This compound presents as a molecule with significant synthetic potential, combining the well-established reactivity of the propargyl group with the versatile chemistry of the furan ring. While a direct experimental comparison with propargyl alcohol is not yet widely available, a theoretical analysis suggests a rich and complex reactivity profile. The key distinction lies in the additional reaction pathways offered by the furan moiety, namely electrophilic substitution and Diels-Alder cycloadditions. This dual functionality opens up avenues for the synthesis of complex heterocyclic systems, novel polymers, and multifunctional materials. However, the potential for competing reactions and the sensitivity of the furan ring to certain conditions, particularly strong acids, must be carefully considered in synthetic design. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its potential as a versatile building block in organic synthesis.

References

Spectroscopic comparison of furan vs. other heterocyclic propargyl alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the distinct spectroscopic signatures of furan-containing propargyl alcohols versus their thiophene, pyrrole, and pyridine analogs.

Propargyl alcohols incorporating heterocyclic rings are pivotal synthons in medicinal chemistry and materials science. Their utility stems from the unique reactivity of the propargyl group and the diverse physicochemical properties imparted by the heterocyclic moiety. Among these, furan-containing propargyl alcohols are common intermediates. Understanding the distinct spectroscopic characteristics of these molecules compared to their thiophene, pyrrole, and pyridine counterparts is crucial for reaction monitoring, structural elucidation, and quality control. This guide provides a comparative analysis of their key spectroscopic features, supported by experimental data.

General Synthesis of Heterocyclic Propargyl Alcohols

The most common route to synthesize 1-(heterocyclic)-prop-2-yn-1-ols involves the nucleophilic addition of a metalated alkyne to the corresponding heterocyclic aldehyde. A typical procedure is as follows:

  • Deprotonation of the Alkyne: A terminal alkyne, such as trimethylsilylacetylene, is deprotonated using a strong base like n-butyllithium in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperatures (-78 °C) to form the lithium acetylide.

  • Reaction with Aldehyde: The respective heterocyclic aldehyde (e.g., furan-2-carbaldehyde, thiophene-2-carbaldehyde, pyrrole-2-carbaldehyde, or pyridine-2-carbaldehyde) is then added to the solution of the lithium acetylide. The reaction mixture is slowly allowed to warm to room temperature.

  • Workup: The reaction is quenched with a proton source, typically an aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired propargyl alcohol. If a silyl-protected alkyne was used, a deprotection step with a fluoride source (e.g., tetrabutylammonium fluoride) is necessary.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for furan, thiophene, pyrrole, and pyridine substituted propargyl alcohols. This data has been compiled from various literature sources. Note that exact values can vary slightly based on the solvent and instrument used.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-α (carbinol)H-alkynylHeterocyclic ProtonsOH
1-(Furan-2-yl)prop-2-yn-1-ol ~5.5~2.6H3: ~6.4, H4: ~6.3, H5: ~7.4Variable
1-(Thiophen-2-yl)prop-2-yn-1-ol ~5.7~2.8H3: ~7.0, H4: ~7.0, H5: ~7.3Variable
1-(1H-Pyrrol-2-yl)prop-2-yn-1-ol ~5.4~2.5H3: ~6.1, H4: ~6.1, H5: ~6.7, NH: ~8.5 (broad)Variable
1-(Pyridin-2-yl)prop-2-yn-1-ol ~5.6~2.7H3: ~7.6, H4: ~7.8, H5: ~7.3, H6: ~8.6Variable

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-α (carbinol)C-alkynyl (quaternary)C-alkynyl (terminal)Heterocyclic Carbons
1-(Furan-2-yl)prop-2-yn-1-ol ~60~85~75C2: ~155, C3: ~110, C4: ~108, C5: ~143
1-(Thiophen-2-yl)prop-2-yn-1-ol ~63~87~74C2: ~148, C3: ~125, C4: ~127, C5: ~125
1-(1H-Pyrrol-2-yl)prop-2-yn-1-ol ~58~86~73C2: ~133, C3: ~107, C4: ~108, C5: ~118
1-(Pyridin-2-yl)prop-2-yn-1-ol ~65~86~76C2: ~160, C3: ~122, C4: ~137, C5: ~123, C6: ~149

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundO-H Stretch (alcohol)C≡C-H Stretch (alkyne)C≡C Stretch (alkyne)C-O Stretch (alcohol)
1-(Furan-2-yl)prop-2-yn-1-ol ~3300 (broad)~3300 (sharp)~2120~1010
1-(Thiophen-2-yl)prop-2-yn-1-ol ~3350 (broad)~3290 (sharp)~2110~1030
1-(1H-Pyrrol-2-yl)prop-2-yn-1-ol ~3400 (broad)~3280 (sharp)~2115~1020
1-(Pyridin-2-yl)prop-2-yn-1-ol ~3380 (broad)~3295 (sharp)~2110~1040

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-1]⁺[M-OH]⁺Heterocyclic Fragment
1-(Furan-2-yl)prop-2-yn-1-ol 12212110595 (furyl-C≡CH)⁺, 67 (furan)⁺
1-(Thiophen-2-yl)prop-2-yn-1-ol 138137121111 (thienyl-C≡CH)⁺, 83 (thiophene)⁺
1-(1H-Pyrrol-2-yl)prop-2-yn-1-ol 12112010494 (pyrrolyl-C≡CH)⁺, 66 (pyrrole)⁺
1-(Pyridin-2-yl)prop-2-yn-1-ol 133132116106 (pyridinyl-C≡CH)⁺, 78 (pyridine)⁺

Table 5: UV-Vis Spectroscopic Data (λmax in nm and Molar Absorptivity ε)

Compoundπ → π* Transition (Heterocycle)n → π* Transition (Heteroatom)
1-(Furan-2-yl)prop-2-yn-1-ol ~220 (ε ~10,000)Not prominent
1-(Thiophen-2-yl)prop-2-yn-1-ol ~235 (ε ~8,000)Not prominent
1-(1H-Pyrrol-2-yl)prop-2-yn-1-ol ~210 (ε ~15,000)Not prominent
1-(Pyridin-2-yl)prop-2-yn-1-ol ~260 (ε ~2,000)~270 (shoulder)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) for liquids, or as a KBr pellet for solids.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV. The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as ethanol or cyclohexane, at a known concentration in a quartz cuvette.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of heterocyclic propargyl alcohols.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Heterocyclic Aldehyde + Metalated Alkyne reaction Nucleophilic Addition start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Heterocyclic Propargyl Alcohol purification->product nmr NMR (1H, 13C) product->nmr ir FTIR product->ir ms Mass Spectrometry product->ms uvvis UV-Vis product->uvvis analysis Structure Elucidation & Comparison nmr->analysis ir->analysis ms->analysis uvvis->analysis

Caption: General workflow for synthesis and spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Structure

The following diagram illustrates how different spectroscopic techniques provide information about specific parts of the heterocyclic propargyl alcohol structure.

G cluster_molecule Molecular Structure cluster_spectroscopy Spectroscopic Technique heterocycle Heterocyclic Ring alkyne Alkynyl Group (C≡C-H) alcohol Alcohol Group (CH-OH) connectivity Overall Connectivity & Mass nmr NMR nmr->heterocycle Proton & Carbon Environment nmr->alkyne Proton & Carbon Environment nmr->alcohol Proton & Carbon Environment ir IR ir->alkyne C≡C & C-H stretches ir->alcohol O-H & C-O stretches ms MS ms->connectivity Molecular Weight & Fragmentation uvvis UV-Vis uvvis->heterocycle π-system Conjugation

Caption: Correlation of spectroscopic data to molecular structure.

Safety Operating Guide

Navigating the Disposal of 5-Propargylfurfuryl Alcohol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The disposal of 5-propargylfurfuryl alcohol requires a cautious approach, treating it as a hazardous waste with multiple potential risks. The propargyl group introduces reactivity and flammability, while furfuryl alcohol is known for its toxicity and potential carcinogenicity. Therefore, the combined molecule must be handled with the assumption that it exhibits all these hazardous properties.

I. Hazard Profile and Safety Precautions

Given the absence of a specific SDS for this compound, its hazard profile is inferred from its components. Propargyl alcohol is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][2][3] Furfuryl alcohol is also harmful if swallowed or in contact with skin, can cause serious eye irritation, is fatal if inhaled, and is suspected of causing cancer.

Table 1: Inferred Hazard Classification for this compound

Hazard ClassInferred fromGHS Hazard Statements (Anticipated)
Flammable LiquidPropargyl AlcoholH226: Flammable liquid and vapor[1]
Acute Toxicity (Oral)Propargyl & Furfuryl AlcoholH301: Toxic if swallowed[1]
Acute Toxicity (Dermal)Propargyl & Furfuryl AlcoholH310: Fatal in contact with skin[1]
Acute Toxicity (Inhalation)Propargyl & Furfuryl AlcoholH330: Fatal if inhaled
Skin Corrosion/IrritationPropargyl AlcoholH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationPropargyl & Furfuryl AlcoholH318: Causes serious eye damage[1]
CarcinogenicityFurfuryl AlcoholH351: Suspected of causing cancer
Specific Target Organ ToxicityPropargyl & Furfuryl AlcoholH373: May cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic EnvironmentPropargyl AlcoholH411: Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE):

Due to the severe hazards, the following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Safety goggles and a face shield.

  • Skin and Body Protection: Flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the risk of inhalation is high, a respirator with an appropriate cartridge is necessary.[2]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Chemical Waste Neutralization (for Spills):

In the event of a small spill, an absorbent material should be used to contain the liquid. The contaminated absorbent material then becomes hazardous waste. Neutralization of the chemical itself should not be attempted by untrained personnel due to the unpredictable reactivity of the combined functional groups.

  • Immediate Action: Evacuate the immediate area of the spill.

  • Containment: If safe to do so, use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. The materials used for decontamination must also be disposed of as hazardous waste.

Table 2: Waste Segregation and Containerization

Waste TypeContainerLabeling Requirements
Unused this compoundTightly sealed, compatible container (e.g., glass, Teflon-lined)"Hazardous Waste," "Flammable," "Toxic," "Corrosive," and the full chemical name: "this compound"
Contaminated Labware (e.g., glassware, pipette tips)Designated, puncture-resistant container"Hazardous Waste," "Chemically Contaminated Sharps/Labware"
Contaminated PPE (e.g., gloves, absorbent pads)Sealed plastic bag within a labeled hazardous waste container"Hazardous Waste," "Contaminated PPE"

III. Logical Flow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound for Disposal assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 100 mL) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., > 100 mL) assess_quantity->large_quantity Large containerize Containerize in a Labeled, Compatible Waste Bottle small_quantity->containerize large_quantity->containerize store_waste Store in Designated Hazardous Waste Accumulation Area containerize->store_waste spill_kit Use Spill Kit with Inert Absorbent for Spills collect_waste Collect Contaminated Absorbent in a Sealed Container spill_kit->collect_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

IV. Final Disposal Pathway

All waste containing this compound, whether in pure form, as a solution, or as contaminated material, must be collected by a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate this. Ensure all waste containers are properly labeled and sealed before the scheduled pickup.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Propargylfurfuryl alcohol. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical handling.

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical property data for Propargyl alcohol, which should be considered as indicative for this compound.

ParameterValueReference
Physical State Liquid[1]
Appearance Clear[1]
Odor Slight[1]
Melting Point/Range -53 °C / -63 °F[1]
Boiling Point/Range 114 - 115 °C / 237.2 - 239 °F @ 760 mmHg[1]
Flash Point 34 °C / 93.2 °F[1]
Vapor Pressure 10 mbar @ 20 °C[1]
Specific Gravity 0.949[1]
Solubility Miscible in water[1]
Autoignition Temperature 365 °C / 689 °F[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationsRationale
Hand Protection Wear protective gloves. Inspect gloves before use. Breakthrough time and permeability data should be obtained from the glove manufacturer.Protects against skin contact, as the substance is fatal in contact with skin.[1]
Eye/Face Protection Wear safety glasses with side-shields or goggles. Use a face shield if splashing is a risk.Protects against severe eye damage.[1]
Skin and Body Protection Wear flame retardant antistatic protective clothing. A lab coat is essential.Protects skin from contact and provides a barrier against splashes.
Respiratory Protection Use only outdoors or in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator.Protects against inhalation of toxic vapors.[1]

Experimental Protocol: Safe Handling and Disposal

1. Preparation and Handling:

  • Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as the substance is a flammable liquid and vapor.[1]

  • Grounding: Ground and bond container and receiving equipment to prevent static discharges.

  • Tools: Use non-sparking tools.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[2]

2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Storage Area: Store in a locked-up area accessible only to qualified or authorized personnel.[2] Keep in a corrosives area and a flammables area.[1]

3. Disposal:

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant. Do not flush into surface water or sanitary sewer system.[3]

  • Contaminated Materials: Soak up spills with inert absorbent material and keep in suitable, closed containers for disposal.[3]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

In Case of Fire:

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Carbon dioxide (CO2) is also suitable.[2]

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.

Workflow Diagrams

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response plan for exposure incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.